Calcium alpha-ketoglutarate Monohydrate

Catalog No.
S3465738
CAS No.
402726-78-7
M.F
C5H6CaO6
M. Wt
202.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium alpha-ketoglutarate Monohydrate

CAS Number

402726-78-7

Product Name

Calcium alpha-ketoglutarate Monohydrate

IUPAC Name

calcium;2-oxopentanedioate;hydrate

Molecular Formula

C5H6CaO6

Molecular Weight

202.18 g/mol

InChI

InChI=1S/C5H6O5.Ca.H2O/c6-3(5(9)10)1-2-4(7)8;;/h1-2H2,(H,7,8)(H,9,10);;1H2/q;+2;/p-2

InChI Key

VWPLIFKKLCVFCQ-UHFFFAOYSA-L

SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-].O.[Ca+2]

Canonical SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-].O.[Ca+2]

CAS 402726-78-7 Calcium alpha-ketoglutarate Monohydrate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Basic Information

Property Description
Chemical Name Calcium alpha-ketoglutarate Monohydrate [1]
CAS Registry Number 402726-78-7 [1] [2] [3]
Molecular Formula C₅H₆CaO₆ [1]
Form Typically a white, crystalline powder [2] [3]
Minimum Purity Often supplied at ≥98% purity for research [2] [3]

Summary of Key Research Findings

The table below summarizes quantitative data and key findings from pivotal studies on Ca-AKG.

Study Model Dosage & Duration Key Findings Citation / Reference
Human Clinical Trial (ABLE RCT) 1 g/day sustained-release Ca-AKG for 6 months (intervention) with 3 months follow-up. Primary outcome: Change in DNA methylation age. Secondary outcomes: Inflammatory/metabolic blood markers, handgrip strength, arterial stiffness, etc. (Study completed in 2023, results pending). [4]
Human Retrospective Study ~1 g/day (in Rejuvant formulation) for average of 7 months. Average decrease of 8 years in biological age (DNA methylation age) from baseline (p=6.538x10⁻¹²). [5]
Human Clinical Trial (Postmenopausal Women) 6 g/day Ca-AKG for 6 months. Increased bone mass density by ~2%; significant reduction in bone resorption marker CTX. [4]
Mouse Study (Aging) Not specified in excerpt. Increased lifespan, reduced frailty, decreased chronic inflammation, and delayed onset of age-related conditions. [5] [6]
Human Safety Studies Up to 4.5 g/day for up to 3 years. Found to be safe and well-tolerated. [4] [7] [6]

Detailed Experimental Protocol

For researchers designing studies, the methodology from a recent randomized controlled trial provides a robust reference model.

Reference Study Design: "ABLE" - A double-blind, placebo-controlled RCT investigating Ca-AKG in 120 middle-aged individuals [4].

  • Participant Recruitment:

    • Population: Healthy individuals aged 40-60 years.
    • Key Inclusion Criterion: DNA methylation age higher than chronological age [4].
    • Exclusion Criteria: Included cardiovascular disease, diabetes, active cancer, severe kidney disease, and other conditions listed in [4] Table 1.
  • Intervention:

    • Active Group: 1 g/day of sustained-release Ca-AKG tablet.
    • Control Group: Identical placebo tablet.
    • Duration: 6 months of active intervention, with a total study period of 9 months including follow-up [4].
  • Data Collection and Assessments:

    • Primary Outcome: Change in DNA methylation age from baseline to 6 months [4].
    • Secondary Outcomes (Comprehensive):
      • Blood Analysis: Inflammatory markers, metabolic panel, liver and kidney function [4].
      • Physical Function: Handgrip strength, leg extension strength [4].
      • Cardiovascular Health: Carotid-femoral pulse wave velocity [4].
      • Body Composition: Bone density and body composition via DXA scan [4].
      • Aerobic Capacity: Cardio-pulmonary exercise test [4].
      • Cognitive and Questionnaires: Montreal Cognitive Assessment, quality of life surveys [4].
    • Visit Schedule: Assessments at Screening, Baseline, 3 months, 6 months, and 9 months. A detailed schedule of assessments is provided in [4] Table 2.

Proposed Signaling Pathways

Ca-AKG influences multiple cellular pathways. Research suggests its interaction with mTOR signaling is significant for its neuroprotective and potential anti-aging effects [8].

G CaAKG Ca-AKG TCA Replenishes TCA Cycle CaAKG->TCA Substrate ATP ATP Production ↑ TCA->ATP Krebs Cycle mTORC1 mTORC1 Activity ATP->mTORC1 Activates Anabolism Anabolic Processes ↑ mTORC1->Anabolism Promotes Autophagy Autophagy ↓ mTORC1->Autophagy Inhibits

This diagram illustrates the proposed mechanism where Ca-AKG replenishes the TCA cycle, influencing energy-dependent mTORC1 signaling [8].

Ca-AKG also serves as a precursor for glutamate and a substrate for TET enzymes involved in DNA demethylation, influencing epigenetic regulation [4] [8].

Key Research Gaps and Future Directions

  • Human Data: While animal data is promising, high-quality, long-term human clinical data is still emerging. The translation of effects on DNA methylation age to tangible improvements in healthspan and lifespan requires validation [4] [5].
  • Mechanistic Details: The precise molecular mechanisms, including its interaction with key pathways like mTOR in different tissues, are an active area of research [8].
  • Optimal Dosing: Effective dosing may vary based on the target outcome, as seen in differing doses for bone health versus biological age studies [4] [5] [6].

References

role of Calcium AKG in Krebs cycle and energy metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Core Metabolic Role in the Krebs Cycle

Within the mitochondria, the Krebs (TCA) cycle is fundamental for aerobic energy production. Ca-AKG's primary role is as a source of alpha-ketoglutarate (AKG), a crucial metabolic intermediate [1] [2].

  • Energy Production: AKG is a substrate for the alpha-ketoglutarate dehydrogenase complex, which catalyzes its conversion to succinyl-CoA [1]. This reaction produces NADH, which drives the electron transport chain to generate the majority of cellular ATP [1].
  • Anaplerotic Function: Ca-AKG helps replenish TCA cycle intermediates (anaplerosis), ensuring the cycle's efficiency continues even when intermediates are siphoned off for other biosynthetic processes, such as amino acid synthesis [1].
  • Nitrogen Scavenging: AKG acts as a nitrogen acceptor in transamination reactions, forming glutamate. This is vital for amino acid metabolism and detoxifying ammonia via the urea cycle, particularly in tissues with high protein turnover like muscle [3] [2].

Cellular Mechanisms and Experimental Evidence

The role of Ca-AKG extends far beyond the Krebs cycle, influencing signaling pathways and cellular functions with direct research implications. The table below summarizes key mechanisms and the experimental models used to elucidate them.

Mechanism / Benefit Experimental Model Key Findings / Quantitative Data
Anti-inflammatory & Cartilage Protection IL-1β-treated chondrocytes; OA mouse model [4] ↓ pro-inflammatory cytokines (IL-6, TNF-α); ↓ MMP-13 activity; improved histological scores [4].
Mitochondrial Biogenesis & Antioxidant Defense Aging models; H₂O₂-induced oxidative stress [4] [5] Activated AMPK-PGC-1α/Nrf2 pathway; ↑ mitochondrial biogenesis; ↓ mitochondrial ROS via SIRT3/SOD2 [4] [5].
Stem Cell Proliferation & Muscle Regeneration Rat Dental Pulp Stem Cells (rDPSCs); injured mouse skeletal muscle [6] [2] ↑ rDPSC proliferation & migration; ↑ osteogenic markers (RUNX2, OPN); ↑ satellite cell count & muscle fiber size [6] [2].
Osteogenic Differentiation & Bone Formation Rat Dental Pulp Stem Cells (rDPSCs) [6] ↑ Calcium deposition; ↑ Alkaline Phosphatase (ALP) activity; activation of β-catenin/PI3K/Akt pathway [6].
Lifespan & Healthspan Extension Aging mice (C57BL/6) [7] Extended median lifespan; ↓ systemic inflammatory cytokines; ↑ anti-inflammatory IL-10; compressed morbidity [7].

The following diagram synthesizes findings from multiple studies to illustrate the interconnected signaling pathways through which Ca-AKG influences osteogenic differentiation, a key process for bone health.

G Ca_AKG Ca-AKG Supplement GSK3B_Inhibition GSK3β Inhibition (Phosphorylation) Ca_AKG->GSK3B_Inhibition Induces PI3K_Akt_Pathway PI3K/Akt Pathway Activation Ca_AKG->PI3K_Akt_Pathway Activates Nrf2_Pathway Nrf2 Pathway Activation Ca_AKG->Nrf2_Pathway Activates Beta_Catenin β-catenin Stabilization & Nuclear Translocation GSK3B_Inhibition->Beta_Catenin Promotes PI3K_Akt_Pathway->GSK3B_Inhibition Phosphorylates Osteogenic_Genes Osteogenic Gene Expression (RUNX2, OSX, OPN, OCN) Beta_Catenin->Osteogenic_Genes Activates Osteogenic_Diff Osteogenic Differentiation (ALP Activity, Calcium Deposition) Osteogenic_Genes->Osteogenic_Diff Leads to Antioxidant_Enzymes Antioxidant Enzyme Expression (SOD, Catalase) Nrf2_Pathway->Antioxidant_Enzymes Upregulates Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Oxidative_Stress->Osteogenic_Diff Supports

Integrated signaling pathways for Ca-AKG-induced osteogenic differentiation and antioxidant defense.

Research Gaps and Future Directions

While preclinical data is compelling, significant gaps remain before Ca-AKG can be translated into clinical applications or therapeutics [2].

  • Human Clinical Data: Most evidence comes from animal or in vitro models. Large-scale, long-term human trials are needed to confirm efficacy, optimal dosing, and safety in diverse populations (e.g., elderly, athletes, patients with chronic diseases) [2].
  • Mechanistic Elucidation: The precise molecular pathways, especially regarding its anti-aging and epigenetic effects (e.g., as a cofactor for TET and JmjC domain-containing enzymes), require further detailed investigation in human tissues [4] [7].
  • Synergistic Effects: Research into how Ca-AKG interacts with other nutrients or drugs could open avenues for combination therapies [2].

References

Comprehensive Technical Guide: Alpha-Ketoglutarate in Biological Pathways and Aging Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance of Alpha-Ketoglutarate

Alpha-ketoglutarate (AKG) represents a pivotal metabolic intermediate positioned at the nexus of multiple crucial biological pathways, serving both as a key component in cellular energy production and as a signaling molecule with increasingly recognized geroprotective properties. As an integral metabolite in the tricarboxylic acid (TCA) cycle, AKG determines the overall rate of mitochondrial respiration and energy generation through its conversion to succinyl-CoA, a process catalyzed by the alpha-ketoglutarate dehydrogenase complex [1]. Beyond its canonical role in central carbon metabolism, AKG functions as a critical nitrogen scavenger and precursor for the synthesis of glutamate and glutamine, thereby stimulating protein synthesis while simultaneously inhibiting protein degradation in muscular tissue [1]. This dual functionality positions AKG as a unique therapeutic candidate for addressing age-related metabolic decline and cellular dysfunction.

The molecular versatility of AKG extends to its recently discovered roles in epigenetic regulation, oxidative stress response, and longevity pathways. AKG serves as an essential co-substrate for dioxygenase enzymes, including those responsible for DNA and histone demethylation, thereby influencing gene expression patterns associated with aging and cellular senescence [1] [2]. Furthermore, emerging evidence indicates that AKG participates in cellular redox homeostasis by modulating mitochondrial function and reactive oxygen species (ROS) production, mechanisms that have profound implications for age-related tissue degeneration [3]. The compound's ability to attenuate oxidative stress-induced damage while promoting metabolic flexibility has generated significant interest in its potential application as a therapeutic intervention for age-related disorders.

Table 1: Fundamental Characteristics and Biological Functions of Alpha-Ketoglutarate

Characteristic Description Biological Significance
Chemical Designations 2-oxoglutarate, 2-oxopentanedioic acid Key metabolic intermediate in TCA cycle [1]
Solubility & Stability Highly water-soluble with high stability in aqueous solutions Favorable pharmacokinetic properties for supplementation [1]
Primary Metabolic Role Nitrogen scavenger, precursor to glutamate/glutamine Stimulates protein synthesis, inhibits protein degradation in muscles [1]
Absorption Characteristics Best absorbed from upper small intestine, enhanced by low pH, Fe²⁺, SO₄²⁻ ions Informed administration protocols for optimal bioavailability [1]
Longevity Evidence Extends lifespan in C. elegans through ATP synthase and TOR inhibition Foundation for geroprotective applications [1]

Current Research Landscape in Aging Intervention

Recent investigations have substantially advanced our understanding of AKG's potential as a therapeutic intervention for age-related physiological decline, with compelling evidence emerging from multiple model systems and experimental approaches. A 2025 study published in Pharmaceuticals demonstrated that AKG administration significantly alleviates oxidative stress-induced neuronal senescence through modulation of the mTOR signaling pathway [3] [4]. Using both H₂O₂-induced senescence in HT22 cells and a D-galactose-induced brain aging mouse model, researchers established that AKG treatment enhances cell viability, reduces intracellular ROS levels, restores mitochondrial membrane potential, and downregulates critical senescence markers including p53 and p21 [3]. These cellular observations translated to functional improvements, with AKG-treated aging mice exhibiting enhanced cognitive performance in Morris water maze tests, prolonged vestibulomotor function in rotarod assessments, and reduced overall brain oxidative damage [3].

The therapeutic potential of AKG extends beyond neurological applications to include musculoskeletal disorders commonly associated with aging. A 2024 investigation published in Aging Cell revealed that AKG supplementation ameliorates temporomandibular joint osteoarthritis (TMJOA) in both naturally aging mice and surgical injury models [5]. Through detailed histological and molecular analyses, researchers established that AKG administration preserves cartilage integrity by increasing collagen II (Col2) production while reducing expression of the cartilage-degrading enzyme ADAMTS5 [5]. Importantly, this study identified the IKK/NF-κB signaling pathway as a key mechanistic target, with AKG effectively suppressing the chronic inflammatory signaling that drives joint degeneration in age-related osteoarthritis [5]. These findings suggest that AKG operates through both structural reinforcement of extracellular matrix components and modulation of inflammatory cascades.

Further expanding the scope of AKG's therapeutic relevance, a 2025 study in Nature Communications demonstrated that AKG mitigates insulin resistance and metabolic inflexibility in a mouse model of Ataxia-Telangiectasia [6]. This research revealed that AKG supplementation alleviates systemic glucose intolerance while reducing cerebellar Purkinje cell degeneration, effects attributed to the compound's ability to restore metabolic homeostasis and compensate for glutamine dependence in ATM-deficient systems [6]. The convergence of evidence across these distinct model systems underscores AKG's fundamental role in maintaining metabolic flexibility—a hallmark of youthful physiological function that progressively declines with aging.

Table 2: Summary of Recent Preclinical Studies on AKG in Aging Models

Study Focus Experimental Model Key Findings Mechanistic Insights
Brain Aging [3] H₂O₂-induced HT22 cells; D-galactose-induced brain aging mice Dose-dependent improvement in cognitive function, reduced senescence markers mTOR pathway suppression; enhanced mitochondrial function; reduced oxidative stress
Joint Health [5] Naturally aged mice; surgical joint injury rats Improved cartilage structure; increased collagen II; reduced cartilage breakdown Inhibition of IKK/NF-κB inflammatory signaling; downregulation of ADAMTS5
Metabolic Function [6] Atm-knockout mice with inherent metabolic defects Improved glucose tolerance; reduced Purkinje cell degeneration Alleviation of glutamine dependence; restoration of metabolic flexibility

Molecular Mechanisms of Action in Aging Pathways

mTOR Signaling Modulation

The mechanistic target of rapamycin (mTOR) pathway emerges as a central signaling nexus through which AKG exerts its geroprotective effects, particularly in the context of neuronal aging. Comprehensive proteomic analyses following AKG treatment in H₂O₂-induced senescent HT22 cells revealed significant suppression of mTOR phosphorylation alongside activation of ULK1, indicating enhanced autophagic flux and restoration of metabolic homeostasis [3]. This modulation of mTOR signaling translated to functionally relevant outcomes, including reduced expression of senescence-associated proteins p53 and p21 and decreased secretion of pro-inflammatory mediators comprising the senescence-associated secretory phenotype (SASP) [3]. The mechanistic relationship between AKG administration and downstream effects on cellular senescence appears to involve a coordinated regulation of complementary pathways, as illustrated below:

G AKG Modulation of mTOR Signaling in Neuronal Aging cluster_downstream Downstream Effects AKG AKG Supplementation mTOR mTOR Phosphorylation AKG->mTOR Suppresses ULK1 ULK1 Activation AKG->ULK1 Activates Autophagy Enhanced Autophagy mTOR->Autophagy Inhibits ULK1->Autophagy Promotes p53 p53/p21 Expression Autophagy->p53 Reduces Senescence Cellular Senescence Autophagy->Senescence Suppresses SASP SASP Secretion p53->SASP Diminishes SASP->Senescence Promotes Viability Neuronal Viability Senescence->Viability Reduces

AKG influences neuronal aging through coordinated mTOR pathway regulation and autophagy induction.

Oxidative Stress Mitigation

AKG demonstrates significant efficacy in counteracting age-associated oxidative damage through multiple complementary mechanisms. In D-galactose-induced aging models, AKG administration significantly enhanced antioxidant capacity by elevating superoxide dismutase (SOD) and glutathione (GSH) activities while concurrently reducing markers of oxidative damage including lipid peroxidation (malondialdehyde, MDA) and protein carbonylation [3]. These improvements in redox homeostasis were observed in both central nervous tissue and systemic circulation, indicating AKG's ability to preserve oxidative balance across biological compartments. At the mitochondrial level, AKG treatment restored membrane potential integrity and normalized ATP production in aging brains, confirming its beneficial effects on bioenergetic competence [3]. The preservation of mitochondrial function directly correlated with improved cellular resilience against oxidative challenge, highlighting the interdependence between metabolic regulation and oxidative stress resistance in the aging process.

Inflammatory Pathway Regulation

The anti-inflammatory properties of AKG contribute significantly to its protective effects against age-related tissue degeneration, particularly in articular cartilage. Molecular analyses revealed that AKG suppresses activation of the IKK/NF-κB signaling cascade, a master regulator of inflammatory responses that becomes chronically activated in aging tissues [5]. This pathway inhibition resulted in reduced production of inflammatory mediators that drive cartilage degradation in osteoarthritis models. The relationship between AKG supplementation and inflammatory signaling outcomes involves multiple tissue protective mechanisms:

G AKG Regulation of Inflammatory Signaling in Joint Health cluster_structural Structural Outcomes AKG AKG Supplementation IKK IKK/NF-κB Pathway AKG->IKK Inhibits Col2 Collagen II Production AKG->Col2 Enhances Inflammation Inflammatory Mediators IKK->Inflammation Activates ADAMTS5 ADAMTS5 Expression Inflammation->ADAMTS5 Increases Cartilage Cartilage Integrity Inflammation->Cartilage Damages ADAMTS5->Col2 Degrades Col2->Cartilage Strengthens Joint Joint Function Cartilage->Joint Supports

AKG preserves joint tissue by inhibiting inflammatory cascades and promoting cartilage matrix integrity.

Therapeutic Implications for Age-Related Conditions

Neurodegenerative Diseases

The demonstrated efficacy of AKG in mitigating oxidative stress-induced neuronal senescence positions it as a promising therapeutic candidate for age-related neurodegenerative conditions. The compound's ability to cross the blood-brain barrier and directly influence cerebral metabolism enables targeted effects on vulnerable neuronal populations [3] [4]. Particularly noteworthy is AKG's capacity to improve cognitive performance in aging models, as evidenced by enhanced spatial learning and memory retention in Morris water maze testing [3]. These functional benefits correlate with molecular evidence of reduced oxidative damage and preserved mitochondrial function in brain tissue, suggesting that AKG addresses fundamental mechanisms driving neurosenescence. The simultaneous modulation of mTOR signaling and enhancement of autophagic clearance mechanisms further supports AKG's potential application in proteinopathies such as Alzheimer's and Parkinson's diseases, where impaired proteostasis contributes significantly to pathogenesis.

Musculoskeletal Disorders

AKG's demonstrated benefits for joint health extend beyond temporomandibular osteoarthritis to potentially include other forms of degenerative joint disease [5]. The compound's dual mechanism of action—simultaneously enhancing cartilage matrix synthesis while suppressing inflammatory catabolic processes—represents a comprehensive approach to osteoarthritis management that contrasts with conventional symptomatic treatments. AKG's foundational role in collagen biosynthesis, serving as both a cofactor for prolyl-4-hydroxylase and a precursor for proline synthesis, provides a mechanistic basis for its structural benefits to articular tissues [1]. The dose-dependent preservation of cartilage integrity observed in both aging and injury models suggests potential clinical application for preventing or slowing the progression of osteoarthritis, particularly if initiated during early stages of disease development.

Metabolic Syndromes

The ability of AKG to improve metabolic flexibility and mitigate insulin resistance has significant implications for age-related metabolic disorders [6]. Research in Atm-knockout models demonstrated that AKG supplementation alleviates systemic glucose intolerance and reduces dependence on glutamine as an alternative fuel source, indicating improved mitochondrial function and substrate utilization. These metabolic benefits extended to protection of insulin-sensitive neuronal populations, particularly cerebellar Purkinje cells, suggesting that AKG may address both peripheral and central manifestations of metabolic dysfunction. The correlation between improved HOMA-IR indices and enhanced motor function further supports the interconnection between metabolic health and neurological integrity in aging, positioning AKG as a potential intervention for addressing multiple age-related conditions through fundamental metabolic mechanisms.

Experimental Methodologies and Research Protocols

In Vitro Assessment of Cellular Senescence

Standardized protocols for evaluating AKG's effects on cellular senescence typically employ H₂O₂-induced premature senescence models in relevant cell lines, such as HT22 hippocampal neurons [3]. The established methodology involves pretreating cells with varying concentrations of AKG (typically 0.5-5 mM) for 24 hours before exposure to H₂O₂ (100-200 μM) for 1-2 hours to induce oxidative stress and senescence initiation. Following this induction phase, comprehensive assessment includes:

  • SA-β-galactosidase staining: The most widely utilized biomarker for detecting senescent cells, with quantification of positively stained cells performed 24-72 hours post-stress induction [3]
  • EdU incorporation assay: Evaluation of proliferative capacity using click chemistry to detect 5-ethynyl-2'-deoxyuridine incorporation during DNA synthesis, providing quantification of replicative competence [3]
  • Western blot analysis: Measurement of key senescence-associated proteins including p53, p21, p16, and specific phospho-epitopes to confirm pathway modulation [3]
  • Senescence-associated secretory phenotype (SASP) characterization: Quantification of inflammatory mediators (CXCL-1, TNF-α, IL-1β, IL-6) via ELISA or multiplex immunoassays [3]
In Vivo Modeling of Brain Aging

The D-galactose-induced aging model represents a well-established protocol for investigating AKG's effects on brain aging in vivo [3]. The standard methodology involves subcutaneous or intraperitoneal administration of D-galactose (100-150 mg/kg/day) for 6-8 weeks to induce accelerated aging phenotypes in rodents, with AKG typically administered concomitantly via drinking water at concentrations ranging from 0.25% to 1% (w/v). Comprehensive assessment includes:

  • Behavioral phenotyping: Morris water maze for spatial learning and memory, rotarod testing for motor coordination and balance, and passive avoidance assays for associative memory [3]
  • Biochemical analysis: Measurement of oxidative stress markers (SOD, GSH, MDA, PCO) in both brain tissue and plasma, providing systemic assessment of redox homeostasis [3]
  • Mitochondrial function assessment: JC-1 staining for membrane potential evaluation, ATP quantification via luciferase-based assays, and high-resolution respirometry for oxygen consumption rate determination [3]
  • Histopathological evaluation: H&E staining for neuronal architecture, immunohistochemical analysis for cell-type specific markers, and Fluoro-Jade staining for neurodegeneration [3]
Molecular Mechanism Elucidation

Advanced proteomic approaches provide comprehensive insights into AKG's mechanisms of action. The standard workflow includes:

  • Sample preparation: Protein extraction from AKG-treated and control cells or tissues followed by tryptic digestion and peptide purification [3]
  • Data-independent acquisition mass spectrometry (DIA-MS): High-throughput proteomic profiling enabling quantification of thousands of proteins across experimental conditions [3]
  • Bioinformatic analysis: Differential expression analysis followed by KEGG pathway enrichment and gene set enrichment analysis (GSEA) to identify significantly modulated biological pathways [3]
  • Experimental validation: Western blot confirmation of key pathway components, often including mTOR signaling intermediates, autophagy markers, and stress response proteins [3]

Conclusion and Future Directions

Alpha-ketoglutarate emerges as a pleiotropic metabolite with significant potential for addressing multiple hallmarks of aging through its diverse mechanisms of action. The compound's ability to simultaneously modulate cellular metabolism, oxidative stress responses, inflammatory signaling, and proteostatic mechanisms positions it uniquely among candidate geroprotective interventions. The consistently demonstrated efficacy across distinct model systems—from cellular senescence to organismal aging—strengthens the evidence base supporting continued investigation of AKG as a therapeutic agent for age-related conditions.

References

Ca-AKG Monohydrate synthesis from alpha-ketoglutaric acid

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods for Calcium Alpha-Ketoglutarate

The following table summarizes the general synthesis pathways as described in patents. Please note that these are adaptable frameworks, and specific conditions for obtaining the monohydrate crystal form would need to be optimized through experimentation [1] [2].

Step Reaction Key Reagents Example Molar Ratios (Weight Equivalents) Example Conditions

| 1 | Formation of Disodium AKG | Alpha-ketoglutaric Acid, Sodium Bicarbonate or Sodium Carbonate | • With NaHCO₃: 0.74 wt eq AKG per 1 wt eq NaHCO₃[cite[cite[cite [1] | • Temperature: 10-35°C • Stirring: ~2 hours [1] | | | | | • With Na₂CO₃: 1.14 wt eq AKG per 1 wt eq Na₂CO₃ [1] | | | 2 | Metathesis to Form Calcium AKG | Disodium AKG, Calcium Chloride | • ~0.95 wt eq CaCl₂ per 1 wt eq starting AKG [1] | • Temperature: 65-70°C • Stirring: ~4 hours [1] |

The workflow below illustrates the general synthesis and downstream process based on the methods from the patents.

Start Alpha-Ketoglutaric Acid Step1 Reaction with Alkali Metal Salt (e.g., NaHCO₃ or Na₂CO₃) Start->Step1 Intermediate Formation of Bis-Salt (Disodium Alpha-Ketoglutarate) Step1->Intermediate Step2 Reaction with Calcium Salt (e.g., CaCl₂) Intermediate->Step2 Product Precipitation of Calcium Alpha-Ketoglutarate Step2->Product Downstream Purification & Crystallization (e.g., to form Monohydrate) Product->Downstream Process Optimization

Technical and Practical Considerations

For a successful synthesis, here are some key points distilled from the technical literature:

  • Purity and Impurities: The patented methods emphasize that this two-step pathway results in the formation of Ca-AKG with reduced formation of impurities, which is a significant advantage for pharmaceutical applications [1] [2].
  • Solvent and Concentration: The reactions are carried out in an aqueous (water) solution. The patent suggests a calcium chloride solution concentration in the range of 0.2 to 0.5 weight equivalents per one weight equivalent of water [1].
  • Characterization and Identity: While the synthesis product is Calcium Alpha-Ketoglutarate, you can confirm the molecular structure of the final compound against known references. The PubChem database lists CID 45357500 for Calcium alpha-ketoglutarate Monohydrate [3].

How to Proceed with Your Research

Given the need for a monohydrate-specific protocol, you may find these avenues helpful:

  • Refine the Crystallization Step: The final purification and crystallization step is where the monohydrate form is most likely defined. You will need to experiment with parameters such as cooling rate, solvent evaporation rate, and temperature to consistently produce the monohydrate crystals.
  • Conduct a Deeper Patent Analysis: Use the provided patent numbers (WO2020068705A1 and KR20210065120A) to access the full documents, which may contain more detailed examples or claims related to crystalline forms [1] [2].
  • Perform Analytical Characterization: Use techniques like Thermogravimetric Analysis (TGA) to determine water content and X-ray Powder Diffraction (XRPD) to identify the specific crystalline form of your final product.

References

Calcium alpha-ketoglutarate stability and solubility properties

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties & Stability

The table below summarizes the key available information on Ca-AKG's properties.

Property Description & Evidence
Solubility Highly water-soluble; this property is leveraged to create effective formulations [1].
Stability of AKG The alpha-ketoglutarate (AKG) anion is inherently unstable in acidic environments, breaking down quickly [1].
Stability of Ca-AKG The calcium salt form significantly improves stability. The calcium cation acts as a buffer, protecting AKG from stomach acid and allowing it to reach the small intestine for absorption [1].

Formulation Strategies for Enhanced Stability

A primary strategy to overcome AKG's instability is the development of specialized delivery systems. Research and patent literature describe sustained-release compositions to improve pharmacokinetics.

G Problem Problem: AKG Instability Goal Goal: Sustained-Release Ca-AKG Problem->Goal Strategy1 Controlled-Release Matrix Goal->Strategy1 Strategy2 Other Excipients Goal->Strategy2 Method1A Use Hydroxypropylmethylcellulose (HPMC) Strategy1->Method1A Method1B Vary HPMC molecular weight (68,000-95,000 & 115,000-150,000) Strategy1->Method1B Outcome Outcome: Reduced Dosing Frequency Higher Bioavailability Lower Required Dose Method1A->Outcome Method1B->Outcome Method2A Release Modifying Agents Strategy2->Method2A Method2B Isomalt, Vegetable Waxes Stearic Acid, Magnesium Stearate, Silica Strategy2->Method2B Method2A->Outcome Method2B->Outcome

The formulation workflow uses controlled-release matrices like Hydroxypropylmethylcellulose (HPMC) with varying molecular weights to modulate release rate [2]. These sustained-release formulations aim for a release rate of no more than 90% compared to immediate-release commercial products [2].

Experimental & Analytical Considerations

When working with Ca-AKG, consider these key methodological points from recent studies:

  • In Vivo Models for Aging & Stability: Studies on oxidative stress and stability often use the D-galactose-induced brain aging mouse model. In such models, Ca-AKG is typically administered via drinking water at concentrations like 0.5% or 1% w/v [3].
  • Intervention in Clinical Trials: An ongoing human clinical trial (NCT05706389) uses a 1 g/day sustained-release Ca-AKG tablet to test effects on DNA methylation age, confirming the translation of stable formulations to human studies [4].
  • Mechanism Exploration: Proteomic profiling (e.g., DIA-MS) combined with KEGG/GSEA pathway analysis is an effective method to uncover signaling pathways influenced by Ca-AKG, such as its inhibitory effect on the mTOR pathway [3].

Key Gaps in Public Data

The search indicates a lack of publicly available, fundamental physicochemical data for Ca-AKG. You will likely need to conduct primary characterization to obtain:

  • Quantitative Solubility: Exact solubility values in water and pharmaceutically relevant solvents.
  • Degradation Kinetics: Precise rates of degradation under various pH and temperature conditions.
  • Thermal Analysis Data: Melting point, glass transition temperature, and results from thermogravimetric analysis (TGA).

References

Author: Smolecule Technical Support Team. Date: February 2026

AKG is a central metabolite in the Krebs cycle, and its cellular levels decrease with age. This decline is linked to reduced mitochondrial function and is considered a hallmark of the aging process [1] [2]. Ca-AKG supplementation aims to restore these declining levels.

The table below summarizes the core evidence and proposed mechanisms for Ca-AKG's role in healthy aging.

Aspect Description & Mechanism Key Supporting Evidence
Endogenous Role & Age-Related Decline Key intermediate in Krebs cycle; natural levels fall with age, impairing cellular energy, repair, and resilience [3] [1] [2]. Preclinical models and analysis of aging biology [1] [2].

| Primary Proposed Mechanisms | • Cellular Energy & Metabolism: Fuels mitochondria [3] [4]. • Epigenetic Regulation: Substrate for TET enzymes, influencing DNA demethylation [1]. • Oxidative Stress & Inflammation: Acts as antioxidant, reduces inflammation, improves mitochondrial function [5]. • mTOR Signaling Pathway: Modulates mTOR activity, promoting autophagy and metabolic homeostasis [4] [5]. | | Muscle & Bone Health | • Muscle: Reduces protein degradation, stimulates protein synthesis via Akt/mTOR [3]. • Bone: Supports bone regeneration and mineral metabolism [3]. | Preclinical studies showing reduced muscle atrophy and improved bone growth [3]. | | Human Clinical Evidence (Biological Age) | Supplementation associated with reduction in biological age as measured by DNA methylation clocks [2]. | Human study (n=42) using Rejuvant (Ca-AKG + vitamins) reported ~8-year decrease in DNAm age after ~7 months [2]. |

Key Experimental Data and Protocols

For researchers, the details of experimental models and clinical trial designs are critical. The following tables summarize methodologies from key studies.

Table 2: In-Vivo/Animal Model Protocol (D-gal-induced Brain Aging)

This model is used to study the effect of AKG on brain aging and cognitive function [5].

Component Experimental Detail
Model D-galactose (D-gal)-induced aging in C57BL/6 mice.
Intervention AKG administered at varying doses (e.g., 0.25%, 0.5%, 1%) in drinking water or diet.
Duration Typically several weeks (e.g., 6-12 weeks) concurrent with D-gal induction.

| Key Assessments | - Behavioral: Morris water maze (spatial memory), rotarod (motor coordination), passive avoidance (learning/memory).

  • Biochemical: Oxidative stress markers (SOD, GSH, MDA, PCO) in brain tissue and plasma.
  • Mitochondrial Function: Mitochondrial membrane potential (JC-1 staining), ATP levels.
  • Histology: H&E staining for neuronal damage. |
Table 3: In-Vitro Model Protocol (H₂O₂-induced Neuronal Senescence)

This model investigates AKG's protective effects at the cellular level [5].

Component Experimental Detail
Cell Line HT22 mouse hippocampal neuronal cells.
Senescence Induction Treatment with hydrogen peroxide (H₂O₂) at a predetermined concentration (e.g., 50-200 μM) for several hours.
AKG Pre-treatment Cells incubated with AKG (e.g., 1-10 mM) for several hours (e.g., 24 hours) prior to H₂O₂ exposure.

| Key Assessments | - Senescence Markers: SA-β-gal staining, expression of p53/p21 (Western blot).

  • Proliferation: EdU incorporation assay.
  • Oxidative Stress: Intracellular ROS levels, antioxidant enzyme activities.
  • Mitochondrial Function: OCR (Oxygen Consumption Rate), NAD+/NADH ratio.
  • Proteomics: DIA-MS for pathway analysis (e.g., KEGG, GSEA). |
Table 4: Human Clinical Trial Protocol (ABLE Trial)

This ongoing trial represents the state-of-the-art in clinical translation for Ca-AKG [1].

Component Trial Detail
Design Double-blinded, placebo-controlled, randomized trial (RCT).
Participants 120 healthy individuals, aged 40-60, with a DNA methylation age > chronological age.
Intervention 1 g/day of sustained-release Ca-AKG vs. placebo for 6 months, with a 3-month follow-up.
Primary Outcome Change in DNA methylation age from baseline to 6 months.
Secondary Outcomes Handgrip/leg strength, arterial stiffness, body composition (DXA), aerobic capacity, blood biomarkers (inflammatory/metabolic).

AKG Signaling Pathway in Neuronal Senescence

The diagram below illustrates the mechanism by which AKG protects against oxidative stress-induced neuronal senescence, based on proteomic and biochemical validation [5].

G H2O2 H₂O₂ (Oxidative Stress) mTOR mTOR Signaling (Activated) H2O2->mTOR Mitochondrion Mitochondrial Dysfunction (↓ MMP, ↓ ATP) H2O2->Mitochondrion Senescence Neuronal Senescence (↑ p53/p21, ↑ SASP) AKG AKG Treatment AKG->mTOR Suppresses AKG->Mitochondrion Improves mTOR->Senescence Autophagy Impaired Autophagy mTOR->Autophagy Protection Protective Outcomes mTOR->Protection Restores Mitochondrion->Senescence Mitochondrion->Protection Restores

> AKG counters oxidative stress by inhibiting mTOR and improving mitochondrial function, thereby preventing neuronal senescence.

Research Implications and Future Directions

The evidence positions Ca-AKG as a promising geroprotector. Key considerations for the research community include:

  • Translational Gap: While animal and in-vitro data are compelling, high-quality human evidence is still emerging. The ongoing ABLE trial [1] is critical for validating its efficacy in a rigorous RCT design.
  • Mechanistic Depth: The interplay between AKG, mTOR modulation, epigenetic regulation, and metabolic health is complex and not fully elucidated [4] [5]. Further research is needed to dissect these pathways.
  • Formulation and Dosing: Most human studies use a sustained-release formulation of Ca-AKG, which appears important for maintaining stable blood levels [1] [2]. Optimal dosing for different health outcomes requires further investigation.

References

AKG as a precursor for amino acid synthesis research

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways of AKG in Amino Acid Synthesis

Alpha-Ketoglutarate (AKG) is a central mitochondrial metabolite in the tricarboxylic acid (TCA) cycle, but its role extends far beyond energy production. It serves as a critical precursor for the biosynthesis of several amino acids, primarily through transamination and reductive amination reactions [1] [2] [3]. In these processes, AKG accepts an amino group to form the amino acid glutamate.

Glutamate, synthesized from AKG, then acts as a central amino group donor for the synthesis of other amino acids, including glutamine, proline, arginine, and leucine [1] [3] [4]. This makes AKG a key node in nitrogen metabolism and distribution.

The diagram below illustrates the central role of AKG in amino acid synthesis and its connection to core metabolic pathways.

G AKG AKG Glutamate Glutamate AKG->Glutamate Glutamate Dehydrogenase (Reductive Amination) AKG->Glutamate Transaminases Glutamate->AKG Glutamate Dehydrogenase (Oxidative Deamination) Glutamine Glutamine Glutamate->Glutamine Glutamine Synthetase Ornithine Ornithine Glutamate->Ornithine Multiple Steps P5C P5C Glutamate->P5C P5C Synthase Proline Proline Collagen Collagen Proline->Collagen Prolyl-4-Hydroxylase (AKG as Cofactor) Arginine Arginine Ornithine->Arginine Urea Cycle TCA_Cycle TCA_Cycle TCA_Cycle->AKG Isocitrate Dehydrogenase P5C->Proline P5C Reductase

AKG's central role in amino acid synthesis and collagen formation.

Quantitative Data on AKG-Derived Amino Acid Synthesis

The following tables summarize key quantitative data and functional roles of the primary amino acids synthesized from AKG.

Table 1: Key Amino Acids Synthesized from AKG and Their Physiological Roles

Amino Acid Primary Pathway/Enzyme Major Physiological Role Key Research Findings
Glutamate Reductive amination (GDH) or Transamination [1] [3] Major excitatory neurotransmitter; nitrogen donor for other amino acids [1] [4] Direct product of AKG amination; central to nitrogen metabolism [3].
Glutamine Glutamine synthetase (GS) [1] Primary metabolic fuel for intestinal cells & immune cells; nitrogen transport [1] [4] AKG is a precursor; glutamine becomes conditionally essential during stress [1].
Proline Via Pyrroline-5-Carboxylate (P5C) from Glutamate [1] Critical component for collagen synthesis; affects bone tissue formation [1] ~25% of dietary AKG is converted to proline in enterocytes; boosts collagen & bone formation [1].
Arginine Via Ornithine (from Glutamate) and the Urea Cycle [1] [5] Stimulates secretion of growth hormone & IGF-1; precursor for nitric oxide [1] Glutamine/glutamate from AKG are transformed into ornithine and then arginine [1].

Table 2: Documented Effects of AKG Supplementation in Models

Model System Supplementation Regimen Observed Outcome Related to Protein/Amino Acid Metabolism Reference
Growing Pigs Enteral AKG administration Increased proline levels in portal (45%) and arterial (20%) blood [1]. [1]
Mouse Model Oral AKG in drinking water (10 g/L) Lowered body weight; influenced intestinal microbiota and innate immunity [6]. [6]
C. elegans AKG supplementation Extended lifespan by inhibiting ATP synthase and TOR signaling [1] [2]. [1] [2]

Experimental Protocols for AKG Research

For researchers aiming to investigate the role of AKG in amino acid synthesis, the following core methodologies from the literature can serve as a foundation.

In Vivo AKG Supplementation and Metabolic Analysis

This protocol is adapted from studies that administered AKG to live animal models and analyzed subsequent metabolic changes [1] [6].

  • Supplementation Method: AKG is typically provided orally. In a mouse model, a concentration of 10 g/L in drinking water was used, which corresponded to an intake of approximately 3.80 ± 0.44 g/kg body weight per day [6]. For larger animals like pigs, AKG can be administered via enteral feeding [1].
  • Sample Collection: At the endpoint of the experiment, collect relevant tissues (e.g., intestinal mucosa, muscle, bone) and biological fluids (e.g., portal blood, arterial blood).
  • Metabolite Measurement:
    • Amino Acid Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the concentrations of AKG-derived amino acids (glutamate, glutamine, proline, arginine) in the collected samples. The study in pigs demonstrated a significant increase in proline levels in the blood following AKG administration [1].
    • Hormonal Analysis: Employ ELISA or radioimmunoassay to measure plasma levels of hormones such as insulin, growth hormone (GH), and insulin-like growth factor-1 (IGF-1), which are known to be influenced by AKG and its derivatives [1].
Assessing Functional Outcomes: Collagen Synthesis

AKG's role as a proline precursor is critically linked to collagen production. The following methods can be used to assess this functional outcome [1] [7].

  • Principle: AKG is an obligatory cofactor for prolyl-4-hydroxylase (P4H), the enzyme that catalyzes the formation of 4-hydroxyproline, a modification essential for the stability of the collagen triple helix. Incomplete hydroxylation leads to collagen degradation in the endoplasmic reticulum [1].
  • Biochemical Assay:
    • Cell Culture: Use fibroblast cell lines or osteoblasts in culture.
    • AKG Treatment: Apply varying concentrations of AKG to the culture medium.
    • Hydroxyproline Quantification: Hydrolyze the synthesized collagen and use a colorimetric assay to measure hydroxyproline content, which serves as a direct marker of collagen production.
  • Gene Expression Analysis: Isolate RNA from treated cells or tissues and use Real-time PCR (qPCR) to measure the mRNA expression of collagen genes (e.g., COL1A1) and enzymes involved in proline metabolism (e.g., prolidase) [1].

Research Applications and Future Directions

The research into AKG's role as an amino acid precursor has significant implications across multiple fields.

  • Muscle Protein Metabolism and Bone Health: By stimulating protein synthesis and inhibiting degradation, AKG holds promise for countering muscle wasting (cachexia) and for enhancing bone tissue formation, as seen in models of experimental osteopenia [1] [7].
  • Gerontology and Lifespan Extension: The discovery that AKG extends lifespan in model organisms by inhibiting ATP synthase and TOR opens a fascinating avenue for research into metabolic aging [1] [2] [3]. Its potential to mimic a state of caloric restriction is of particular interest.
  • Immunonutrition: As a primary fuel for intestinal and immune cells, AKG supplementation could be strategized to support gut barrier function and immune responses during critical illness or stress [1] [6].
  • Epigenetic Regulation: Beyond amino acid synthesis, AKG is a crucial co-substrate for 2-oxoglutarate-dependent dioxygenases (2-OGDDs), including TET DNA demethylases and JmjC histone demethylases [7]. This positions AKG as a direct regulator of the epigenome, influencing gene expression patterns in health and disease, including cancer [7].

References

Comprehensive Synthesis and Application Protocols for Calcium Alpha-Ketoglutarate Monohydrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Calcium Alpha-Ketoglutarate Monohydrate

This compound (Ca-AKG) represents a critical molecular entity in both pharmaceutical and nutritional sciences, combining the essential metabolic functions of alpha-ketoglutarate with the mineral benefits of calcium. As an endogenous intermediate in the Krebs cycle, alpha-ketoglutarate plays fundamental roles in cellular energy production, nitrogen transport, and oxidative metabolism. The calcium salt formulation significantly enhances the stability and bioavailability of this otherwise labile metabolite, making it suitable for therapeutic applications. Recent research has illuminated Ca-AKG's potential as a geroprotective compound with demonstrated ability to modulate biological aging processes in mammalian models, positioning it at the forefront of metabolic intervention strategies [1] [2].

The monohydrate crystal form provides superior stability for pharmaceutical manufacturing while maintaining the compound's solubility and metabolic activity. Ca-AKG's unique chemical properties allow it to function as both a metabolic substrate and a signaling molecule, influencing multiple cellular pathways including energy metabolism, epigenetic regulation, and oxidative stress response. Its inclusion in clinical research protocols has expanded dramatically in recent years, particularly in studies investigating interventions for age-related metabolic decline, neurodegenerative conditions, and musculoskeletal preservation [2] [3].

Chemical and Physical Properties

Structural Characteristics and Specifications

This compound possesses well-defined chemical and physical properties that determine its pharmaceutical applicability. The compound typically presents as a white or off-white crystalline powder with good solubility in aqueous solutions and limited solubility in organic solvents. The monohydrate form demonstrates enhanced stability compared to the anhydrous counterpart, particularly under controlled humidity conditions, making it preferable for pharmaceutical formulation development [4] [5].

Table 1: Physicochemical Specifications of this compound

Parameter Specification Method/Notes
CAS Number 402726-78-7 (monohydrate); 71686-01-6 (anhydrous) Chemical Abstracts Registry
Molecular Formula C₅H₆CaO₆ (monohydrate) PubChem CID: 45357500
Appearance White or off-white crystalline powder Visual inspection
Assay (HPLC) ≥98.0-99% Related substances method
Loss on Drying ≤3.0% (105°C/3h) Includes crystal water
pH (Solution) 6.0-8.0 5% aqueous solution
Calcium Content 18-21% Elemental analysis
Heavy Metals Pb ≤2ppm; Cd ≤2.5ppm; Hg ≤1.5ppm; As ≤3ppm ICP-MS

The molecular structure features coordination between the calcium cation and the two carboxylate groups of alpha-ketoglutarate, with one water molecule of crystallization completing the stable complex. This arrangement creates a balanced stoichiometry that preserves the metabolic activity of the alpha-ketoglutarate anion while providing a bioavailable calcium source. The monohydrate form demonstrates consistent batch-to-batch reproducibility when manufactured under controlled conditions, essential for pharmaceutical applications requiring precise dosing [5] [6].

Synthesis Protocols

Chemical Synthesis Method

The chemical synthesis of this compound via a two-step neutralization process represents the most widely implemented manufacturing approach, offering excellent scalability and purity profiles. This method utilizes readily available starting materials and establishes robust reaction conditions that minimize impurity formation while maximizing yield [7].

Table 2: Chemical Synthesis Protocol Parameters

Step Parameter Specification Conditions
Step 1: Disalt Formation Reactants α-Ketoglutaric acid + Sodium bicarbonate (or carbonate) Aqueous solution
Molar ratio 0.74:1 (acid:bicarbonate) or 1.14:1 (acid:carbonate) Weight equivalents
Temperature 10-35°C Controlled addition
Time 2 hours Complete reaction
pH range 5.0-11.9 Monitoring required
Step 2: Calcium Salt Formation Reactants Disodium α-ketoglutarate + Calcium chloride Aqueous solution
Molar ratio 0.95:1 (CaCl₂:acid) Weight equivalents
Temperature 65-70°C Controlled precipitation
Time 4 hours Complete reaction
Workup Filtration, washing, drying Isolate monohydrate

Step 1: Formation of Disodium Alpha-Ketoglutarate

  • Begin by preparing a sodium bicarbonate solution using 0.27 weight equivalents of sodium bicarbonate per one weight equivalent of purified water.
  • Gradually add alpha-ketoglutaric acid (0.74 weight equivalents per one weight equivalent of sodium bicarbonate) to the bicarbonate solution while maintaining the reaction temperature between 10-25°C with continuous stirring.
  • Continue stirring for approximately 2 hours to ensure complete reaction and formation of the disodium salt. Monitor pH throughout the process, maintaining within the optimal range of 5.0-11.9.
  • Alternatively, when using sodium carbonate as the base, employ 1.14 weight equivalents of alpha-ketoglutaric acid per one weight equivalent of sodium carbonate, with similar temperature and time parameters [7].

Step 2: Metathesis to Calcium Salt

  • Prepare a calcium chloride solution by dissolving 0.2-0.5 weight equivalents of calcium chloride per one weight equivalent of purified water.
  • Gradually add the disodium alpha-ketoglutarate solution to the calcium chloride solution while maintaining the temperature between 65-70°C with continuous stirring.
  • Continue the reaction for 4 hours to promote complete precipitation of the calcium salt.
  • Recover the product by vacuum filtration, wash thoroughly with purified water to remove residual salts, and dry under controlled conditions to obtain the monohydrate form [7] [8].

This optimized protocol generates high-purity Ca-AKG with minimal formation of byproducts such as calcium carbonate, which can be challenging to remove from the final product. The temperature control during both reaction steps proves critical for obtaining the desired monohydrate crystal form with appropriate particle size distribution for pharmaceutical applications [7].

Enzymatic Synthesis Method

The enzymatic synthesis approach offers a bio-catalytic alternative that eliminates potential genotoxic impurities associated with chemical synthesis routes. This method utilizes L-glutamic acid oxidase to convert L-glutamic acid directly to alpha-ketoglutaric acid through oxidative deamination, followed by calcium salt formation [9].

Procedure:

  • Prepare an aqueous solution of L-glutamic acid (III) at an appropriate concentration (typically 10-15% w/v).
  • Add L-glutamic acid oxidase and catalase to the reaction mixture to catalyze the oxidation of L-glutamic acid to alpha-ketoglutaric acid intermediate (II).
  • Maintain the reaction at optimized pH and temperature (typically pH 7.0-8.0 and 30-37°C) with efficient aeration or oxygen supply to drive the oxidation reaction to completion.
  • Monitor reaction progress by analytical methods (HPLC or spectrophotometric assay) until complete conversion is achieved.
  • Directly use the resulting alpha-ketoglutaric acid solution without isolation for the calcium salt formation step with calcium chloride, following similar parameters as the chemical method.
  • Recover the final product by filtration, washing, and drying to obtain high-purity this compound [9].

The enzymatic method provides several advantages, including higher specificity, reduced formation of byproducts, and elimination of potential genotoxic impurities that may originate from chemical synthesis starting materials. This approach proves particularly valuable for pharmaceutical-grade material where strict control of impurities is essential [9].

Analytical Methods and Quality Control

Quality Control Specifications

Rigorous quality control testing ensures the identity, purity, and potency of this compound for research and pharmaceutical applications. The following specifications represent current industry standards for high-purity material [5]:

Table 3: Quality Control Specifications and Testing Methods

| Test Parameter | Acceptance Criteria | Test Method | |-------------------|-------------------------|-----------------| | Identification | Complies | HPLC/FTIR | | Appearance | White or off-white powder | Visual | | Assay (HPLC) | ≥98.0% | Reverse-phase HPLC | | Loss on Drying | ≤3.0% | 105°C for 3 hours | | pH (5% solution) | 6.0-8.0 | Potentiometric | | Calcium Content | 18-21% | Complexometric titration/ICP | | Heavy Metals | | | Lead (Pb) | ≤2 ppm | ICP-MS | | Cadmium (Cd) | ≤2.5 ppm | ICP-MS | | Mercury (Hg) | ≤1.5 ppm | ICP-MS | | Arsenic (As) | ≤3 ppm | ICP-MS | | Microbiological | | | Total Plate Count | ≤1000 cfu/g | USP <61> | | Yeast & Mold | ≤300 cfu/g | USP <61> | | Coliforms | ≤10 cfu/g | USP <62> |

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) serves as the primary method for determining the potency and purity of Ca-AKG. The reverse-phase method typically utilizes a C18 column with a mobile phase consisting of buffer (typically phosphate or acetate) and organic modifier (acetonitrile or methanol). Detection employs UV absorbance at 210-220 nm to capture the carbonyl chromophore. System suitability requirements include resolution from known impurities and tailing factor within specified limits.

Loss on drying determination provides critical information about the hydration state and residual solvent content. The monohydrate form typically demonstrates approximately 2.5-3.0% weight loss when dried at 105°C for 3 hours, consistent with theoretical calculations. Significant deviations may indicate inappropriate crystal form or excess moisture content.

Elemental analysis for calcium content confirms correct stoichiometry and absence of excess calcium salts. Techniques include complexometric titration with EDTA or more advanced inductively coupled plasma (ICP) methods. Consistent calcium content within the 18-21% range confirms proper salt formation and purity [5].

Biological Activity and Mechanism of Action

Molecular Mechanisms and Signaling Pathways

This compound exerts multifaceted biological effects through its dual role as a metabolic intermediate and signaling molecule. The compound demonstrates pleiotropic activity across multiple physiological systems, with particularly promising effects on aging processes and oxidative stress response [1] [3].

Metabolic Functions:

  • Serves as a key intermediate in the Krebs cycle, enhancing cellular energy production through mitochondrial metabolism
  • Functions as a nitrogen scavenger in amino acid metabolism, facilitating ammonia detoxification and amino acid interconversion
  • Provides substrate for epigenetic regulation as a co-factor for α-ketoglutarate-dependent dioxygenases, including TET enzymes involved in DNA demethylation
  • Acts as a precursor for hydroxyproline synthesis in collagen formation, supporting musculoskeletal health

Anti-Aging Mechanisms: Recent clinical evidence demonstrates that Ca-AKG supplementation produces an average decrease in biological aging of 8 years as measured by DNA methylation clocks (p-value=6.538×10⁻¹²) [1]. This remarkable effect appears mediated through multiple interconnected mechanisms:

  • mTOR Pathway Modulation: Ca-AKG suppresses mTOR phosphorylation and activates ULK1, suggesting modulation of autophagy and metabolic homeostasis [3]
  • Oxidative Stress Protection: Treatment enhances antioxidant defenses through elevated superoxide dismutase (SOD) and glutathione (GSH) levels while reducing lipid peroxidation (MDA) and protein oxidation (PCO) [3]
  • Mitochondrial Enhancement: Administration improves mitochondrial membrane potential and normalizes cerebral ATP production, restoring bioenergetic competence [3]
  • Senescence Attenuation: AKG downregulates H₂O₂-induced overexpression of p53 and p21, key regulators of cellular senescence [3]

The following diagram illustrates the primary molecular mechanisms through which Ca-AKG exerts its geroprotective effects:

CaAKG_Mechanisms cluster_metabolic Metabolic Functions cluster_antiaging Anti-Aging Mechanisms cluster_outcomes Biological Outcomes CaAKG CaAKG Krebs Krebs Cycle Intermediate CaAKG->Krebs Nitrogen Nitrogen Metabolism CaAKG->Nitrogen Epigenetic Epigenetic Regulation CaAKG->Epigenetic Collagen Collagen Synthesis CaAKG->Collagen mTOR mTOR Pathway Modulation CaAKG->mTOR Oxidative Oxidative Stress Reduction CaAKG->Oxidative Mitochondrial Mitochondrial Enhancement CaAKG->Mitochondrial Senescence Cellular Senescence Attenuation CaAKG->Senescence Krebs->Mitochondrial DNAmethyl Reduced DNA Methylation Age Epigenetic->DNAmethyl mTOR->Senescence Neuroprot Neuroprotection Oxidative->Neuroprot Healthspan Extended Healthspan Mitochondrial->Healthspan Senescence->Healthspan DNAmethyl->Healthspan Cogn Cognitive Enhancement Neuroprot->Cogn

Signaling Pathway Regulation

The effects of Ca-AKG on mTOR signaling represent a particularly significant mechanism for its geroprotective properties. Proteomic profiling and KEGG pathway enrichment analyses have identified mTOR signaling pathways as key targets for AKG's anti-aging activity [3]. Mechanistically, AKG suppresses mTOR phosphorylation and activates ULK1, suggesting modulation of autophagy and metabolic homeostasis. These molecular effects translate to improved physiological function, as demonstrated by enhanced cognitive performance, reduced oxidative stress parameters, and improved mitochondrial function in both cellular and animal models of aging [3].

The following experimental workflow illustrates the typical protocol for evaluating Ca-AKG effects in preclinical models:

CaAKG_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellModel Cell Senescence Model (H₂O₂-induced HT22 cells) Viability Cell Viability Assays (EdU, SA-β-gal) CellModel->Viability OxStress Oxidative Stress Markers (ROS, SOD, GSH, MDA) Viability->OxStress Mitochond Mitochondrial Function (JC-1, OCR, ATP) OxStress->Mitochond Proteomic Proteomic Analysis (DIA-MS, KEGG/GSEA) Mitochond->Proteomic Western Western Blot Validation (mTOR, p53, p21) Proteomic->Western AnimalModel Aging Mouse Model (D-galactose induced) Behavior Behavioral Tests (Morris water maze, Rotarod) AnimalModel->Behavior TissueAnalysis Tissue Analysis (Brain, Plasma) Behavior->TissueAnalysis Histology Histopathological Evaluation TissueAnalysis->Histology

Applications and Research Protocols

Clinical Applications and Dosing Protocols

This compound has been investigated in multiple clinical contexts, with emerging evidence supporting its application in aging intervention, musculoskeletal health, and metabolic optimization. Well-designed clinical trials have established safety profiles and preliminary efficacy for several indications [1] [2].

Anti-Aging Intervention Protocol:

  • Dosing: 1 g/day sustained-release Ca-AKG tablet
  • Duration: 6 months of active intervention with 3 months follow-up
  • Population: Middle-aged adults (40-60 years) with elevated DNA methylation age compared to chronological age
  • Primary Outcome: Reduction in DNA methylation age
  • Secondary Outcomes: Inflammatory and metabolic parameters, handgrip strength, arterial stiffness, skin autofluorescence, aerobic capacity
  • Results: Significant reversal of biological aging (approximately 8-year reduction in DNA methylation age) observed in preliminary studies [2]

Bone Health Application:

  • Dosing: 6 g/day Ca-AKG for 6 months
  • Population: Post-menopausal women
  • Safety Profile: Well-tolerated with no significant adverse effects
  • Efficacy: Beneficial changes in serum bone resorption marker CTX consistent with preservation of bone mass in lumbar spine [2]

Musculoskeletal Health:

  • Assessment Methods: Handgrip strength, leg extension strength (8 repetition maximum test)
  • Body Composition: Dual-energy X-ray absorptiometry (DXA) for bone density and body composition
  • Cardiovascular Function: Pulse wave velocity analysis for arterial stiffness
  • Aerobic Capacity: Cardio-pulmonary exercise testing (CPET) [2]
Commercial Applications and Formulation Considerations

Beyond pharmaceutical applications, Ca-AKG finds utility in multiple commercial sectors including dietary supplements, functional foods, and cosmetic formulations. The compound's favorable safety profile (GRAS designation) supports inclusion in consumer health products targeting healthy aging, physical performance, and metabolic health [5] [6].

Formulation Considerations:

  • Stability: The monohydrate form demonstrates excellent stability under controlled humidity conditions (≤3.0% loss on drying)
  • Compatibility: Compatible with standard excipients for tablet, capsule, and powder formulations
  • Sustained-Release: Specialized formulations developed for prolonged AKG delivery, enhancing bioavailability and efficacy
  • Combination Products: Often formulated with complementary nutrients including specific vitamins tailored to sex-specific requirements [1] [2]

Research Limitations and Future Directions

While the current evidence for Ca-AKG's biological activity is promising, several limitations warrant consideration in research planning and interpretation. Future studies should address these constraints to fully elucidate the compound's therapeutic potential [1] [2].

Current Limitations:

  • Most clinical evidence derives from open-label studies without placebo control, necessitating confirmation in double-blinded, randomized controlled trials
  • Optimal dosing regimens remain to be established across different populations and indications
  • Long-term safety data beyond 6-9 months of continuous use is limited
  • Mechanisms underlying individual variability in response to Ca-AKG supplementation require further investigation
  • Potential interactions with pharmaceuticals and other supplements represent an area for future research

Future Research Directions:

  • Placebo-Controlled Trials: The ongoing ABLE trial (NCT05706389) represents a step toward addressing this need with a double-blinded, placebo-controlled design [2]
  • Dose-Response Studies: Systematic evaluation of different dosing regimens (1-6 g/day) for various indications
  • Combination Therapies: Investigation of Ca-AKG with other geroprotectors for potential synergistic effects
  • Biomarker Development: Identification of robust biomarkers for treatment response and patient stratification
  • Long-Term Studies: Extended duration trials to evaluate persistence of effects and long-term safety profile

Conclusion

This compound represents a promising metabolic intervention with compelling preclinical and preliminary clinical evidence supporting its geroprotective effects. The well-established synthesis protocols enable production of high-purity material suitable for pharmaceutical applications, while multiple analytical methods ensure appropriate quality control. The compound's multimodal mechanism of action, targeting fundamental aging processes including epigenetic regulation, oxidative stress, mitochondrial function, and nutrient signaling, positions it uniquely in the landscape of metabolic therapeutics.

Ongoing and future randomized controlled trials will provide critical evidence regarding its efficacy in human aging intervention. Research professionals should consider Ca-AKG as a valuable tool for investigating metabolic approaches to healthspan extension and age-related disease prevention. The established safety profile at doses up to 6 g/day supports its inclusion in clinical research protocols targeting metabolic health, musculoskeletal function, and healthy aging.

References

Comprehensive Application Notes and Protocols for Calcium Alpha-Ketoglutarate (Ca-AKG) in Cell Culture and In Vitro Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ca-AKG and Its Key Properties

Calcium alpha-ketoglutarate (Ca-AKG) represents a critical salt form of alpha-ketoglutarate (AKG), an endogenous intermediate in the tricarboxylic acid (TCA) cycle that has emerged as a multifaceted regulator of cellular processes. As a stable, bioavailable compound, Ca-AKG provides both AKG and calcium ions to biological systems, making it particularly valuable for in vitro research applications. AKG functions not only as a central metabolic intermediate but also as a signaling molecule, epigenetic regulator, and substrate for various dioxygenases involved in cellular responses to hypoxia and epigenetic modifications. The calcium component further enhances its utility in studies investigating calcium-dependent signaling pathways and cellular homeostasis.

The scientific interest in Ca-AKG has expanded substantially due to its demonstrated effects on fundamental biological processes including cellular proliferation, apoptosis, epigenetic regulation, and metabolic reprogramming. Research indicates that AKG levels naturally decline with age, and supplementation with Ca-AKG may counteract age-related cellular dysfunction [1]. In cancer biology, AKG exhibits concentration-dependent effects on tumor cell behavior, influencing progression through multiple molecular pathways [2]. Additionally, reproductive biology studies reveal that AKG plays important roles in oocyte maturation and embryonic development [3]. This document provides comprehensive application notes and detailed protocols for implementing Ca-AKG in various cell culture systems, summarizing key experimental findings, and offering standardized methodologies for researchers investigating this biologically significant compound.

Key Applications and Experimental Findings

Anti-Cancer Effects in Osteosarcoma Models

Table 1: Summary of Ca-AKG Anti-Cancer Effects in Osteosarcoma Cell Lines

Experimental Aspect Cell Lines Concentration Range Key Findings Mechanistic Insights
Proliferation Inhibition Saos-2 (p53-null), HOS (p53 mutant) 2.5-200 mM Concentration-dependent inhibition; IC50 ≈ 35 mM for both lines Decreased BrdU incorporation into DNA
Cell Cycle Effects Saos-2, HOS 10, 25, 50 mM G1 phase arrest (G1 fraction increased from ~60-67% to ~72-74%) Decreased cyclin D1 (HOS); Increased p21Waf1/Cip1 (Saos-2)
Apoptosis Induction Saos-2, HOS 10, 25, 50 mM Significant increase in apoptotic cells; caspase-3 activation Intrinsic pathway (caspase-9); Increased Bax/Bcl-2 ratio; JNK-dependent
Anti-Metastatic Potential Saos-2, HOS Not specified Inhibition of migration and invasion in vitro Reduced TGF-β and VEGF production
Molecular Pathway Modulation Saos-2, HOS Not specified JNK activation; Reduced ERK1/2 activation JNK inhibitor partially rescued cells from apoptosis

Research has demonstrated that Ca-AKG exerts significant anti-cancer effects in osteosarcoma (OS) models, with studies showing potent activity against OS cell lines regardless of p53 status [2]. The anti-proliferative effects of Ca-AKG follow a clear concentration-dependent pattern, with significant inhibition observed at concentrations as low as 5-10 mM in Saos-2 and HOS cell lines, and an IC50 of approximately 35 mM for both lines. This suggests that Ca-AKG may have broad applicability against OS cells with different genetic backgrounds. Beyond simply inhibiting proliferation, Ca-AKG treatment fundamentally alters cell cycle progression by inducing G1 phase arrest, effectively preventing cells from entering the DNA synthesis phase. This cell cycle blockade is mediated through distinct mechanisms in different cell lines, highlighting the context-dependent nature of Ca-AKG's action.

At the molecular level, Ca-AKG promotes apoptosis through the intrinsic mitochondrial pathway, characterized by caspase-9 and caspase-3 activation and an increased Bax/Bcl-2 ratio [2]. This apoptotic process depends on JNK activation, as evidenced by the partial rescue observed with JNK-specific inhibitors. Perhaps equally importantly from a therapeutic perspective, Ca-AKG demonstrates anti-metastatic properties by inhibiting cell migration and invasion, two critical processes in cancer dissemination. These effects correlate with reduced production of pro-metastatic factors like TGF-β and pro-angiogenic VEGF, suggesting Ca-AKG can target multiple hallmarks of cancer progression simultaneously. The multifaceted anti-cancer activity of Ca-AKG positions it as a promising candidate for further investigation in combinatorial approaches for OS treatment.

Effects on Reproductive Physiology and Embryonic Development

Table 2: Dose-Dependent Effects of AKG on Cumulus-Oocyte Complexes

Experimental Aspect Low Concentration (30 µM) High Concentration (750 µM) Proposed Mechanism
Cumulus Expansion Significant improvement Marked suppression GDF9-dependent mechanism; Rescue with GDF9 supplementation
Oocyte Quality Enhanced quality and developmental competence Reduced quality Redox balance maintenance; Mitochondrial function improvement
Oxidative Stress Management Reduced ROS in cumulus cells; Decreased GSH/NADPH consumption Increased oxidative stress GSH/NADPH transport via gap junctions; Antioxidant defense
Mitochondrial Function Improved membrane potential and ATP production Impaired function Regulation of mitochondrial complex 1 related genes
Embryonic Development Enhanced embryo development rates Impaired development Improved cytoplasmic maturation; Better blastocyst formation

In reproductive physiology, AKG demonstrates remarkable dose-dependent dual effects on cumulus-oocyte complexes (COCs) during in vitro maturation [3]. At appropriate concentrations (30 µM), AKG exerts beneficial effects including improved cumulus expansion, enhanced oocyte quality, and superior embryo development outcomes. These positive effects are mediated through multiple interconnected mechanisms. AKG reduces excessive accumulation of reactive oxygen species (ROS) in cumulus cells while decreasing the consumption of glutathione (GSH) and NADPH. These critical antioxidants are then transported to oocytes via gap junctions, thereby reducing oxidative stress and apoptosis while maintaining redox balance in the developing oocytes. Additionally, AKG improves mitochondrial function by regulating mitochondrial complex 1-related gene expression in oocytes, helping maintain mitochondrial membrane potential and ATP production.

Conversely, at high concentrations (750 µM), AKG exerts adverse effects on in vitro maturation, suppressing cumulus expansion and reducing oocyte quality [3]. The suppression of cumulus expansion caused by high concentrations of AKG can be rescued with GDF9 supplementation, indicating the critical role of this oocyte-secreted factor in mediating AKG's effects. This demonstrates the concentration-sensitive nature of AKG in reproductive systems and highlights the importance of dose optimization for specific applications. The opposing effects at different concentrations also suggest that AKG may be influencing multiple molecular targets with different affinity thresholds. Researchers applying AKG to reproductive models should carefully titrate concentrations and consider pilot experiments to establish appropriate dosing for their specific system, as the optimal concentration may vary based on species, cell type, and culture conditions.

Detailed Experimental Protocols

Anti-Proliferation and Cytotoxicity Assays

Objective: To evaluate the effects of Ca-AKG on cell proliferation and viability in osteosarcoma cell lines.

Materials:

  • Saos-2 (p53-null) and HOS (p53 mutant) osteosarcoma cell lines
  • Complete growth medium (appropriate for cell line)
  • Ca-AKG stock solution (100-500 mM in PBS or culture medium, filter sterilized)
  • 96-well cell culture plates
  • MTT solution (5 mg/mL in PBS) or similar viability indicator
  • BrdU assay kit for DNA synthesis measurement
  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 3-5 × 10³ cells/well in complete growth medium and allow to adhere overnight.
  • Treatment Application: Prepare serial dilutions of Ca-AKG in complete medium to achieve final concentrations ranging from 2.5 mM to 200 mM. Include untreated controls and vehicle controls if applicable.
  • Exposure and Incubation: Replace medium with treatment solutions and incubate cells for 96 hours at 37°C in a humidified 5% CO₂ atmosphere for MTT assay. For BrdU incorporation assay, use 48-hour incubation.
  • Viability Assessment:
    • MTT Assay: Add 10-20 μL MTT solution per well and incubate for 2-4 hours. Carefully remove medium and dissolve formed formazan crystals in DMSO or appropriate solvent. Measure absorbance at 570 nm with reference filter at 630-650 nm.
    • BrdU Assay: Following manufacturer's instructions, add BrdU labeling solution for the final 2-4 hours of incubation. Fix cells and detect incorporated BrdU using anti-BrdU antibody and substrate. Measure absorbance at 370 nm or according to kit specifications.
  • Data Analysis: Calculate percentage viability relative to untreated controls. Determine IC₅₀ values using non-linear regression analysis of concentration-response curves.

Technical Notes: The anti-proliferative effects of Ca-AKG are concentration-dependent and time-dependent [2]. Ensure consistent pH across treatments as high concentrations of AKG may affect medium pH. Include sufficient replicates (n ≥ 6) for reliable statistical analysis. The BrdU incorporation assay provides specific information on DNA synthesis, while MTT gives broader viability assessment.

Cell Cycle Analysis Protocol

Objective: To determine the effect of Ca-AKG on cell cycle distribution using flow cytometry.

Materials:

  • Ca-AKG treated and control cells
  • Ice-cold PBS
  • 70% ethanol in PBS (for fixation)
  • RNase A solution
  • Propidium iodide staining solution (50 μg/mL in PBS)
  • Flow cytometry tubes
  • Flow cytometer with 488 nm excitation

Procedure:

  • Cell Preparation: After 48 hours of Ca-AKG treatment (recommended concentrations: 10, 25, 50 mM), harvest cells by trypsinization and collect by centrifugation.
  • Fixation: Resuspend cell pellet in ice-cold PBS and add dropwise to 70% ethanol while vortexing gently. Fix at -20°C for at least 2 hours or overnight.
  • Staining: Centrifuge fixed cells, remove ethanol, and wash with PBS. Resuspend in propidium iodide staining solution containing RNase A (100 μg/mL). Incubate at 37°C for 30 minutes in the dark.
  • Flow Cytometry Analysis: Analyze samples using flow cytometry with 488 nm excitation. Collect at least 10,000 events per sample. Use pulse processing to exclude doublets (plot width vs. area).
  • Data Analysis: Determine cell cycle distribution using appropriate software and fitting algorithms. Compare the percentage of cells in G1, S, and G2/M phases between treated and control groups.

Technical Notes: Ca-AKG typically induces G1 phase arrest in osteosarcoma cells [2]. Include appropriate controls for instrument setup and compensation. Ensure consistent cell handling and staining across all samples for comparative analysis. The expected outcome is a concentration-dependent increase in the G1 population with corresponding decreases in S and G2/M phases.

Apoptosis Detection Protocol

Objective: To evaluate Ca-AKG-induced apoptosis using caspase activation and apoptotic markers.

Materials:

  • Ca-AKG treated and control cells
  • Apoptosis detection kit (Annexin V/PI or similar)
  • Caspase-3/7 activity assay kit
  • Lysis buffer for protein extraction
  • Antibodies for Bax, Bcl-2, cleaved caspase-3, and caspase-9
  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Annexin V/Propidium Iodide Staining:

    • Harvest cells after 48 hours of Ca-AKG treatment.
    • Wash with cold PBS and resuspend in binding buffer.
    • Add Annexin V-FITC and propidium iodide according to kit instructions.
    • Incubate for 15 minutes in the dark and analyze by flow cytometry within 1 hour.
  • Caspase Activity Assessment:

    • Prepare cell lysates from treated and control cells.
    • Incubate lysates with caspase-specific substrates according to kit instructions.
    • Measure fluorescence or absorbance at specified time points.
    • Normalize activity to protein concentration.
  • Western Blot Analysis:

    • Separate proteins by SDS-PAGE and transfer to membranes.
    • Probe with antibodies against Bax, Bcl-2, cleaved caspase-3, and caspase-9.
    • Detect using appropriate secondary antibodies and chemiluminescence.
    • Calculate Bax/Bcl-2 ratio as an indicator of apoptotic propensity.

Technical Notes: Ca-AKG induces apoptosis primarily through the intrinsic pathway [2]. For mechanistic studies, consider including JNK inhibitors to confirm pathway involvement. The apoptotic response is concentration-dependent, with higher Ca-AKG concentrations typically inducing more significant effects.

Cell Migration and Invasion Assays

Objective: To evaluate the anti-metastatic potential of Ca-AKG through migration and invasion assessment.

Materials:

  • Transwell inserts (8 μm pore size)
  • Matrigel (for invasion assay)
  • Serum-free medium
  • Complete medium with FBS as chemoattractant
  • Crystal violet or calcein-AM for staining
  • Ca-AKG solutions at appropriate concentrations

Procedure: Migration Assay:

  • Place transwell inserts in 24-well plates.
  • Seed cells in serum-free medium containing Ca-AKG at desired concentrations in upper chamber.
  • Add complete medium with FBS to lower chamber as chemoattractant.
  • Incubate for 12-24 hours at 37°C.
  • Remove non-migrated cells from upper chamber with cotton swab.
  • Fix and stain migrated cells with crystal violet or calcein-AM.
  • Count cells in multiple fields or extract dye for quantification.

Invasion Assay:

  • Coat transwell inserts with diluted Matrigel and allow to polymerize.
  • Follow similar procedure as migration assay but extend incubation time (24-48 hours).
  • Account for Matrigel barrier in invasion-specific assessment.

Technical Notes: Ca-AKG treatment significantly inhibits both migration and invasion in osteosarcoma cells [2]. These effects correlate with reduced production of TGF-β and VEGF, which can be quantified by ELISA from conditioned media. Include positive controls (e.g., cells with known high migratory potential) and ensure consistent cell numbers across replicates.

Signaling Pathways and Molecular Mechanisms

Visual Representation of Ca-AKG Signaling Pathways

G cluster_metabolic Metabolic Effects cluster_epigenetic Epigenetic Regulation cluster_signaling Signaling Pathway Activation cluster_functional Functional Outcomes Ca_AKG Ca-AKG Exposure TCA TCA Cycle Modulation Ca_AKG->TCA Epi1 2-OGDD Activation (PHDs, TETs, KDMs) Ca_AKG->Epi1 Sig1 JNK Activation Ca_AKG->Sig1 Metab1 Mitochondrial Function Modification TCA->Metab1 Metab2 ATP Production Changes Metab1->Metab2 Metab3 ROS Regulation Metab1->Metab3 Func1 Cell Cycle Arrest (G1 Phase) Metab3->Func1 Func2 Apoptosis Induction Metab3->Func2 Epi2 DNA/H3 Demethylation Epi1->Epi2 Epi3 HIF-1α Destabilization Epi1->Epi3 Epi2->Func1 Epi2->Func2 Func4 Reduced TGF-β/VEGF Epi3->Func4 Sig3 Bax/Bcl-2 Ratio ↑ Sig1->Sig3 Sig2 ERK1/2 Inhibition Sig2->Sig3 Sig3->Func2 Func1->Func2 Potentiates Func3 Migration/Invasion Inhibition Func4->Func3 Mediates

Figure 1: Ca-AKG Signaling Pathways and Functional Outcomes in Cancer Cells

Key Molecular Mechanisms

The visual representation illustrates the multifaceted molecular mechanisms through which Ca-AKG exerts its biological effects. The epigenetic regulation pathway represents a central mechanism where Ca-AKG serves as an essential co-substrate for 2-oxoglutarate-dependent dioxygenases (2-OGDDs), including prolyl hydroxylases (PHDs), Ten-Eleven Translocation enzymes (TETs), and Jumonji C domain-containing lysine demethylases (KDMs) [2]. Through these enzymes, Ca-AKG influences DNA and histone demethylation processes, ultimately affecting gene expression patterns. Additionally, PHD activation by Ca-AKG promotes hypoxia-inducible factor (HIF-1α) destabilization, potentially disrupting hypoxic responses that many cancers depend on for growth and angiogenesis.

In parallel, Ca-AKG modulates key signaling pathways that control cell fate decisions. The activation of JNK and inhibition of ERK1/2 signaling creates a pro-apoptotic environment that favors cell death over survival and proliferation [2]. This signaling shift contributes to an increased Bax/Bcl-2 ratio, further promoting mitochondrial outer membrane permeabilization and initiation of the intrinsic apoptotic pathway. The metabolic effects of Ca-AKG stem from its central position in the TCA cycle, where it influences mitochondrial function, ATP production, and reactive oxygen species (ROS) regulation. These metabolic alterations can indirectly influence epigenetic and signaling processes, creating an integrated network of responses that collectively inhibit cancer cell proliferation, induce cell cycle arrest, promote apoptosis, and suppress metastatic behaviors through reduced production of factors like TGF-β and VEGF.

Important Research Considerations

Concentration Optimization and Dose-Dependent Effects

The dose-dependent dual nature of Ca-AKG effects represents a critical consideration for experimental design [3]. Research demonstrates that Ca-AKG can produce opposite effects at different concentrations, particularly evident in reproductive studies where 30 µM AKG enhanced oocyte maturation while 750 µM suppressed it. This nonlinear response pattern necessitates careful concentration optimization for each specific application and cell type. For anti-cancer investigations, effective concentrations typically range from 10-50 mM for direct anti-proliferative and pro-apoptotic effects [2], while physiological studies might utilize lower concentrations in the micromolar range. Researchers should implement comprehensive dose-response curves with sufficiently wide concentration ranges to identify both beneficial and potentially adverse effects.

Several factors influence the appropriate concentration range for specific experiments. Cell permeability varies between cell types and can significantly impact intracellular AKG accumulation. The metabolic state of cells may also influence their sensitivity to AKG manipulation, with rapidly proliferating cells potentially being more susceptible to AKG-mediated effects on biosynthesis. Additionally, the specific biological process under investigation determines appropriate dosing—epigenetic effects might occur at different concentrations than those required for metabolic modulation. Researchers should consider including both physiological (micromolar) and pharmacological (millimolar) concentrations in preliminary experiments to fully characterize responses in their specific model systems.

Cell Line Variations and Culture Conditions

The genetic background of cell lines significantly influences their response to Ca-AKG treatment [2]. Studies using p53-null (Saos-2) and p53-mutant (HOS) osteosarcoma cell lines revealed similar anti-proliferative effects but some differences in molecular mechanisms underlying cell cycle arrest. This suggests that while Ca-AKG can be effective across different genetic contexts, the precise mechanisms may vary. Researchers should consider the specific genetic features of their model systems when interpreting results and designing mechanistic studies. Additionally, culture conditions including media composition, serum concentration, and cell density can influence AKG metabolism and should be standardized across experiments.

The buffering capacity of culture media represents another important technical consideration, as AKG addition may affect pH. Researchers should monitor and adjust pH as necessary to ensure that observed effects result from AKG itself rather than secondary pH changes. For prolonged experiments, the stability of AKG in culture conditions should be considered, with regular medium replacement if degradation is a concern. When comparing results across studies, careful attention should be paid to the specific salt form of AKG used (calcium, sodium, or other salts), as the cation component may independently influence cellular processes, particularly in studies of calcium signaling or mitochondrial function.

Conclusion

Calcium alpha-ketoglutarate represents a multifaceted metabolic modulator with diverse applications in cell culture and in vitro studies. The compiled data demonstrate its utility in cancer research, reproductive biology, and mechanistic studies of cellular signaling. The provided protocols offer standardized methodologies for evaluating Ca-AKG effects across multiple cellular processes, while the technical considerations highlight important factors for experimental design and interpretation. As research on this compound continues to evolve, these application notes provide a foundation for its rigorous implementation in scientific investigations.

References

Analytical Method for Ca-AKG Quantification: A Fluorescent Probe Approach

Author: Smolecule Technical Support Team. Date: February 2026

A study published in Acta Pharmacologica Sinica details the development of a novel "turn-on" fluorescent chemosensor for α-ketoglutarate (α-KG), which is directly applicable to quantifying Ca-AKG [1].

Principle of Detection

The probe operates through a specific Schiff base reaction between the probe's amine group and the ketone group of α-KG. The interaction is enhanced by the presence of calcium ions (Ca²⁺), leading to a significant fluorescence enhancement ideal for quantification [1].

Detailed Experimental Protocol
  • Probe Synthesis: The chemosensor is synthesized using a benzothiazole-coumarin (BTC) derivative as a fluorophore, inspired by the structure of known calcium ion indicators [1].
  • Recommended Procedure:
    • Preparation: Dilute the probe to a working concentration of 1 μmol/L in an ethanol (EtOH) solvent system.
    • Reaction: Incubate the probe with the sample containing α-KG (5-50 μmol/L) and Ca²⁺ (100 μmol/L).
    • Conditions: Maintain the reaction at 30°C to optimize the chemical recognition process.
    • Detection: Measure the fluorescence emission at 495 nm following excitation.
  • Key Performance Metrics:
    • Fluorescence Enhancement: A 7.6-fold increase in fluorescence intensity (I/I₀) was observed under optimal conditions [1].
    • Selectivity: The probe demonstrates good selectivity for α-KG even in the presence of potential interferents like amino acids and glutaric acid [1].
    • Quantitative Range: The method provides a linear detection range for α-KG between 5 and 50 μmol/L in pure solvent [1].
    • Application in Serum: The probe successfully detected α-KG loaded into serum, showing a 7.4-fold fluorescence enhancement, proving its utility in complex biological matrices [1].

Summary of Quantitative Analytical Techniques

While the fluorescent probe is a direct method, other chromatographic and mass spectrometric techniques are standard for accurate quantification and can be adapted for Ca-AKG. The table below summarizes these methods based on general analytical knowledge and inferences from the search results.

Table 1: Comparison of Analytical Techniques for Ca-AKG Quantification

Technique Principle Key Steps / Derivatives Application Context (from search results)
Fluorescent Probe "Turn-on" fluorescence via Schiff base reaction with α-KG [1]. Incubation with probe and Ca²⁺ in EtOH; fluorescence read at 495 nm [1]. Highly sensitive detection in serum and biological samples [1].
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility, detection by mass-to-charge ratio. Derivatization to ethoxime/tert-butyldimethylsilyl (TBDMS) derivatives to enhance volatility and stability [1]. General method for keto acid profiling mentioned in methodological context [1].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by polarity, detection by fragmentation patterns. Derivatization with O-benzylhydroxylamine for improved detection [1]. Suggested as a standard approach for analyzing TCA cycle intermediates [1].

Application Workflow

For a comprehensive analysis, you can integrate the fluorescent probe method into a broader workflow. The diagram below outlines the key stages from sample preparation to data analysis.

G Start Sample Preparation A Fluorescent Probe Assay Start->A Biological Sample (Serum/Tissue) B Chromatographic Separation (GC-MS or LC-MS) Start->B Derivatized Sample End Data Analysis & Quantification A->End Fluorescence Intensity C Mass Spectrometric Detection (MS or MS/MS) B->C C->End Mass Spectra

Pathways and Mechanisms of Action

Understanding the biological context of AKG can inform its analysis in different experimental models. Recent research highlights its role in mitigating oxidative stress in neuronal cells via the mTOR pathway.

G AKG AKG Supplementation mTOR Inhibits mTOR Phosphorylation AKG->mTOR Mitof Improves Mitochondrial Function AKG->Mitof ULK1 Activates ULK1 mTOR->ULK1 Auto Promotes Autophagy ULK1->Auto Outcome Attenuated Neuronal Senescence Improved Cognitive Function Auto->Outcome ROS Reduces Oxidative Stress (↓ROS, ↓MDA, ↑SOD/GSH) Mitof->ROS ROS->Outcome

This pathway is based on a 2025 study showing that AKG mitigates oxidative stress-induced neuronal senescence by suppressing the mTOR pathway and enhancing mitochondrial function [2].

Conclusion

The fluorescent probe method offers a highly sensitive and selective approach for quantifying α-KG, suitable for various biological samples. For absolute confirmation and highest accuracy, LC-MS/MS or GC-MS remains the gold standard. The choice of method depends on your specific requirements for sensitivity, throughput, and available instrumentation.

References

Calcium AKG Dosing in Animal Models for Aging Research: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction

Calcium alpha-ketoglutarate (Ca-AKG) has emerged as a promising geroprotective compound with demonstrated efficacy in extending healthspan and lifespan across multiple animal models. As a key intermediate in the tricarboxylic acid (TCA) cycle, AKG serves not only as a metabolic intermediate but also as a signaling molecule and epigenetic regulator. Research has consistently shown that endogenous AKG levels decline significantly with age—by up to 90% between ages 40 and 80 in humans—making exogenous supplementation a compelling strategy for addressing age-related physiological decline [1]. These application notes provide a comprehensive reference for researchers investigating the therapeutic potential of Ca-AKG in aging interventions, with detailed dosing protocols, mechanistic insights, and standardized methodologies for consistent experimental implementation.

The significance of Ca-AKG in aging research stems from its pleiotropic effects on fundamental biological processes. As an obligatory co-substrate for α-ketoglutarate-dependent dioxygenases, including TET DNA demethylases and Jumonji-C domain-containing histone demethylases, AKG plays a crucial role in epigenetic regulation and maintenance of cellular identity [2] [3]. Preclinical evidence demonstrates that Ca-AKG supplementation can ameliorate multiple age-related conditions including osteoporosis, osteoarthritis, sarcopenia, and vascular dysfunction through diverse molecular mechanisms [2] [3] [1]. This document consolidates the most current and evidence-based dosing regimens from published studies to standardize methodologies across the research community.

Dosing Parameters Across Animal Models

Species-Specific Dosing Regimens

Table 1: Ca-AKG Dosing Parameters in Preclinical Aging Studies

Species/Model Dose Concentration Administration Method Treatment Duration Key Outcomes Citation
Aged Mice (18-month C57BL/6) 0.25-0.75% in drinking water Oral via drinking water 1-6 months Increased bone volume, reduced trabecular separation, enhanced osteoblast numbers [3]
Aged Rats (24-month) 0.75% in drinking water Oral via drinking water 6 weeks (2 weeks pre-surgery + 4 weeks post) Accelerated bone defect healing, increased BMD and BV/TV [3]
Mouse Osteoarthritis Model Intra-articular injection (concentration NS) Direct joint injection Single injection Reduced cartilage degradation, improved histological scores [2]
Aged Mouse MSCs (in vitro) 2 mM Cell culture medium 7-21 days (osteogenic differentiation) Enhanced proliferation, migration, osteogenic differentiation [3]
Piglets (weanling) 1% in diet (10 g/kg) Dietary supplementation 28 days Improved bone density, length, weight; enhanced phosphorus digestion [4]
C. elegans 0.5-10 mM Liquid culture Lifespan assessment Extended lifespan in dose-dependent manner [5]

Table 2: Formulation Considerations for Ca-AKG Administration

Parameter Options Advantages Limitations
Salt Form Ca-AKG, Na-AKG, Ornithine-AKG, Arginine-AKG Ca-AKG offers better bioavailability and stability; combined calcium source Sodium content may be limiting in some models; different salts show tissue preference
Vehicle Drinking water, Standard diet, Nanoparticles (HA), Intra-articular injection Water administration enables self-dosing; nanoparticles provide sustained release Taste may affect consumption in some species; injection requires specialized technique
Bioavailability Enhancement Sustained-release formulations, Nano-encapsulation, GPR99 agonists Improved pharmacokinetics, reduced dosing frequency Formulation complexity, potential for excipient effects
Stability Protected from light and moisture, pH 6.5-7.5, -20°C long-term Maintains chemical integrity and biological activity Decomposition in acidic environments or with prolonged room temperature storage
Dose-Dependent Effects and Therapeutic Window

Research indicates that Ca-AKG exhibits dose-dependent efficacy across multiple models. In aged mice, a clear dose-response relationship was observed where 0.75% Ca-AKG in drinking water produced more significant improvements in bone mineral density and trabecular microstructure than the 0.25% concentration [3]. Similarly, in C. elegans lifespan studies, AKG extended lifespan in a dose-dependent manner across a concentration range of 0.5-10 mM [5]. The therapeutic window for Ca-AKG appears to be remarkably wide, with studies in hemodialysis patients demonstrating excellent safety profiles at doses up to 4.5 g/day for periods up to three years [1]. In animal models, no significant adverse effects have been reported at the commonly used dosing ranges, although mild gastrointestinal disturbances have been noted occasionally at higher doses in clinical settings [1].

The optimal dosing strategy must consider the specific research objectives and model characteristics. For age-related osteoporosis interventions, longer treatment durations (1-6 months) with moderate concentrations (0.25-0.75% in drinking water) have proven effective [3]. For osteoarthritis models, targeted intra-articular delivery may be more appropriate despite requiring specialized administration [2]. In agricultural species like piglets, dietary incorporation at 1% has demonstrated significant benefits for bone development and nutrient utilization [4]. Researchers should note that the calcium content of Ca-AKG (approximately 1.68 g calcium per 6 g Ca-AKG) should be accounted for in studies where calcium metabolism is a potential confounding factor [1].

Mechanisms of Action in Aging-Related Pathways

Molecular Signaling Pathways

Ca-AKG exerts its geroprotective effects through multiple interconnected signaling pathways and molecular mechanisms. The compound functions as both a metabolic intermediate and a signaling molecule, influencing various cellular processes that decline with age. The following diagram illustrates the key molecular pathways through which Ca-AKG impacts aging and age-related conditions:

G cluster_epigenetic Epigenetic Regulation cluster_redox Redox Homeostasis cluster_inflammatory Inflammatory Response Ca_AKG Ca-AKG TET TET DNA Demethylases Ca_AKG->TET HistoneDM Histone Demethylases Ca_AKG->HistoneDM AMPK AMPK Activation Ca_AKG->AMPK mTOR mTOR Inhibition Ca_AKG->mTOR Nrf2 Nrf2 Pathway Activation Ca_AKG->Nrf2 NFkB NF-κB Pathway Inhibition Ca_AKG->NFkB IL10 ↑ IL-10 Production Ca_AKG->IL10 H3K9me3 ↓ H3K9me3 TET->H3K9me3 H3K27me3 ↓ H3K27me3 HistoneDM->H3K27me3 BMP ↑ BMP Signaling H3K9me3->BMP Nanog ↑ Nanog Expression H3K27me3->Nanog Outcomes Therapeutic Outcomes: • Improved Bone Health • Enhanced Cartilage Integrity • Reduced Biological Age • Extended Healthspan BMP->Outcomes Nanog->Outcomes subcluster subcluster cluster_metabolic cluster_metabolic Autophagy ↑ Autophagy AMPK->Autophagy Mitophagy ↑ Mitophagy AMPK->Mitophagy mTOR->Autophagy Autophagy->Outcomes Mitophagy->Outcomes ROS ↓ ROS Production Nrf2->ROS Antioxidants ↑ Antioxidant Enzymes Nrf2->Antioxidants ROS->Outcomes Antioxidants->Outcomes Cytokines ↓ Pro-inflammatory Cytokines NFkB->Cytokines IL10->Cytokines Cytokines->Outcomes

Figure 1: Molecular Pathways of Ca-AKG in Aging Intervention

The epigenetic regulation mediated by Ca-AKG represents one of its most distinctive mechanisms of action. As an essential cofactor for α-ketoglutarate-dependent dioxygenases, AKG influences both DNA and histone methylation patterns. In bone marrow mesenchymal stem cells (MSCs) from aged mice, AKG supplementation significantly reduces the accumulation of repressive histone marks H3K9me3 and H3K27me3, subsequently upregulating BMP signaling and Nanog expression, which promotes osteogenic differentiation and ameliorates age-related osteoporosis [3]. This epigenetic remodeling activity positions Ca-AKG as a potential metabolic epigenome modulator that can reverse age-associated epigenetic drift.

Beyond epigenetic regulation, Ca-AKG significantly impacts mitochondrial function and redox homeostasis. AKG activates the AMPK-PGC-1α/Nrf2 pathway, enhancing mitochondrial biogenesis and function while upregulating endogenous antioxidant enzymes including superoxide dismutase and catalase [2] [1]. Through both non-enzymatic decarboxylation and enhancement of cellular antioxidant defenses, AKG reduces reactive oxygen species (ROS) accumulation and protects against oxidative stress-induced damage [2]. Additionally, AKG demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway, reducing expression of pro-inflammatory cytokines such as IL-6 and TNF-α, and modulating immune cell function through induction of IL-10 [2] [1]. These multifaceted mechanisms collectively contribute to the observed geroprotective effects across multiple tissue types and disease models.

Experimental Protocols

In Vivo Administration Protocol

Oral Administration via Drinking Water (Rodents)

  • Preparation of Ca-AKG Solution: Freshly prepare Ca-AKG drinking solution twice weekly. Weigh pharmaceutical-grade Ca-AKG powder and dissolve in autoclaved drinking water to achieve desired concentration (typically 0.25-0.75% w/v). Filter-sterilize solution through 0.22μm filter. Protect from light and store at 4°C when not in use.
  • Animal Housing and Administration: House animals under standard conditions (12h light/dark cycle, appropriate temperature and humidity) with ad libitum access to Ca-AKG solution and standard chow. Monitor fluid consumption daily and body weight weekly to ensure consistent dosing.
  • Treatment Duration: For age-related osteoporosis studies, administer for 1-6 months; for lifespan studies, continue throughout natural lifespan. Include control group receiving vehicle (water) only.
  • Sample Collection and Analysis: At endpoint, collect serum and tissue samples (bone, cartilage, liver, muscle). For bone analysis, perform microCT scanning, histomorphometry, and biomechanical testing. For molecular analyses, process tissues for RNA/protein extraction or epigenetic profiling.

Dietary Administration (Swine Models)

  • Diet Formulation: Incorporate Ca-AKG into standard swine diet at 1% (10 g/kg) concentration. Use maize starch as isocaloric control for comparison groups. Ensure homogeneous mixing and prepare diet batches weekly to maintain stability.
  • Animal Management: House piglets individually with hard plastic slatted flooring. Provide ad libitum access to Ca-AKG supplemented diet and water for 28 days. Monitor daily feed intake and weekly weight gain.
  • Digestibility Assessment: On day 21, incorporate 0.5% titanium dioxide as an inert digestibility marker. Collect fecal samples daily for 3 consecutive days and ileal digesta at termination.
  • Tissue Collection and Analysis: At study endpoint (day 28), euthanize animals and collect femur, tibia, and metatarsal bones for assessment of bone mineral density, geometrical properties, and mechanical strength. Collect colonic digesta for microbiota analysis.
In Vitro Assessment Protocol

Cell Culture and Treatment

  • Cell Isolation and Culture: Isolate bone marrow-derived mesenchymal stem cells (MSCs) from young (3-month) and aged (18-month) mice. Culture in α-MEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C with 5% CO₂.
  • AKG Treatment: Prepare 200 mM AKG stock solution in PBS, filter sterilize, and add to cell culture medium at final concentration of 2 mM. Include vehicle-only control groups. Refresh medium with AKG every 48 hours.
  • Proliferation and Viability Assays: Assess cell proliferation using EdU incorporation assay according to manufacturer's protocol. Measure viability using MTT assay or similar metabolic activity indicator. Perform colony formation assay by seeding 500 cells/well in 6-well plates and counting colonies after 10 days of AKG treatment.

Osteogenic Differentiation and Analysis

  • Osteogenic Induction: Culture MSCs in osteogenic induction medium (growth medium supplemented with 10 mM β-glycerophosphate, 50 μg/mL ascorbic acid, and 10 nM dexamethasone) with or without 2 mM AKG.
  • Differentiation Markers: After 7 days of induction, assess alkaline phosphatase (ALP) activity using colorimetric assay and staining with BCIP/NBT substrate. After 21 days, evaluate mineralized nodule formation by Alizarin Red S staining and quantify calcium content. Assess collagen production by Van Gieson staining.
  • Gene Expression Analysis: Extract total RNA at various time points during differentiation. Perform quantitative RT-PCR to measure expression of osteogenic markers (Runx2, Sp7, Col1a1, Alp, Bglap).

Formulation and Bioavailability Considerations

The chemical stability and bioavailability of Ca-AKG are critical factors in experimental design and data interpretation. The calcium salt form of AKG was specifically developed to improve stability and bioavailability compared to pure AKG or other salt forms [1]. Ca-AKG demonstrates higher bioavailability than sodium AKG (Na-AKG), with pharmacokinetic studies showing rapid absorption and distribution to various tissues including bone, skin, and muscle following oral administration [1]. This enhanced tissue distribution profile is particularly relevant for aging research, where multi-system effects are often observed.

Sustained-release formulations of Ca-AKG have been developed to maintain more stable plasma concentrations and potentially enhance efficacy. In the ABLE human clinical trial, a sustained-release tablet formulation is being utilized to provide consistent AKG exposure [6] [7]. Similarly, advanced delivery systems such as AKG-loaded hyaluronic acid nanoparticles have been employed in osteoarthritis models to provide sustained cartilage protection with notable improvements in matrix production and reduced chondrocyte apoptosis [2]. These formulation strategies may be particularly valuable for translation to larger animal models and eventual clinical applications.

Researchers should be aware of potential drug-nutrient interactions when designing studies. Ca-AKG should not be administered concomitantly with calcium channel blockers, as this may lead to unsafe interactions that could impair cardiovascular drug efficacy [1]. Additionally, due to the potential immunomodulatory effects of AKG, caution is advised when studying models receiving immunosuppressant therapies. For long-term storage, Ca-AKG powder should be protected from light and moisture, ideally at -20°C, to maintain chemical integrity.

Research Applications and Future Directions

The accumulated evidence positions Ca-AKG as a promising gerotherapeutic candidate with potential applications across multiple age-related conditions. In osteoporosis research, Ca-AKG has demonstrated efficacy in increasing bone mass in aged mice, attenuating age-related bone loss in adult mice, and accelerating bone regeneration in aged rodents [3]. In osteoarthritis models, AKG supplementation reduces cartilage degradation, improves histological scores, and suppresses synovial inflammation through modulation of the NF-κB pathway [2]. Beyond musculoskeletal applications, Ca-AKG shows potential for addressing sarcopenia through its ability to prevent muscle atrophy by improving protein synthesis, inhibiting degradation pathways, and modulating inflammatory responses [1].

Emerging research directions include combination therapies with other geroprotectors, personalized dosing strategies based on biological age biomarkers, and development of targeted delivery systems for specific tissues. The ongoing ABLE trial—a double-blind, placebo-controlled randomized trial of 1 g sustained-release Ca-AKG in 120 healthy individuals aged 40-60 years—represents a crucial translation of preclinical findings to human applications [6] [7]. This study uses DNA methylation age as the primary endpoint, providing a model for incorporating aging biomarkers in interventional studies. For the research community, standardized protocols such as those outlined in this document will facilitate comparison across studies and accelerate the development of evidence-based Ca-AKG interventions for healthy aging.

References

Ca-AKG Monohydrate supplementation in clinical trial design

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Mechanism of Action

Ca-AKG is a salt of alpha-ketoglutarate (AKG), a key intermediate in the Krebs cycle. Its levels decline significantly with age, and it is investigated for its role in multiple cellular processes [1].

The figure below illustrates the core signaling pathways and cellular processes through which Ca-AKG is proposed to exert its effects.

G Ca-AKG Signaling Pathways and Cellular Effects cluster_metabolic Metabolic & Energy Pathways cluster_signaling Signaling & Regulation cluster_cellular Cellular Processes CaAKG Ca-AKG Supplementation Krebs Krebs Cycle CaAKG->Krebs TET TET Enzyme Activation CaAKG->TET HIF1 HIF-1 Inhibition CaAKG->HIF1 IL10 IL-10 Induction CaAKG->IL10 Collagen Collagen Synthesis CaAKG->Collagen ATP Cellular Energy (ATP) Krebs->ATP AMPK AMPK Activation Krebs->AMPK Precursor depletion? mTOR mTOR Inhibition AMPK->mTOR Auto Autophagy mTOR->Auto Epigen Epigenetic Modification TET->Epigen AntiInflamm Anti-inflammatory Effects IL10->AntiInflamm

Key mechanisms informed by pre-clinical and clinical studies include [2] [3] [1]:

  • Energy Metabolism and Mitochondrial Function: As a central component of the Krebs cycle, Ca-AKG supports cellular energy (ATP) production. Age-related decline in mitochondrial function contributes to reduced AKG levels.
  • Epigenetic Regulation: AKG is a essential cofactor for Ten-Eleven Translocation (TET) methylcytosine dioxygenases, enzymes that drive DNA demethylation. This role underpins its potential to reduce DNA methylation age, a primary biomarker in aging trials [4] [5].
  • mTOR Signaling and Autophagy: Evidence suggests AKG can inhibit the mTOR pathway and activate AMPK, thereby promoting autophagy, a cellular "cleansing" process crucial for cell health and longevity [2] [1].
  • Inflammation and Immunity: Ca-AKG exhibits anti-inflammatory properties, including induction of interleukin-10 (IL-10) in T-cells, which may help suppress chronic, age-related inflammation [1].
  • Bone and Muscle Health: AKG serves as a cofactor for prolidase and prolyl hydroxylase, enzymes essential for collagen synthesis and stability, explaining its potential benefits for bone density and muscle integrity [3] [1].

Clinical Evidence and Trial Parameters

Current human studies provide a foundation for dosing, safety, and outcome measures.

Table 1: Summary of Key Clinical Studies on Ca-AKG
Study Description Population Intervention & Dosage Primary Outcomes Key Findings
ABLE Trial (Protocol) [5] n=120; Healthy adults 40-60 with older DNAm age 1 g/day sustained-release Ca-AKG vs. Placebo for 6 months Change in DNA methylation age Trial ongoing; primary outcome is reduction in biological age.
Retrospective Analysis [4] n=42; Self-reported healthy individuals (avg. ~63 yrs) Rejuvant (Ca-AKG + vitamins); avg. 7 months Change in biological age (TruAge DNAm test) Average 8-year decrease in biological age (p=6.538x10⁻¹²).
Bone Health RCT [1] n=76; Postmenopausal women with osteopenia 6 g/day Ca-AKG for 6 months Bone resorption marker (CTX) & bone density Significant decrease in CTX (up to 37%); increased spine BMD by 1.6%.
Safety & Renal Health [1] Hemodialysis patients Up to 4.5 g/day for up to 3 years Safety, plasma arginine & urea Increased arginine, decreased urea; well-tolerated over long term.

Safety data indicates Ca-AKG is generally well-tolerated. Gastrointestinal side effects like nausea or upset stomach are occasionally reported, particularly at higher doses [1]. Ca-AKG is classified as "Generally Recognized As Safe" (GRAS) by the US FDA [1].

Detailed Clinical Trial Protocol Framework

This framework synthesizes elements from current research, particularly the ABLE trial, to guide the design of Ca-AKG clinical studies [5].

Study Design and Population
  • Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
  • Duration: 6-month intervention with an optional 3-month follow-up for persistence of effects.
  • Participants: Target 40-60 year-old healthy adults. A key inclusion criterion is having a DNA methylation age greater than chronological age to enroll biologically older individuals [5].
  • Exclusion Criteria: Active cancer, severe cardiovascular disease, type 1 or 2 diabetes, severe kidney or liver disease, pregnant or breastfeeding women, and use of other investigational products.
Intervention and Randomization
  • Intervention Group: 1 g/day of sustained-release Ca-AKG. The sustained-release formulation is used to mimic the slow, continuous exposure seen in animal studies [5].
  • Control Group: Matching placebo.
  • Randomization: Participants are randomized after baseline assessments.
Primary and Secondary Outcome Measures

Outcome measures should be assessed at baseline, 3 months, 6 months (end of intervention), and 9 months (follow-up).

  • Primary Endpoint:

    • Change in DNA methylation age from baseline to 6 months, calculated using a validated clock (e.g., Horvath, GrimAge, or TruAge).
  • Secondary Endpoints [4] [1] [5]:

    • Musculoskeletal: Handgrip strength, leg extension strength (8-repetition maximum), body composition and bone density via DXA scan.
    • Cardiovascular and Metabolic: Carotid-femoral pulse wave velocity (arterial stiffness), cardiopulmonary exercise test (aerobic capacity), fasting lipids, glucose, and liver profile.
    • Cellular and Inflammation: Skin autofluorescence (advanced glycation end-products), inflammatory markers in blood (e.g., CRP, IL-6).
    • Safety: Comprehensive metabolic panel, complete blood count, and adverse event monitoring.
Experimental and Laboratory Methodologies
  • DNA Methylation Age Measurement:

    • Sample Collection: Collect blood samples in EDTA tubes. Extract genomic DNA from peripheral blood mononuclear cells (PBMCs). Bisulfite conversion of DNA is a critical step.
    • Analysis: Use microarray (e.g., Illumina EPIC array) or targeted sequencing (e.g., TruMe Sanger sequencing) to assess methylation status at specific CpG sites [4] [5].
    • Calculation: Input methylation data into a pre-trained algorithm (e.g., Horvath's clock) to compute the DNAm age.
  • Functional Assessments:

    • Handgrip Strength: Measured using a handheld dynamometer.
    • Cardiopulmonary Exercise Test (CPET): Conducted on a treadmill or cycle ergometer to measure peak VO₂.
    • Arterial Stiffness: Assessed via carotid-femoral pulse wave velocity using a tonometry device.

Considerations for Trial Design

  • Responder Analysis: Plan for post-hoc analysis to identify demographic, genetic, or baseline metabolic characteristics of individuals who respond most significantly to the intervention.
  • Sex-Specific Effects: Some preclinical data suggests potential for differential effects in males and females [6]. Ensure sufficient sample size for sub-group analysis.
  • Drug Interactions: Preclinical data suggests potential interaction with calcium channel blockers; patients on such medications should be carefully evaluated or excluded [1].

Current evidence positions Ca-AKG as a promising candidate for healthspan intervention, with DNA methylation age serving as a primary biomarker. The ongoing ABLE trial will provide higher-level evidence on its efficacy in reducing biological age in humans.

References

Comprehensive Application Notes and Protocols for Calcium Alpha-Ketoglutarate (Ca-AKG) in Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Calcium Alpha-Ketoglutarate (Ca-AKG)

Calcium Alpha-Ketoglutarate (Ca-AKG) represents a pharmaceutically optimized compound formed by binding alpha-ketoglutaric acid to calcium, creating a stable salt with enhanced bioavailability compared to standalone AKG. This compound serves as a critical intermediate in the tricarboxylic acid (TCA) cycle, playing an essential role in cellular energy metabolism while providing a source of calcium in biologically available forms. The combination of these two components creates a synergistic effect that supports various physiological processes, making Ca-AKG particularly valuable for pharmaceutical applications targeting metabolic disorders, musculoskeletal health, and age-related physiological decline. Recent research has illuminated its potential in therapeutic interventions spanning from mitochondrial support to bone health maintenance, establishing Ca-AKG as a promising compound for drug development in multiple therapeutic areas [1] [2].

The molecular structure of Ca-AKG (typically as a monohydrate with the formula C₅H₄CaO₅·H₂O) confers excellent water solubility and stability, making it highly suitable for various pharmaceutical formulations. With a molecular weight of 184.16 g/mol, this white crystalline powder demonstrates exceptional pharmaceutical properties, including high purity potential (up to 99%), good solubility profiles, and stability under appropriate storage conditions. These characteristics facilitate its incorporation into diverse drug delivery systems, from oral solid dosage forms to liquid formulations for enteral or parenteral administration [3].

Chemical and Physiological Properties

Fundamental Chemical Characteristics

Calcium Alpha-Ketoglutarate Monohydrate possesses distinctive chemical properties that make it particularly suitable for pharmaceutical applications. Its molecular structure consists of alpha-ketoglutaric acid, a key intermediate in the Krebs cycle, bonded with calcium ions and one water molecule. This arrangement yields a stable salt with the chemical formula C₅H₄CaO₅·H₂O and a molecular weight of 184.16 g/mol. In its pure form, Ca-AKG appears as a fine white crystalline powder, which facilitates handling and incorporation into various pharmaceutical formulations. The compound demonstrates excellent water solubility (exceeding 20g/100mL at 25°C), significantly enhancing its bioavailability compared to other calcium salts. This solubility profile makes it versatile for oral solutions, injectable formulations, and other delivery systems where dissolution characteristics critically impact bioavailability [3].

The chemical reactivity of Ca-AKG is primarily determined by its functional groups and ionic nature. The alpha-keto group adjacent to the carboxylic acid functionality gives this compound its distinctive reactivity profile, making it an active participant in various metabolic pathways. When examined under controlled conditions, Ca-AKG demonstrates remarkable stability at room temperature when properly stored in appropriate packaging. The compound maintains its chemical integrity over extended periods, which is critical for pharmaceutical applications where product stability directly impacts efficacy and shelf life. Unlike many other metabolic intermediates, Ca-AKG does not readily oxidize when exposed to atmospheric oxygen, a property that enhances its stability in commercial drug products. The calcium component provides additional stability through ionic interactions that help maintain the compound's structural integrity [3].

Physiological Roles and Mechanisms

Ca-AKG occupies a central position in cellular energy metabolism as a pivotal intermediate in the Krebs cycle. This biochemical pathway serves as the metabolic hub where carbohydrates, fats, and proteins converge to generate energy in the form of ATP. Ca-AKG specifically functions at a critical juncture in this cycle, participating in the conversion of isocitrate to succinate coenzyme A. During this transformation, it accepts electrons and contributes to the electron transport chain, ultimately supporting the production of significant amounts of cellular energy. Research has demonstrated that Ca-AKG can enhance mitochondrial function by providing a readily available substrate for energy production, particularly in tissues with high energy demands such as muscles, brain, and heart [1] [2] [3].

Beyond its role in energy production, Ca-AKG plays crucial roles in protein metabolism and nitrogen balance within the body. The compound serves as a key acceptor of amino groups during transamination reactions, which are essential for both the synthesis and breakdown of amino acids. When amino acids undergo deamination, the resulting ammonia must be efficiently processed to prevent toxicity; Ca-AKG facilitates this process by incorporating the ammonia into glutamate, which can then be safely transported and metabolized. This detoxification mechanism is especially important in conditions of metabolic stress or hepatic impairment. Additionally, Ca-AKG demonstrates antioxidant properties by supporting the synthesis of glutathione—one of the body's primary endogenous antioxidants—through its conversion to glutamate, a precursor in glutathione production [1] [2] [3].

Table 1: Key Properties of Calcium Alpha-Ketoglutarate (Ca-AKG)

Property Category Specific Characteristics Pharmaceutical Significance

| Chemical Properties | Molecular formula: C₅H₄CaO₅·H₂O Molecular weight: 184.16 g/mol White crystalline powder High water solubility (>20g/100mL) | Facilitates formulation development Enhances bioavailability Enables various dosage forms | | Physical Properties | Fine crystalline structure Stable at room temperature pH stability range: 6.5-7.5 Monohydrate form | Ease of processing Predictable shelf life Compatibility with physiological systems | | Biological Properties | TCA cycle intermediate Nitrogen scavenger Precursor to glutamate/glutamine Calcium source | Multiple mechanisms of action Metabolic modulation Dual nutrient delivery |

Pharmaceutical Applications and Therapeutic Potential

Established and Emerging Therapeutic Applications

Ca-AKG has demonstrated significant therapeutic potential across various medical specialties, supported by its diverse mechanisms of action. In musculoskeletal applications, Ca-AKG supports bone health through multiple pathways. It serves as a cofactor for prolyl-4-hydroxylase, an enzyme essential for collagen formation, and contributes to facilitating collagen synthesis by increasing the pool of proline residues via glutamate. Additionally, Ca-AKG influences the endocrine system by stimulating the secretion of growth hormone and insulin-like growth factor I (IGF-I), both of which have well-established osteotropic effects. Preliminary evidence suggests that dietary Ca-AKG counteracts bone loss in experimental models of osteopenia, indicating potential applications in osteoporosis management [2].

In metabolic medicine, Ca-AKG shows promise for hepatic and renal support. For patients with chronic kidney disease who experience elevated ammonia levels due to impaired nitrogen excretion, Ca-AKG facilitates alternative pathways for ammonia detoxification. Similarly, in hepatology, the compound supports liver function by enhancing the organ's natural detoxification processes. Emerging research suggests potential neuroprotective applications, with studies indicating beneficial effects in neurodegenerative conditions where oxidative stress and impaired energy metabolism contribute to disease progression. Cardiology research has identified potential benefits for heart health, as Ca-AKG supports mitochondrial function in cardiac muscle cells, potentially improving energy production in conditions characterized by impaired cardiac metabolism [1] [3].

Longevity and Healthspan Applications

One of the most promising areas of Ca-AKG research involves longevity extension and healthspan improvement. Ca-AKG has emerged as a prominent compound in the longevity and biohacking community due to research showing it can extend lifespan and improve healthspan in animal models. Researchers believe AKG acts as a caloric restriction mimetic, mimicking the longevity benefits of fasting without the need to dramatically reduce caloric intake. This mechanism involves boosting autophagy (cellular cleanup) and inhibiting mTOR, a growth-related aging pathway. Human studies have reported reduced systemic inflammation associated with aging ("inflammaging"), supported by data showing Ca-AKG can reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha [1].

The compound's potential impact on epigenetic aging represents another significant application area. Recent research has demonstrated that Ca-AKG supplementation can reduce the epigenetic age of human participants, with one study reporting an average reduction of 8.5 years after six months of supplementation. This positions Ca-AKG as a promising candidate for pharmaceutical interventions targeting fundamental aging processes rather than individual age-related diseases. The dual functionality of providing both AKG (with its metabolic and epigenetic effects) and calcium (with its structural and signaling roles) creates a unique therapeutic profile that aligns with the concept of geroscience, which focuses on addressing multiple age-related conditions through modulation of core aging mechanisms [1] [4].

Table 2: Pharmaceutical Applications of Ca-AKG

Therapeutic Area Potential Applications Proposed Mechanisms

| Musculoskeletal Health | Osteoporosis management Fracture recovery Sarcopenia prevention | Enhanced collagen synthesis Stimulation of osteoblast activity Support of protein synthesis in muscle | | Metabolic Disorders | Renal insufficiency Hepatic impairment Metabolic syndrome | Ammonia detoxification Nitrogen scavenging Mitochondrial support | | Longevity Medicine | Healthspan extension Inflammaging reduction Epigenetic age modulation | Caloric restriction mimetic Enhanced autophagy Reduction of pro-inflammatory cytokines | | Detoxification Support | Heavy metal exposure Post-antibiotic recovery Environmental toxin load | Support of liver detox enzymes Glutathione synthesis promotion Gut barrier integrity enhancement |

Preparation and Purification Protocols

Downstream Processing from Fermentation Broth

The production of pharmaceutical-grade Ca-AKG typically begins with biotechnological synthesis through fermentation processes, followed by sophisticated downstream purification. The actual post-fermentation broth represents a complex mixture containing four main groups of components: biomass, unreacted substrates, inorganic salts, and various by-products generated during fermentation. Efficient recovery of the desired metabolite from this complex mixture is challenging and can account for up to 80% of total production costs. A multi-stage membrane process has been successfully developed for the recovery of bio-based AKG from actual post-fermentation broth, combining several separation techniques to achieve effective and eco-friendly separation of high-purity product [5].

The downstream process involves three main stages: pre-treatment of the actual post-fermentation broth, electrodialysis with bipolar membrane, and final purification of bio-based alpha-ketoglutaric acid. The pre-treatment sequence consists of centrifugation, ultrafiltration, and nanofiltration. Centrifugation serves as the initial step to remove biomass and larger particulate matter. This is followed by ultrafiltration using ceramic membranes with a molecular weight cut-off of 15 kDa, which effectively removes high molecular weight compounds, including proteins and colloidal impurities. The final pre-treatment step involves nanofiltration through a 200 Da ceramic membrane, which retains calcium and magnesium ions while allowing AKG to pass through, thus performing both purification and demineralization functions simultaneously. This multi-stage pre-treatment yields a clear permeate of high quality, suitable for subsequent membrane treatment [5].

Final Purification and Crystallization

Following the initial purification stages, the electrodialysis step with bipolar membranes enables the conversion and concentration of alpha-ketoglutarate salts into their corresponding acids. This technology offers significant advantages over classical methods such as solvent extraction or precipitation, including higher efficiency, better product quality, and reduced environmental impact. After electrodialysis, vacuum evaporation is employed to concentrate the alpha-ketoglutaric acid solution, followed by a final crystallization process to obtain high-purity product. The crystallization conditions must be carefully controlled to ensure optimal crystal formation, purity, and yield [5].

For the production of the calcium salt form specifically, the purified alpha-ketoglutaric acid is reacted with a calcium source under controlled conditions. The reaction parameters including temperature, pH, concentration, and mixing intensity must be precisely regulated to ensure complete reaction and consistent product quality. The resulting Calcium Alpha-Ketoglutarate can then be recovered through crystallization or precipitation, followed by washing and drying steps to obtain the final product with the desired physicochemical properties. Throughout the entire process, quality control measures should be implemented at critical points to monitor process efficiency and product quality, with particular attention to purity, impurity profiles, and crystal morphology [5] [6].

CaAKG_Purification Figure 1: Multi-Stage Membrane Purification Process for Ca-AKG Fermentation Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Raw Broth Ultrafiltration Ultrafiltration Centrifugation->Ultrafiltration Biomass Removed Nanofiltration Nanofiltration Ultrafiltration->Nanofiltration Macromolecules Removed Electrodialysis Electrodialysis Nanofiltration->Electrodialysis Demineralized Permeate Evaporation Evaporation Electrodialysis->Evaporation AKG Acid Concentrate Crystallization Crystallization Evaporation->Crystallization Concentrated Solution FinalProduct FinalProduct Crystallization->FinalProduct Pharmaceutical-Grade Ca-AKG

Analytical Methods and Quality Control

Specification and Testing Protocols

Pharmaceutical-grade Ca-AKG requires rigorous quality control to ensure identity, purity, potency, and performance. The analytical methods employed must be validated according to regulatory guidelines to guarantee reliability and reproducibility. High-performance liquid chromatography (HPLC) represents the primary analytical technique for assessing AKG content and related substances. More specifically, HPLC coupled with evaporative light scattering detection (HPLC-ELSD) has proven effective for quantifying Ca-AKG and detecting potential impurities. This method offers excellent sensitivity and specificity for non-chromophoric compounds like Ca-AKG that may not be easily detectable by conventional UV detection [3].

The quality specification for pharmaceutical-grade Ca-AKG should include comprehensive testing for various parameters. Identity confirmation can be achieved through infrared spectroscopy, comparing the sample spectrum with that of a certified reference standard. Purity assessment should include testing for related substances, residual solvents, heavy metals, and microbiological contamination. The use of advanced analytical instrumentation such as atomic fluorescence spectrometers (AFS) provides sensitive detection of heavy metal impurities, which is particularly important given the potential for environmental contamination during the production process. Additional quality parameters include loss on drying, residue on ignition, and specific tests for calcium content, which can be determined through complexometric titration or atomic absorption spectroscopy [3].

Stability Assessment and Storage Conditions

Comprehensive stability evaluation represents an essential component of pharmaceutical development for Ca-AKG-containing products. Stability studies should be conducted under recommended storage conditions and under accelerated conditions to establish shelf life and support expiration dating. The chemical stability of Ca-AKG is generally good when stored properly in cool, dry conditions protected from light. The compound demonstrates particular stability within the physiological pH range of 6.5-7.5, though it may undergo hydrolysis in strongly acidic environments. This pH-dependent stability profile has important implications for formulation strategies, particularly for oral dosage forms that must pass through the acidic environment of the stomach [3].

Recommended storage conditions for bulk Ca-AKG typically include protection from moisture through the use of appropriate packaging such as aluminum foil bags or sealed containers with desiccants. Long-term stability studies should monitor changes in appearance, assay, related substances, and physicochemical properties over time. For finished pharmaceutical products containing Ca-AKG, additional stability-indicating parameters specific to the dosage form should be included, such as dissolution performance for solid oral dosage forms or sterility testing for parenteral products. The photostability of Ca-AKG should also be evaluated as part of the comprehensive stability assessment, with appropriate light-protective packaging implemented if necessary to maintain product quality throughout the shelf life [3].

Table 3: Quality Control Specifications for Pharmaceutical-Grade Ca-AKG

Test Parameter Methodology Specification
Identification Infrared Spectroscopy Must match reference spectrum
Assay (Ca-AKG content) HPLC-ELSD 97.0-102.0%

| Related Substances | HPLC-ELSD | Individual unknown: ≤0.1% Total impurities: ≤1.0% | | Heavy Metals | Atomic Fluorescence Spectrometry | ≤10 ppm | | Calcium Content | Complexometric Titration | 20.5-22.5% | | Water Content | Karl Fischer Titration | ≤6.0% (for monohydrate) | | Microbiological Quality | Microbial Limit Test | Total aerobic count: ≤1000 cfu/g Yeast and molds: ≤100 cfu/g | | Residue on Ignition | Gravimetric Analysis | ≤0.1% |

Formulation Guidance and Pharmacokinetic Considerations

Dosage Form Development

The development of pharmaceutical formulations containing Ca-AKG requires careful consideration of the compound's physicochemical properties and intended therapeutic use. The excellent water solubility of Ca-AKG facilitates its incorporation into various dosage forms, including immediate-release tablets, capsules, oral solutions, and even parenteral formulations. For solid oral dosage forms, compatibility with common excipients should be evaluated through forced degradation studies. Direct compression represents a viable manufacturing approach for Ca-AKG-containing tablets, though the potential for hygroscopicity may necessitate controlled humidity conditions during processing and packaging [3].

For liquid formulations, the solution behavior of Ca-AKG becomes a critical factor. The compound demonstrates mild buffering capacity when dissolved, which can help stabilize the pH of formulations in which it is included. This property is particularly valuable in pharmaceutical and cosmetic applications where pH stability is crucial for product performance and safety. When developing parenteral formulations, strict control of osmolarity, pH, and sterility is essential. The compatibility of Ca-AKG with various container closure systems should be evaluated as part of formulation development, with particular attention to potential interactions that might affect product stability or performance [3].

Bioavailability and Dosing Strategies

The bioavailability profile of Ca-AKG represents a key consideration in formulation development and dosing regimen design. Studies comparing different calcium salts have demonstrated significant variations in absorption characteristics, with citrate forms generally showing superior bioavailability compared to carbonate forms. While specific pharmacokinetic data for Ca-AKG is limited in the available literature, its structural characteristics suggest favorable absorption properties. The calcium component of Ca-AKG is expected to follow absorption pathways similar to other calcium salts, with primary absorption occurring in the small intestine through both active transport and passive diffusion [7].

For the AKG component, research indicates that the calcium-bound form demonstrates higher bioavailability compared to uncomplexed AKG. Studies have shown that when taken orally, up to 80% of ordinary AKG may not be effectively absorbed and does not reach the bloodstream, whereas the calcium-bound form shows significantly improved absorption. This enhanced bioavailability positions Ca-AKG as the preferred form for pharmaceutical applications. Dosing strategies should consider the intended therapeutic application, with clinical studies utilizing doses ranging from 500 mg to 2000 mg daily for various indications. The timing of administration may also influence efficacy, with some research suggesting potential benefits of taking Ca-AKG during fasting periods to enhance its effects on cellular energy pathways and autophagy processes [1] [8] [4].

Conclusion

Calcium Alpha-Ketoglutarate represents a promising pharmaceutical compound with diverse therapeutic applications supported by its unique biochemical properties and mechanisms of action. The development of robust purification protocols ensures the production of high-quality material suitable for pharmaceutical use, while comprehensive analytical methods guarantee appropriate quality control. Formulation strategies must leverage the compound's favorable solubility characteristics while addressing stability considerations. As research continues to elucidate the full therapeutic potential of Ca-AKG, particularly in the areas of metabolic health and longevity medicine, well-designed pharmaceutical formulations will be essential for translating this potential into clinical benefits. The protocols and application notes provided in this document offer a foundation for the systematic development of Ca-AKG-containing pharmaceutical products, with appropriate attention to quality, performance, and therapeutic objectives.

References

handling and storage of Calcium alpha-ketoglutarate Monohydrate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

The table below summarizes the key identifying information and physical characteristics of Calcium Alpha-Ketoglutarate Monohydrate for quick reference.

Property Specification
Systematic Name This compound
CAS Number 71686-01-6 (also reported as 402726-78-7 and 62648-72-0) [1] [2] [3]
Molecular Formula C₅H₆CaO₆ [1] [4]
Molecular Weight 202.18 g/mol [1] [3]
Appearance White to off-white crystalline powder [2]
Calcium Content ~21% - 26.3% [2]
Loss on Drying ≤ 5% [2]
Solubility in Water ~430,000 mg/L at 25°C (estimated); insoluble or slightly soluble in DMSO [1] [3]

Handling, Storage, and Safety

For laboratory safety, adhere to the following guidelines derived from manufacturer Safety Data Sheets (SDS) [2].

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, safety glasses, and gloves to avoid contact with skin, eyes, and clothing [2].
  • Dust Control: Avoid generating and breathing dust. Handle in a well-ventilated area, such as a fume hood [2].
  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after use [2].
  • First Aid:
    • Inhalation: Remove to fresh air. Seek medical attention if breathing is difficult [2].
    • Skin Contact: Wash immediately with plenty of water and soap. Launder contaminated clothing before reuse [2].
    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if possible. Get medical attention if irritation persists [2].
    • Ingestion: Never give anything by mouth to an unconscious person. Seek medical advice [2].
  • Storage Conditions: Store in a cool, dry, and ventilated area, protected from sunlight [2]. Keep the container tightly closed to minimize air contact [1] [2].
    • Temperature: For long-term stability, store powder at -20°C. Once in solvent, store at -80°C [1].
  • Stability and Incompatibilities: The compound is not considered a fire or explosion hazard. Store away from heat sources and incompatible materials like strong oxidizing agents [2].

Experimental Protocol: Sustained-Release Ca-AKG in a Human Longevity Trial

The following protocol is adapted from the ABLE trial, a double-blind, placebo-controlled study investigating the effect of Ca-AKG on biological aging [5].

Objective

To determine whether 1 g/day of sustained-release Ca-AKG can reduce DNA methylation age (a biomarker of biological aging) in healthy middle-aged individuals over a 6-month intervention period, with a 3-month follow-up [5].

Materials
  • Active Ingredient: Sustained-release Ca-AKG tablets (e.g., from Ponce De Leon Health, USA) [5].
  • Placebo: Identical-looking tablets containing inert excipients [5].
  • Participants: 120 healthy individuals, aged 40-60, with a DNA methylation age greater than their chronological age [5].
  • Key Exclusion Criteria: Any cardiovascular disease, type 1 or 2 diabetes, active cancer, severe kidney disease, and pregnancy [5].
Methodology and Workflow

The diagram below outlines the experimental workflow from screening to final analysis.

Start Pre-Screening & Consent Screening Screening Visit Start->Screening Exclude Exclude Screening->Exclude Excludes Baseline Baseline Visit (V1) Screening->Baseline Eligible Randomize Randomization Baseline->Randomize GroupA Ca-AKG Group (1g/day) Randomize->GroupA n=60 GroupB Placebo Group Randomize->GroupB n=60 Visit2 3-Month Visit (V2) GroupA->Visit2 GroupB->Visit2 Visit3 6-Month Visit (V3) Visit2->Visit3 Visit4 9-Month Visit (V4) (Final) Visit3->Visit4 Analysis Data Analysis Visit4->Analysis

Key Assessments and Data Collection

Data is collected at multiple time points (Baseline, 3, 6, and 9 months) to track changes [5].

Assessment Category Specific Measures
Primary Outcome Change in DNA methylation age (from baseline to 6 months) [5]
Blood & Saliva Analysis Inflammatory markers, metabolic panel (triglycerides, HDL, glucose), liver profile, DNA methylation [5]
Physical Function Handgrip strength, leg extension strength, cardio-pulmonary exercise test (CPET) [5]
Body Composition Dual-energy X-ray absorptiometry (DXA) for bone density and body fat [5]
Cardiovascular Health Carotid-femoral pulse wave velocity (arterial stiffness) [5]
Questionnaires International Physical Activity Questionnaire (IPAQ), SF-36 (quality of life), Montreal Cognitive Assessment (MoCA) [5]
Formulation Note

The ABLE trial uses a sustained-release tablet formulation of Ca-AKG. A key objective of such formulations is to provide a release rate of Ca-AKG that is no more than 90% of the release rate from immediate-release compositions, aiming to avoid blood concentration spikes and potentially increase bioavailability [6]. These formulations often incorporate controlled-release matrices like Hydroxypropylmethylcellulose (HPMC) [6].

Conclusion

Proper handling and storage of Ca-AKG, as outlined in this document, are fundamental to ensuring the integrity of research materials. The provided experimental protocol demonstrates a rigorous application of this compound in a human clinical trial setting, highlighting its potential as an intervention in geroscience research. Researchers are encouraged to consult the latest SDS for the most current safety information.

References

Calcium AKG administration in chronic kidney disease models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to α-Ketoglutarate and Kidney Disease

Alpha-ketoglutarate (AKG), a pivotal intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a metabolite with significant therapeutic potential for Chronic Kidney Disease (CKD). CKD is characterized by progressive metabolic reprogramming, and AKG sits at the crossroads of multiple metabolic pathways, including amino acid metabolism and collagen biosynthesis [1] [2]. Disruptions in AKG homeostasis are increasingly linked to the progression of renal pathologies like diabetic nephropathy and renal ischemia-reperfusion injury [1] [2]. Furthermore, AKG serves as a ligand for the OXGR1 receptor in the distal nephron, which is involved in ion transport and calcium homeostasis—processes often dysregulated in CKD [3]. This document provides a detailed experimental framework for evaluating the efficacy and mechanisms of Ca-AKG in preclinical CKD models.

Experimental Models and Ca-AKG Administration Protocols

The choice of animal model is critical for mimicking human CKD pathophysiology. Below are established protocols for administering Ca-AKG in different experimental settings.

5/6 Nephrectomy (Remnant Kidney) Model in Rats

This model induces CKD through progressive renal fibrosis and is highly relevant for studying interventions in established chronic kidney injury [4].

  • Animal Model: Adult Sprague-Dawley or Wistar rats.
  • CKD Induction: Perform a 5/6 nephrectomy in two stages. First, ligate and resect approximately two-thirds of the right kidney. One week later, perform a unilateral nephrectomy of the left kidney [4].
  • Ca-AKG Intervention:
    • Formulation: Calcium AKG salt.
    • Dosage: 1% to 2% (w/v) Ca-AKG supplementation in drinking water [5] [6].
    • Duration: Administer for a minimum of 8-12 weeks post-surgery to assess impact on CKD progression.
    • Preparation: Freshly prepare the Ca-AKG solution in drinking water daily. Adjust the solution to a neutral pH to prevent metabolic acidosis and ensure palatability [1] [2].
  • Monitoring: Track serum creatinine and blood urea nitrogen (BUN) weekly to confirm CKD development and monitor progression [4].
Dietary Supplementation in Aging Mice

Given that CKD is an age-associated disease, this protocol uses naturally aged mice to investigate Ca-AKG's potential to attenuate age-related renal decline [5].

  • Animal Model: C57BL/6 mice, 18-20 months of age.
  • Ca-AKG Intervention:
    • Formulation: Calcium AKG salt.
    • Dosage: 2% (w/w) Ca-AKG mixed directly into a standard chow diet [5].
    • Duration: Long-term supplementation for 6-9 months to evaluate effects on healthspan and renal aging.
  • Key Assessments: Evaluate renal function (serum creatinine, BUN), histology (fibrosis, inflammation), and molecular markers of aging in kidney tissue.

Quantitative Data Summary from Preclinical Studies

The following table summarizes key quantitative findings from studies relevant to AKG supplementation in renal and associated pathologies.

Table 1: Summary of Quantitative Preclinical Data on AKG Supplementation

Model System Primary Finding AKG Treatment Quantitative Outcome Proposed Mechanism Citation
5/6 Nx Rats Inhibition of vascular calcification Not specified (study used AKG) Significant inhibition of VSMC calcification; complete inhibition with 20 mM AKG in vitro. Upregulation of TET2, increased 5hmC levels, inhibition of NLRP3 inflammasome. [4]
Aging Mice (C57BL/6) Lifespan & Healthspan Extension 2% Ca-AKG in diet Extended median lifespan by 9.6-12.8%; improved healthspan. Modulation of mTOR signaling, enhanced mitochondrial function, reduced oxidative stress. [5]
D-gal-induced Brain Aging Mice Mitigation of Oxidative Stress 1% AKG in drinking water Dose-dependent increase in brain SOD and GSH; decrease in MDA and PCO. Suppression of mTOR pathway; enhancement of mitochondrial and antioxidant function. [7]
Postmenopausal Women with Osteopenia Bone Health (Relevant for CKD-MBD) 6 g oral Ca-AKG daily for 6 months Increased bone mass density by 1.6% from baseline. Potential role in collagen synthesis and metabolic regulation. [5]

Detailed Methodologies for Key Analyses

Protocol for Assessing Vascular Calcification in VSMCs

Vascular calcification is a major cardiovascular complication in CKD patients. This protocol assesses AKG's ability to inhibit this process in vitro [4].

  • Cell Culture: Primary rat or human Vascular Smooth Muscle Cells (VSMCs).
  • Calcification Induction: Treat VSMCs with a calcifying medium (e.g., containing 2-3 mM inorganic phosphate) for 7-14 days.
  • AKG Treatment: Co-treat cells with AKG at concentrations of 5, 10, and 20 mM.
  • Quantification:
    • Alizarin Red S Staining: Fix cells with 70% ethanol and stain with 2% Alizarin Red S (pH 4.2) for 10-20 minutes. Quantify the extracted dye by measuring absorbance at 562 nm [4].
    • Calcium Content: Decalcify cells with 0.6N HCl for 24 hours and measure calcium concentration in the supernatant using a colorimetric assay (e.g., o-cresolphthalein complexone method). Normalize to total cellular protein content.
Protocol for Gene Expression and Epigenetic Analysis via Western Blot

This protocol is used to investigate molecular mechanisms, such as the TET2/NLRP3 pathway identified in AKG research [4].

  • Protein Extraction: Lyse kidney tissue or VSMCs in RIPA buffer containing protease and phosphatase inhibitors.
  • Gel Electrophoresis and Transfer: Separate 20-40 µg of total protein on SDS-polyacrylamide gels and transfer to PVDF membranes.
  • Antibody Incubation:
    • Blocking: Incubate membrane in 5% non-fat milk or BSA in TBST for 1 hour.
    • Primary Antibodies: Incubate overnight at 4°C with specific antibodies (e.g., anti-TET2, anti-NLRP3, anti-5hmC, anti-phospho-mTOR, anti-mTOR).
    • Secondary Antibodies: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection: Develop blots using enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system. Normalize target protein levels to a housekeeping protein (e.g., GAPDH, β-actin).

Signaling Pathways and Experimental Workflow

The protective effects of AKG in CKD are mediated through multiple interconnected signaling pathways. The diagram below synthesizes these mechanisms based on current research.

architecture cluster_epigenetic Epigenetic Regulation cluster_metabolic Metabolic & Redox Regulation cluster_direct Receptor-Mediated Signaling AKG AKG TET2 TET2 Upregulation AKG->TET2 mTOR_inhibition mTOR Pathway Inhibition AKG->mTOR_inhibition Antioxidant Antioxidant Defense (↑SOD, ↑GSH) AKG->Antioxidant OXGR1 OXGR1 Receptor Activation AKG->OXGR1 Extracellular hydroxymethylation Genomic 5hmC Levels TET2->hydroxymethylation NLRP3_inhibition NLRP3 Inflammasome Inhibition hydroxymethylation->NLRP3_inhibition Outcomes Therapeutic Outcomes • Reduced Fibrosis & Inflammation • Inhibited Vascular Calcification • Improved Renal Function NLRP3_inhibition->Outcomes Autophagy Enhanced Autophagy mTOR_inhibition->Autophagy Autophagy->Outcomes Mitochondrial Improved Mitochondrial Function Antioxidant->Mitochondrial Mitochondrial->Outcomes Ion_Transport Regulation of Ion Transport OXGR1->Ion_Transport Ion_Transport->Outcomes

Figure 1: Mechanistic pathways of AKG action in CKD models. AKG exerts protective effects through epigenetic modulation via TET2/NLRP3, metabolic regulation via mTOR and antioxidants, and receptor-mediated signaling via OXGR1.

The typical workflow for a comprehensive efficacy study integrating these mechanisms is outlined below.

workflow cluster_analysis 5. Endpoint Analyses Model 1. Establish CKD Model (5/6 Nx, Aging) Intervene 2. Administer Ca-AKG (Diet: 2% w/w, Water: 1-2% w/v) Model->Intervene Monitor 3. In-vivo Monitoring (Serum Creatinine/BUN, Blood Pressure) Intervene->Monitor Sacrifice 4. Terminal Analysis Monitor->Sacrifice Histology Tissue Histology (H&E, Trichrome, Alizarin Red) Sacrifice->Histology Molecular Molecular Analyses (Western Blot, qPCR) Sacrifice->Molecular Functional Functional Assays (Mitochondrial Respiration) Sacrifice->Functional

Figure 2: Experimental workflow for evaluating Ca-AKG in CKD models. The process involves model establishment, long-term intervention, functional monitoring, and comprehensive endpoint analyses.

Key Considerations for Drug Development

  • Pharmacokinetics and Bioavailability: AKG has a short in vivo half-life (minutes to less than an hour) and limited cell membrane permeability [1] [5]. Consecutive supplementation via drinking water is recommended for animal studies to maintain stable levels. For in vitro work, consider using membrane-permeable esters like dimethyl α-ketoglutarate (DM-KG), noting that biological effects may be influenced by the precursor or its degradation products [1] [2].
  • Dosage Formulation: Ca-AKG is the preferred salt form for dietary supplementation due to stability and handling. Always neutralize AKG solutions to pH 7.0-7.4 before adding to cell culture media or animal drinking water to avoid acid stress [1] [2].
  • Clinical Translation: While human data is emerging (e.g., a study showing reduced biological age [5]), more large-scale clinical trials are essential to confirm the efficacy and optimal dosing of AKG in human CKD patients.

References

Ca-AKG Monohydrate in bone metabolism and osteoporosis research

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Key Mechanisms

Age-related osteoporosis is characterized by an imbalance in bone remodeling. The natural decline in endogenous AKG levels with age is linked to the dysfunction of bone marrow MSCs (which are essential for forming bone) and excessive bone resorption by osteoclasts [1] [2] [3]. Ca-AKG supplementation counteracts this through several mechanisms:

  • Rejuvenation of Mesenchymal Stem Cells (MSCs): AKG ameliorates senescence-associated phenotypes in aged bone marrow MSCs, restoring their proliferation, migration, and osteogenic (bone-forming) potential. This occurs via epigenetic modulation, as AKG decreases repressive histone marks (H3K9me3 and H3K27me3), thereby upregulating pro-osteogenic pathways like BMP signaling and Nanog expression [1].
  • Inhibition of Osteoclastogenesis: Elevated intracellular AKG levels inhibit the formation and activity of bone-resorbing osteoclasts. It suppresses the RANKL-induced activation of the NF-κB signaling pathway in a manner that depends on the AKG-dependent enzyme PHD1 (EglN2) [3].
  • Pleiotropic Signaling and Metabolic Support: AKG acts as a key metabolic intermediate and signaling molecule, influencing multiple pathways. It can activate AMPK, inhibit mTOR, promote autophagy, and serve as a crucial cofactor for collagen synthesis, all of which contribute to a healthier bone microenvironment [2].

The table below summarizes the supporting evidence from key preclinical and clinical studies.

Study Model Treatment Regimen Key Findings Related to Bone Health Proposed Primary Mechanism
Aged Mice (in vivo) [1] 0.25% or 0.75% AKG in drinking water ↑ Bone volume (BV/TV); ↑ trabecular number & thickness; ↑ osteoblast number; ↑ bone formation rate (BFR). Epigenetic rejuvenation of MSCs [1]
Aged Rats (Bone Defect) [1] 0.75% AKG, 2 weeks pre- and post-surgery ↑ Bone mineral density (BMD); ↑ bone volume in defect site; ↑ numbers of osteoblasts and osteoclasts (active remodeling). Enhanced bone regeneration and MSC activity [1]
RAW264.7 & BMM Cells (in vitro) [3] Dimethyl-AKG (cell-permeable ester) Inhibition of RANKL-induced osteoclast differentiation; Suppression of NF-κB signaling and oxidative phosphorylation. PHD1-dependent inhibition of osteoclastogenesis [3]
Postmenopausal Women (Clinical Trial) [2] 6 g/day Ca-AKG for 6 months Significant decrease in serum CTX (a marker of bone resorption). Reduction of bone breakdown [2]

Experimental Protocols

Here are detailed methodologies for key experiments investigating Ca-AKG's effects on bone cells.

Protocol 1: Assessing Ca-AKG Effects on Osteogenic Differentiation of MSCs

This protocol evaluates the potential of Ca-AKG to enhance the bone-forming capability of mesenchymal stem cells.

  • 1. Cell Isolation and Culture:
    • Isolate bone marrow-derived MSCs from the femurs and tibiae of young (e.g., 2-month-old) and aged (e.g., 18-month-old) C57BL/6 mice [1].
    • Culture cells in α-MEM medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ atmosphere.
  • 2. AKG Treatment and Osteogenic Induction:
    • Upon reaching 80% confluence, initiate osteogenic differentiation using a basal medium supplemented with 10 mM β-glycerophosphate, 50 μg/mL ascorbic acid, and 100 nM dexamethasone [1].
    • Experimental Groups: Treat cells with either vehicle (control) or 2 mM AKG (disodium salt) [1]. Refresh the medium and treatments every 2-3 days.
  • 3. Outcome Assessment (After 7-21 days):
    • Alkaline Phosphatase (ALP) Staining & Activity: At day 7, fix cells and perform ALP staining using a commercial kit (e.g., Sigma-Aldrich) to assess early osteogenic differentiation. Quantify activity using p-Nitrophenyl Phosphate (pNPP) as a substrate [1].
    • Alizarin Red S (ARS) Staining & Quantification: At day 21, fix cells and stain with 2% Alizarin Red S (pH 4.2) to detect calcium deposits (mineralization). For quantification, dissolve the bound dye with 10% cetylpyridinium chloride and measure the absorbance at 562 nm [1].
    • Gene Expression Analysis (qRT-PCR): At various time points, extract total RNA and synthesize cDNA. Analyze the expression of osteogenic marker genes (e.g., Runx2, Sp7, Col1a1, Alp, Bglap) using quantitative real-time PCR [1].
Protocol 2: Evaluating the Inhibitory Effect of AKG on Osteoclastogenesis

This protocol tests the hypothesis that AKG can suppress the formation of bone-resorbing osteoclasts.

  • 1. Cell Culture and Differentiation:
    • Use the RAW264.7 murine macrophage cell line or primary Bone Marrow-derived Macrophages (BMMs) as osteoclast precursors [3].
    • Culture RAW264.7 cells in DMEM with 10% FBS. To induce osteoclast differentiation, treat cells with 100 ng/mL RANKL [3].
    • For BMMs, culture bone marrow cells in α-MEM with 10% FBS and 50 ng/mL M-CSF for 48 hours to generate macrophages. Then, induce differentiation with 100 ng/mL RANKL and 50 ng/mL M-CSF for 4 days [3].
  • 2. AKG Treatment:
    • Experimental Groups: Co-treat the cells with RANKL and either a control vehicle, Dimethyl-AKG (DM-AKG, a cell-permeable AKG derivative, e.g., 2-4 mM), or DM-AKG in combination with an AKG-competitive inhibitor like Dimethyl Oxalylglycine (DMOG, e.g., 1 mM) to probe mechanism [3].
  • 3. Outcome Assessment:
    • TRAP Staining & Activity: After differentiation, fix cells and perform Tartrate-Resistant Acid Phosphatase (TRAP) staining. TRAP-positive multinucleated cells (with ≥3 nuclei) are counted as mature osteoclasts. Quantify TRAP enzyme activity using a commercial kit [3].
    • Western Blot Analysis: Harvest cells at earlier time points (e.g., 0-30 minutes post-RANKL stimulation). Analyze the activation of the NF-κB pathway by probing for phospho-IKKα/β, phospho-IκBα, and total IκBα [3].
    • Gene Silencing (Mechanistic Study): Transfert cells with PHD1 (EglN2)-specific siRNA prior to RANKL and DM-AKG treatment to confirm the dependency of the effect on this specific hydroxylase [3].

Mechanism of Action Visualization

The following diagrams, generated using Graphviz's DOT language, illustrate the core molecular mechanisms through which Ca-AKG influences bone metabolism.

Diagram 1: Molecular Mechanism of Osteoclast Inhibition by AKG

osteoclast_mechanism RANKL RANKL RANK RANK RANKL->RANK NFkB_Inactive NF-κB Complex (Inactive) RANK->NFkB_Inactive NFkB_Active NF-κB Complex (Active, Nuclear) NFkB_Inactive->NFkB_Active Activation Osteoclastogenesis Osteoclastogenesis NFkB_Active->Osteoclastogenesis DM_AKG DM-AKG (Cell-Permeable) PHD1 PHD1 (EglN2) DM_AKG->PHD1 Substrate for Inhibition Inhibition PHD1->Inhibition Promotes Inhibition->NFkB_Inactive Stabilizes Inhibition->NFkB_Active Blocks

Diagram Title: AKG Inhibits Osteoclastogenesis via PHD1 and NF-κB

Diagram 2: Pleiotropic Actions of Ca-AKG in Bone Metabolism

pleiotropic_actions cluster_bone_formation Pathways Promoting Bone Formation cluster_bone_resorption Pathways Inhibiting Bone Resorption Ca_AKG Oral Ca-AKG Supplementation MSC_Rejuv Rejuvenation of MSCs Ca_AKG->MSC_Rejuv Epigenetic Epigenetic Modulation (↓H3K9me3, ↓H3K27me3) Ca_AKG->Epigenetic Collagen Stimulates Collagen Synthesis Ca_AKG->Collagen Osteoclast_Inhibit Inhibition of Osteoclast Differentiation Ca_AKG->Osteoclast_Inhibit BMP_Up Upregulation of BMP Signaling & Nanog Epigenetic->BMP_Up NFkB_Inhibit Suppression of NF-κB Signaling Osteoclast_Inhibit->NFkB_Inhibit

Diagram Title: Ca-AKG's Multi-Targeted Action on Bone

Formulation and Dosing Considerations

For translation into clinical or research applications, the choice of AKG form and dosage is critical.

Parameter Research Evidence & Recommendations
Form Calcium AKG (Ca-AKG) is preferred for its improved bioavailability and stability over plain AKG [2]. Cell-permeable esters like Dimethyl-AKG (DM-AKG) are used for in vitro studies to ensure intracellular delivery [3].
In Vitro Dosage 2-4 mM of AKG (disodium salt) or DM-AKG in cell culture media [1] [3].
In Vivo (Rodent) Dosage 0.25% - 0.75% (w/v) AKG added to drinking water [1].
Human Dosage (from Trials) 1 g/day (for geroprotective effects) to 6 g/day (for bone health in postmenopausal women) [2] [4].
Safety Profile Generally recognized as safe (GRAS). Clinical studies using up to 6 g/day for 6 months and 4.5 g/day for 3 years reported no significant side effects, with occasional mild gastrointestinal disturbances at high doses [2].

Future Research and Clinical Translation

The promising pre-clinical data on Ca-AKG has paved the way for formal human clinical trials. The ABLE study is a double-blind, placebo-controlled, randomized trial investigating the effect of 1 g of sustained-release Ca-AKG daily for 6 months on DNA methylation age and various health parameters in 120 healthy individuals aged 40-60 [4]. This and future studies will be crucial for validating Ca-AKG as a therapeutic intervention for age-related osteoporosis and other aging conditions.

References

optimizing Ca-AKG synthesis yield and purity

Author: Smolecule Technical Support Team. Date: February 2026

Ca-AKG Synthesis Protocol & Optimization

The following information, primarily sourced from a patent, outlines a two-step metathesis process for producing Ca-AKG [1]. The tables below summarize the key parameters for two different alkali metal salt pathways.

Table 1: Synthesis of the Bis Salt Intermediate

Parameter Specification for Sodium Bicarbonate Route Specification for Sodium Carbonate Route
Alkali Metal Salt Sodium Bicarbonate (NaHCO₃) Sodium Carbonate (Na₂CO₃)
Solution Preparation 0.27 wt eq. of NaHCO₃ per 1 wt eq. of water [1] Information not specified in search results
AKG Acid Addition 0.74 wt eq. of α-Ketoglutaric Acid per 1 wt eq. of NaHCO₃ [1] 1.14 wt eq. of α-Ketoglutaric Acid per 1 wt eq. of Na₂CO₃ [1]
Reaction Temperature 10°C to 35°C (or 10°C to 25°C) [1] 10°C to 35°C (or 10°C to 25°C) [1]
Stirring Duration ~2 hours [1] ~2 hours [1]

Table 2: Conversion to Calcium Alpha-Ketoglutarate

Parameter Specification
Calcium Salt Calcium Chloride (CaCl₂) [1]
Solution Preparation 0.2 to 0.5 wt eq. of CaCl₂ per 1 wt eq. of water [1]
Stoichiometry 0.95 wt eq. of CaCl₂ per 1 wt eq. of initial α-Ketoglutaric Acid [1]
Reaction Temperature 65°C to 70°C [1]
Stirring Duration ~4 hours [1]

The synthesis workflow can be visualized as follows:

start Start Synthesis step1 Form Bis Salt Intermediate (Alkali Metal Salt + AKG Acid) start->step1 step2 Purify Intermediate (Crystallization/Filtration) step1->step2 step3 Perform Metathesis (Bis Salt + Calcium Salt) step2->step3 step4 Isolate Crude Product (Precipitation/Filtration) step3->step4 step5 Purify Final Product (Recrystallization) step4->step5 step6 Dry Final Product step5->step6

Troubleshooting Guide: Low Yield & Purity

This guide connects common synthesis issues with their potential root causes and corrective actions based on the established protocol.

problem Problem: Low Yield or Purity cause1 Incorrect Stoichiometry problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Impurities / Contamination problem->cause3 cause4 Inefficient Purification problem->cause4 action1 Verify reactant weights and ratios. Confirm solution concentrations. cause1->action1 Corrects action2 Strictly control reaction temp. Use calibrated sensors. cause2->action2 Corrects action3 Use high-purity starting materials. Ensure equipment is sterile. cause3->action3 Corrects action4 Optimize recrystallization solvent/system. Control cooling/precipitation rate. cause4->action4 Corrects

Technical FAQs for Researchers

Q1: What are the critical process parameters (CPPs) that most significantly impact the Critical Quality Attributes (CQAs) of Ca-AKG? Based on the patent, the reaction temperature and stoichiometric ratios are paramount [1]. The initial bis salt formation is best performed at a cooler temperature (10-25°C), while the metathesis reaction requires a higher, controlled temperature (65-70°C). Deviations can lead to side reactions or incomplete conversion. Precise weight equivalents of α-Ketoglutaric acid, alkali metal salt, and calcium salt are crucial for achieving high yield and purity.

Q2: How can I monitor the reaction progress and verify the final product's identity? The patent does not specify in-process monitoring, but standard analytical techniques are applicable. High-Performance Liquid Chromatography (HPLC) can track the consumption of starting materials and formation of products. For final product verification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm molecular structure and identity, while X-ray Diffraction (XRD) can characterize the crystalline form of the salt [2] [3].

Q3: What analytical methods are recommended for assessing the purity of synthesized Ca-AKG? Chromatographic methods, such as HPLC, are standard for determining chemical purity and identifying any organic impurities [2] [3]. To verify the absence of inorganic contaminants, particularly from unreacted starting salts, Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) or similar elemental analysis techniques would be appropriate.

Key Considerations for Process Scaling

When moving from lab-scale synthesis to pilot or industrial production, several factors become critical [2] [3]:

  • Process Automation: Integrated hardware (bioreactors, sensors) and software (process control systems) are vital for maintaining consistent parameters like pH, temperature, and oxygen levels, which is crucial for reproducibility [2] [3].
  • Quality by Design (QbD): Implement a systematic approach to understand the impact of all material attributes and process parameters on product quality. This involves defining a design space for your synthesis.
  • Compliance: Adherence to Good Manufacturing Practices (GMP) is essential for any product intended for pharmaceutical use, guiding data integrity, documentation, and quality control [2] [3].

References

solubility challenges with Calcium alpha-ketoglutarate

Author: Smolecule Technical Support Team. Date: February 2026

Ca-AKG Solubility and Formulation Guide

The table below summarizes the core solubility challenge and a primary formulation strategy identified in the literature.

Aspect Key Information
General Solubility Challenge Ca-AKG is highly soluble in water. [1]
Key Formulation Problem Conventional immediate-release formulations cause rapid spikes in blood concentration, fast excretion, and require frequent dosing. [2]
Primary Solution Use of a controlled-release matrix (e.g., Hydroxypropylmethylcellulose/HPMC) to modulate dissolution rate and improve bioavailability. [2]

Formulation Compositions and Experimental Context

For researchers developing their own formulations, the patent details several specific compositions. The data below can serve as a reference point for creating and testing your own experimental batches.

Table 1: Example Sustained-Release Ca-AKG Formulation Compositions [2]

Component Function Example Composition (Total Weight %)
Calcium Alpha-Ketoglutarate Active Ingredient 30% to 65%
Hydroxypropylmethylcellulose (HPMC) Controlled-Release Matrix Varies (see HPMC types below)
Isomalt Excipient / Bulking Agent Part of blend
Vegetable Wax (Carnauba/Rice Bran) Release Modifier Part of blend
Stearic Acid & Magnesium Stearate Lubricants Part of blend
Silica Glidant Part of blend

Table 2: Hydroxypropylmethylcellulose (HPMC) Matrix Options [2]

HPMC Type (by Molecular Weight) Function in Formulation
~68,000-95,000 Controlled-release matrix.
~115,000-150,000 Controlled-release matrix.
A blend of the above To fine-tune the release profile.

FAQs and Troubleshooting

Q1: Why is my Ca-AKG formulation releasing too quickly and causing high peak concentrations? This is a known limitation of immediate-release formulations. The solution is to incorporate a controlled-release matrix like HPMC into your composition. This matrix creates a gel barrier that slows down the interaction between water and the active ingredient, resulting in a more sustained and stable release profile. [2]

Q2: What are the practical benefits of creating a sustained-release form of Ca-AKG? Developing a sustained-release formulation offers two major advantages for experimental and potential therapeutic applications:

  • Reduced Dosing Frequency: It can maintain effective blood concentrations for longer periods. [2]
  • Potential for Lower Dosing: By improving the overall bioavailability, these formulations may achieve similar biological outcomes with a lower total dose of Ca-AKG. [2]

Q3: Besides tableting, are there other methods to control Ca-AKG release? Yes, the concept of using release-modifying agents is broad. While HPMC in a solid matrix is one approach, you can explore other pharmaceutically accepted polymers or techniques that control, delay, or sustain the dissolution rate of Ca-AKG in your specific experimental setup. [2]

Experimental Workflow for Formulation Development

The following diagram outlines a logical workflow for developing a sustained-release Ca-AKG formulation based on the information presented.

G Start Define Target Release Profile Step1 Select HPMC Polymer(s) by Molecular Weight Start->Step1 Step2 Blend Ca-AKG with Matrix (30-65% Active) Step1->Step2 Step3 Add Excipients (e.g., Isomalt, Waxes, Lubricants) Step2->Step3 Step4 Formulate Dosage Unit (Tablet, Capsule, etc.) Step3->Step4 Step5 Test In-Vitro Release & Measure Bioavailability Step4->Step5 Decision Release Profile Met? Step5->Decision Decision->Step1 No, Re-formulate End Proceed to Further Studies Decision->End Yes

References

stability issues with Ca-AKG Monohydrate in solution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Stability Basics

Understanding the fundamental chemical properties of Ca-AKG is the first step in troubleshooting stability issues in solution.

Property Specification Impact on Stability in Solution
Chemical Formula C₅H₄CaO₅·H₂O [1] --
Molecular Weight 184.16 g/mol [1] --
Physical Form White crystalline powder [1] Indicates a stable solid form under recommended storage conditions.
Water Solubility >20 g/100 mL at 25°C [1] High solubility facilitates easy formulation but necessitates strategies to maintain stability in aqueous environments.
pH Stability Most stable in physiological pH range (6.5-7.5) [1] Strongly acidic or basic conditions can promote hydrolysis and degradation.

Troubleshooting Common Stability Issues

Here is a guide to diagnose and resolve common problems encountered when working with Ca-AKG solutions.

Observed Issue Potential Root Cause Corrective & Preventative Actions
Solution Discoloration Chemical degradation, often due to oxidation or exposure to light/heat. Use inert gas (e.g., N₂) to purge headspace, protect from light with amber vials, store at cool temperatures [1].
Precipitate Formation Supersaturation upon cooling, or interaction with other ions in solution. Ensure solutions are prepared at room temperature. Filter sterilize (0.22 µm) post-preparation. Check chemical compatibility [1].
Reduced Bioactivity / Potency Hydrolysis of the molecule, especially in non-optimal pH conditions. Monitor and buffer solution pH to stay within 6.5-7.5. Use the solution immediately or establish a short, validated shelf-life [1].

Experimental Protocol: Preparing a Stable Stock Solution

This methodology outlines steps for preparing and testing a stable aqueous Ca-AKG solution.

1. Materials Preparation

  • Ca-AKG Monohydrate: High-purity (e.g., ≥99%) grade is recommended [1].
  • Solvent: Use high-purity water (e.g., Milli-Q or deionized water).
  • Buffer (Optional): A mild, non-complexing buffer like 10mM HEPES or PBS, pre-adjusted to pH 7.0, can be used to stabilize pH [1].
  • Equipment: Analytical balance, magnetic stirrer, pH meter, 0.22 µm sterile syringe filter, and amber glass vials.

2. Solution Preparation

  • Weigh the required mass of Ca-AKG. The high solubility allows for concentrated stock solutions (>20% w/v) [1].
  • Gradually add the Ca-AKG to the water or buffer while stirring at room temperature (20-25°C). Do not use excessive heat to dissolve.
  • Once fully dissolved, adjust the pH to the optimal range of 6.5-7.5 using a dilute NaOH or HCl solution, if necessary.
  • Filter the solution through a 0.22 µm membrane into a sterile, amber glass vial.

3. Stability Assessment Workflow The following diagram outlines a logical workflow to assess the stability of your prepared Ca-AKG solution.

G Start Prepare Ca-AKG Solution Store Store Under Test Conditions (e.g., 4°C, 25°C) Start->Store Test Perform Stability Tests Store->Test pH_Test pH Measurement Test->pH_Test Visual_Test Visual Inspection (Color/Clarity) Test->Visual_Test HPLC_Test HPLC Analysis (Potency/Degradation) Test->HPLC_Test Evaluate Evaluate Results Against Criteria pH_Test->Evaluate Pass/Fail Visual_Test->Evaluate Pass/Fail HPLC_Test->Evaluate Pass/Fail End Determine Shelf-Life Evaluate->End

Frequently Asked Questions (FAQs)

What is the primary chemical degradation pathway for Ca-AKG in solution? The primary risk is hydrolysis, where the molecule breaks down in the presence of water, particularly under strongly acidic or basic conditions. This can be mitigated by maintaining a neutral pH [1].

How does pH affect the stability of Ca-AKG? Ca-AKG is most stable within a physiological pH range of 6.5 to 7.5. Straying outside this range, especially into acidic conditions (pH <6), significantly accelerates its degradation and loss of potency [1].

Are there any known incompatibilities with common excipients or solvents? While specific incompatibility studies are limited in the available data, the general reactivity of Ca-AKG suggests caution with strong oxidizing agents and strong acids or bases. Its calcium ion could potentially form insoluble salts with certain anions (e.g., phosphates, sulfates) in concentrated solutions, leading to precipitation [1].

What analytical methods are suitable for monitoring Ca-AKG stability? Key methods include:

  • pH Monitoring: Track shifts in acidity as an early indicator of degradation.
  • Visual Inspection: Check for color changes or precipitation.
  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the concentration of intact Ca-AKG and detecting degradation products [1].

References

analytical method validation for Calcium AKG quantification

Author: Smolecule Technical Support Team. Date: February 2026

Ca-AKG Research Data Summary

Aspect Available Data & Context Source / Study Type
Human Safety & Dosing Up to 4.5 g/day for 3 years and 6 g/day for 6 months shown to be safe with no significant adverse effects. [1] [2] [3] Clinical Trials [1] [2]
Dosage in Aging Studies 1 g/day for 6-7 months reduced biological age by ~8 years (DNA methylation clock). [1] [2] [4] Human Clinical Trial [1] & Retrospective Analysis [2]
Animal Study Dosage 2% (w/w) in diet increased healthspan and lifespan in mice. [5] Pre-clinical Animal Study [5]
In-Vitro Study Dosage 2 mM concentration promoted proliferation and differentiation of C2C12 myoblast cells. [6] In-Vitro Cell Study [6]
Purity & Quality Control Color: white to off-white. Third-party verification (e.g., SGS) for toxins and microbiological safety recommended. Manufactured in GMP-certified facilities. [3] Commercial & Quality Guidelines [3]

Experimental Insights & Potential Pathways

The search results highlight key biological roles of Ca-AKG that can inform your analytical and experimental protocols.

  • Role in the Krebs Cycle: As an intermediate in the Tricarboxylic Acid (TCA) cycle, Ca-AKG is central to cellular energy production (ATP). [7] [5] [8] This metabolic pathway is a fundamental area for investigating its effects.
  • Connection to DNA Methylation: Ca-AKG is a substrate for enzymes (TET methylcytosine dioxygenases) involved in DNA demethylation. [1] This link to epigenetic regulation is a primary mechanism being studied in longevity research. [1] [4] The following diagram outlines these core mechanisms:

ca_akg_mechanisms CaAKG CaAKG Krebs_Cycle Krebs Cycle (Energy Production) CaAKG->Krebs_Cycle DNA_Methylation DNA Methylation Regulation CaAKG->DNA_Methylation ATP Increased Cellular ATP Krebs_Cycle->ATP Healthspan Improved Healthspan & Lifespan ATP->Healthspan Biological_Age Reduced Biological Age (Methylation Clocks) DNA_Methylation->Biological_Age Biological_Age->Healthspan

Troubleshooting Guide & FAQs for Researchers

Based on the gathered information, here are some anticipated challenges and solutions for working with Ca-AKG.

Frequently Asked Questions

  • Q: How can I confirm the purity of the Ca-AKG material I have sourced?

    • A: The physical appearance of pure Ca-AKG is documented as a white to off-white powder. [3] It is crucial to source from suppliers who provide a Certificate of Analysis (CoA) from an internationally recognized third-party testing body (like SGS) to verify purity and the absence of toxins and microbiological contaminants. [3]
  • Q: Why might my cell-based assays with Ca-AKG show inconsistent results?

    • A: The efficacy of Ca-AKG can be highly dependent on the cellular energy state. Research on C2C12 myoblasts shows that Ca-AKG has different metabolic effects under normal glucose conditions versus low-glucose (energy-deficient) conditions. [6] You must control for and document the metabolic context of your in-vitro models.
  • Q: What is a stable and bioavailable form of AKG for research?

    • A: Calcium Alpha-Ketoglutarate (Ca-AKG) is recognized in the literature for its higher bioavailability and stability compared to other forms like unbound AKG or Arginine AKG (AAKG). [8] It is the form used in several key pre-clinical and clinical longevity studies. [1] [5]

References

troubleshooting Ca-AKG in cell culture applications

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties & Common Challenges

Here are the core biochemical properties of Ca-AKG and the typical issues you may encounter in cell culture.

Property/Challenge Key Consideration in Cell Culture Rationale & Practical Impact
Membrane Permeability AKG is generally cell membrane impermeable [1]. Directly adding Ca-AKG may not efficiently increase intracellular AKG levels.
Common Solution Use membrane-permeable esters like Dimethyl α-ketoglutarate (DM-KG) [1]. Esters are hydrolyzed by cellular esterases, trapping AKG inside the cell [1].
pH of Solution AKG solution is acidic; must adjust to physiological pH before use [1]. Acidic pH can induce a cellular stress response and adversely affect cell health.
Stability & Half-Life In vivo half-life is short (minutes to <1 hour) [1]. Suggests rapid cellular uptake and metabolism; may require sustained dosing in culture.
Biological vs. Precursor Effects Biological effects may be from the precursor ester or a degradation product, not solely AKG itself [1]. Observed phenotypes must be validated as being due to AKG and not the delivery vehicle.

Troubleshooting Guide & Experimental Protocols

This section addresses specific problems, their potential causes, and recommended solutions to integrate into your protocols.

Problem 1: Lack of or Inconsistent Biological Effect

  • Potential Cause: Inefficient cellular uptake of standard Ca-AKG.
  • Solutions:
    • Switch to Esterified Forms: Use Dimethyl α-ketoglutarate (DM-KG) or Octyl α-ketoglutarate (O-KG). Prepare a stock solution in DMSO and add it directly to the culture medium. A common working concentration used in studies on aged mesenchymal stem cells (MSCs) is 2 mM [2].
    • Validate Uptake: Confirm intracellular AKG level increase using metabolomics (LC-MS/MS) in a pilot experiment. Compare cells treated with Ca-AKG versus DM-KG.
    • Confirm pH: Always check and adjust the pH of your AKG-containing medium to neutral (pH 7.0-7.4) using NaOH or HCl before applying to cells [1].

Problem 2: Observed Cellular Toxicity or Stress

  • Potential Cause: The acidity of the AKG solution or solvent cytotoxicity from DMSO.
  • Solutions:
    • Verify pH: This is the most critical first step. Ensure the final culture medium pH is correct.
    • Control for Solvent: When using ester forms dissolved in DMSO, include a vehicle control group (the same final concentration of DMSO without AKG) in every experiment.
    • Titrate Concentration: Perform a dose-response curve. While 2 mM is effective in some systems [2], test a range (e.g., 0.5 mM to 5 mM) to find the optimal, non-toxic dose for your specific cell type.

Problem 3: Experimental Results Are Difficult to Reproduce

  • Potential Cause: Unstable compound or degradation over time in culture.
  • Solutions:
    • Use Sustained-Release Forms: If available, use sustained-release formulations designed for prolonged exposure.
    • Frequent Re-dosing: For long-term experiments, consider replacing the culture medium with fresh AKG every 24 hours, given its short half-life [1].
    • Proper Storage: Store Ca-AKG powder in a cool, dry place, protected from light and moisture, as per manufacturer guidelines [3].

Experimental Workflow for Ca-AKG Treatment

The diagram below outlines a logical workflow for designing and troubleshooting a Ca-AKG treatment experiment, incorporating the key considerations above.

G Start Start: Plan Ca-AKG Experiment A Define Experimental Goal Start->A B Choose Compound Form A->B C Prepare Stock Solution B->C B1 Ca-AKG Salt: For bulk medium supplementation B->B1  Route A B2 Ester (e.g., DM-KG): For efficient intracellular delivery B->B2  Route B D Prepare Working Medium C->D E Apply to Cells & Incubate D->E D1 Critical Step: Adjust pH to 7.0-7.4 D->D1 F Analyze Results E->F C1 Dissolve in: Cell Culture Grade Water B1->C1 C2 Dissolve in: Anhydrous DMSO B2->C2 C1->D C2->D D1->E

Example Protocol: Assessing Ca-AKG on MSC Osteogenesis

This detailed protocol is based on a published study investigating AKG's effect on age-related osteoporosis [2].

1. Cell Culture Setup

  • Cell Type: Primary bone marrow-derived Mesenchymal Stem Cells (MSCs) from aged mice (e.g., 18-months-old).
  • Culture Conditions: Maintain cells in standard growth medium. For experiments, use MSCs between passages 3-5.

2. Treatment Groups

  • Control Group: Standard growth medium or osteogenic induction medium + vehicle control (e.g., water or DMSO).
  • Experimental Group: Standard medium + 2 mM AKG (from a DM-KG stock solution) [2].

3. Osteogenic Differentiation & Treatment

  • Once cells reach 80% confluence, replace the growth medium with osteogenic induction medium (containing β-glycerophosphate, ascorbic acid, and dexamethasone).
  • Add the prepared AKG (or vehicle) to the respective treatment groups.
  • Refresh the medium (with AKG/vehicle) every 2-3 days for the duration of the experiment (e.g., 21 days).

4. End-Point Analyses

  • Alkaline Phosphatase (ALP) Staining/Activity: After 7 days of induction, assess early osteogenic differentiation.
  • Alizarin Red S (ARS) Staining: After 21 days, fix cells and stain with ARS to visualize and quantify calcium-rich mineralized nodules. Elute the stain and measure absorbance for quantification [2].
  • Gene Expression Analysis (qPCR): After 3-7 days of induction, analyze mRNA levels of osteogenic markers (e.g., Runx2, Sp7, Col1a1, Alp, Bglap) [2].

AKG's Cellular Uptake & Mechanism of Action

Understanding how AKG enters the cell and its subsequent metabolic and epigenetic roles is key to troubleshooting. The following diagram summarizes these pathways.

G AKG_Ext Extracellular Ca-AKG Uptake Cellular Uptake AKG_Ext->Uptake Transporter Via SLC13 Sodium-Dicarboxylate Cotransporters Uptake->Transporter  Path A Ester As Membrane-Permeable Esters (e.g., DM-KG) Uptake->Ester  Path B AKG_Int Intracellular AKG Transporter->AKG_Int Ester->AKG_Int Hydrolyzed by Esterases Metabolism Metabolic Roles AKG_Int->Metabolism Epigenetics Epigenetic Regulation AKG_Int->Epigenetics M1 TCA Cycle (Energy Production) Metabolism->M1 M2 Amino Acid Synthesis (Glutamate, Glutamine) Metabolism->M2 M3 Collagen Biosynthesis Metabolism->M3 E1 Substrate for TET Enzymes (Promotes DNA Demethylation) Epigenetics->E1 E2 Inhibitor of H3K9me3 and H3K27me3 Epigenetics->E2 Outcome1 Enhanced Cell Proliferation M1->Outcome1 M2->Outcome1 Outcome2 Improved Osteogenic Differentiation M3->Outcome2 Outcome3 Reversal of Cellular Senescence E1->Outcome3 E2->Outcome2 Upregulates BMP Signaling & Nanog

References

overcoming batch-to-batch variability in Ca-AKG production

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Addressing Batch Variability

Batch-to-batch variability often stems from inconsistencies in raw materials, process parameters, or the presence of impurities. The table below summarizes potential issues and corrective actions based on general principles of calcium salt production and quality control.

Potential Issue Root Cause Corrective & Preventive Actions

| Inconsistent Purity / Yield [1] | Variation in raw material quality (e.g., oxalate content); Incomplete or inconsistent reaction. | • Establish stringent raw material specifications and Certificate of Analysis (CoA) verification. • Optimize and tightly control reaction parameters (pH, temperature, stoichiometry). • Implement In-Process Controls (IPC) to monitor reaction completion. | | Impurity Introduction [1] [2] | Contamination from reagents, equipment, or side reactions; Microbial growth in solutions. | • Use high-purity reagents and dedicated equipment. • Validate cleaning procedures to prevent cross-contamination. • Implement analytical method controls (e.g., titration, chromatography) to track impurities. | | Variable Crystal Morphology & Size [3] [4] [5] | Uncontrolled crystallization conditions (supersaturation, cooling rate, agitation). | • Standardize crystallization protocols (precise cooling rates, seeding). • Control agitation to ensure consistent mixing without excessive shear. • Characterize crystal batches with techniques like SEM or X-ray diffraction. |

Frequently Asked Questions

Q1: What analytical methods are most reliable for quantifying key anions like oxalate that might affect my product? Several methods are available, each with strengths and limitations. The choice depends on required sensitivity, sample matrix, and available equipment [2].

Method Principle Key Strengths Key Limitations
Ion Chromatography Separation of ions using a chromatographic column. High sensitivity and specificity; can detect multiple anions simultaneously [6]. Requires specialized, costly equipment [2].
Enzymatic Assay Uses oxalate oxidase enzyme; measures generated hydrogen peroxide. High specificity for oxalate; suitable for biological samples [2]. Kit-dependent costs; can be less precise at very low concentrations [1].
Titration Reaction with a titrant like potassium permanganate (KMnO₄) or sodium hydroxide (NaOH). Low cost; simple setup; good for high-concentration samples [1]. Lacks specificity; other acids can interfere, leading to overestimation [1].

Q2: How can the presence of other organic acids interfere with my quality control? Titration methods, while cost-effective, are susceptible to interference. For example, if bacteria like Lactobacillus are present in a process stream, they can produce lactic acid and other organic acids. These acids also react with the titrant (e.g., NaOH), causing a false high reading for oxalate and leading to incorrect conclusions about product purity or reaction efficiency [1]. For critical quality control points, a more specific method like ion chromatography or enzymatic assay is recommended.

Q3: Can additives help control crystallization for more consistent results? Yes, molecules known as crystallization inhibitors can significantly impact the kinetics and thermodynamics of crystal formation. They work through two main mechanisms [3] [5]:

  • Thermodynamic Effects: Compounds like hydroxycitrate form complexes with calcium ions in solution, reducing the free ion concentration and the driving force for crystallization (supersaturation) [3] [5].
  • Kinetic Effects: Compounds like phytate adsorb onto the surface of growing crystals, blocking growth sites and preventing further development, even at low concentrations [3] [5].

Research on calcium oxalate suggests that a combination of inhibitors targeting both mechanisms can be particularly effective [3] [5].

Experimental Workflow for Root Cause Analysis

To systematically diagnose the source of variability in your Ca-AKG production, you can follow the investigative workflow below. This diagram outlines a step-by-step process, from initial assessment to targeted investigation.

Start Start: Batch-to-Batch Variability Step1 1. Verify Raw Material Consistency (Check CoAs for anions, potency) Start->Step1 Step2 2. Audit Process Parameters (pH, temperature, mixing speed, time) Step1->Step2 Step3 3. Analyze In-Process and Final Product (Purity, crystal morphology, impurities) Step2->Step3 Step4 4. Identify Root Cause Category Step3->Step4 Step5A 5A. Investigate Reaction & Crystallization (Optimize parameters, test inhibitors) Step4->Step5A Inconsistent Process Step5B 5B. Investigate Impurity Source (Trace raw materials, validate cleaning) Step4->Step5B Impurity Introduction Step5C 5C. Improve Analytical Methods (Validate specificity, e.g., chromatography) Step4->Step5C Faulty Measurement End Implement Solution & Monitor Step5A->End Step5B->End Step5C->End

I hope this structured guide provides a solid foundation for troubleshooting variability in your Ca-AKG production. The principles of rigorous raw material control, defined processes, and specific analytics are universally applicable.

References

Calcium alpha-ketoglutarate compatibility with other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Metabolic Compatibility

Ca-AKG has broad roles in metabolism and cellular signaling. The table below summarizes key compatibility and interaction points.

Aspect Compatibility & Interaction Notes Supporting Evidence / Mechanisms
General Safety Considered safe; no significant adverse effects at doses up to 4.5 g/day for 3 years or 6 g/day for 6 months in human studies [1] [2]. Minor gastrointestinal issues (nausea, diarrhea) reported [2].
Drug Interactions Theoretical interaction with blood pressure medications; may cause an unsafe drop in blood pressure [2]. Potential vasodilatory or lipid-lowering effects [3].
Supplement Interactions High doses of magnesium supplements not recommended [2]. Mouse study suggested combined toxicity for colon cancer cells [2].

| Key Metabolic Pathways | Involved in mTOR signaling, epigenetic regulation, and nitrogen metabolism [4] [3] [5]. | • mTOR Pathway: AKG can inhibit ATP synthase, indirectly influencing mTOR activity (see pathway diagram) [4] [6]. • Epigenetics: Serves as a co-substrate for TET DNA demethylases [7]. • Nitrogen Metabolism: Acts as a nitrogen scavenger in the urea cycle [3]. | | Synergistic Potential | Preclinical evidence for combining with bone repair materials to enhance osteogenesis [8]. | In a calcium phosphate cement composite, Ca-AKG improved the osteogenic microenvironment by reducing oxidative stress and inflammation via the PI3K/AKT pathway [8]. |

Experimental Protocols & Dosage

For reliable and reproducible results, consider these research-grade dosing and administration guidelines.

Model System Recommended Dosage & Form Administration Protocol Key Experimental Outcomes
Humans (Clinical Trial) 1 g/day of sustained-release Ca-AKG [7]. Oral administration for 6 months with a 3-month follow-up [7]. Primary outcome: Change in DNA methylation age. Secondary: Inflammatory markers, muscle strength, aerobic capacity [7].
Mice (Aging Study) 2% (w/w) Ca-AKG in diet [5]. Dietary supplementation starting at middle-age (approx. 18 months). Extended healthspan and lifespan, reduced frailty, lower systemic inflammation [5].
In Vitro / Cell Culture Varies; use cell-permeable esters (e.g., dimethyl-AKG) for higher bioavailability [9]. Dose-ranging studies required. Typical concentrations in literature range from µM to mM. Modulated mTOR signaling, promoted osteogenic differentiation, reduced oxidative stress [4] [8].

Troubleshooting & Warnings

  • Pregnancy and Lactation: Insufficient data exists on Ca-AKG safety in these populations; avoid use [1].
  • Pre-existing Medical Conditions: Individuals with serious medical conditions should consult a physician before use [1] [2].
  • Compound Quality: Use Ca-AKG from GMP-certified facilities with third-party purity verification (e.g., SGS). Pure Ca-AKG is white to off-white powder [2].

AKG-mTOR Signaling Pathway

This pathway is crucial for understanding Ca-AKG's role in cellular metabolism and its potential therapeutic applications, particularly in neurodegeneration [4] [6].

Growth Factors\nInsulin, IGF-1 Growth Factors Insulin, IGF-1 PI3K PI3K Growth Factors\nInsulin, IGF-1->PI3K Nutrients\n(Amino Acids, Glucose) Nutrients (Amino Acids, Glucose) mTORC1\n(Active) mTORC1 (Active) Nutrients\n(Amino Acids, Glucose)->mTORC1\n(Active) Cellular Stress\n(Low ATP, Hypoxia) Cellular Stress (Low ATP, Hypoxia) Cellular Stress\n(Low ATP, Hypoxia)->mTORC1\n(Active)  Inhibits Akt Akt PI3K->Akt TSC1/TSC2 TSC1/TSC2 Akt->TSC1/TSC2  Inhibits Rheb-GTP Rheb-GTP TSC1/TSC2->Rheb-GTP  Inactivates (GAP) Rheb-GTP->mTORC1\n(Active) Protein Synthesis Protein Synthesis mTORC1\n(Active)->Protein Synthesis Autophagy\n(Inhibition) Autophagy (Inhibition) mTORC1\n(Active)->Autophagy\n(Inhibition) Cell Growth Cell Growth mTORC1\n(Active)->Cell Growth AKG AKG AKG->mTORC1\n(Active)  Potential Activation (Replenishes TCA Cycle) ATP Synthase ATP Synthase AKG->ATP Synthase  Inhibits ATP Synthase->mTORC1\n(Active)  Indirectly Affects (Energy Sensor)

References

Ca-AKG Dosing in Animal Models: Reported Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the dosing regimens, models, and outcomes reported in recent preclinical studies.

Animal Model Route of Administration Reported Dosage & Regimen Primary Outcome / Association Citation (Source)
Aging Mice (General) Dietary Supplementation Included in diet for lifespan studies Extended median lifespan; compressed morbidity; delayed onset of age-related conditions [1] [2].
Osteoarthritis (OA) Mouse Model Intra-articular Injection Specific dosage not detailed in results; single or limited injections [1]. Reduced cartilage degradation and improved histological scores [1].
Skeletal Muscle Injury (Aging Mice) Intraperitoneal (IP) Injection Administered before injury and on days 1, 3, and 5 post-injury [3]. Increased muscle satellite cells (MuSCs); reduced fibrosis; larger regenerating muscle fibers [3].
Postmenopausal Osteoporosis (Human) Oral Supplementation 6 grams per day for 6 months [4]. Increased bone mass density by ~2%; reduced bone resorption markers [4].

Frequently Asked Questions & Troubleshooting

Here are answers to common experimental design questions based on current evidence.

  • Q: What is the most effective route of administration for Ca-AKG?

    • A: The optimal route is model-dependent. The search results show successful outcomes using intra-articular injection for joint-specific conditions like OA [1], intraperitoneal (IP) injection for targeted intervention in muscle injury models [3], and dietary supplementation for systemic, long-term effects on healthspan and lifespan [1] [2]. Your choice should be guided by the target tissue and the nature of your research question.
  • Q: How do I determine the correct dosage for my specific animal model?

    • A: A definitive, optimized dosing protocol is not available in the current literature. The studies summarized in the table above provide a starting point. Researchers should consider conducting a dose-ranging pilot study, testing multiple concentrations (e.g., low, medium, high) based on the regimens reported in similar disease models. Key parameters to monitor include biomarkers of the target pathway (e.g., inflammation, oxidative stress) and preliminary efficacy signals.
  • Q: My experiment isn't showing the expected results. What could be wrong?

    • A: Consider these troubleshooting steps:
      • Verify the Intervention: Confirm the stability and purity of your Ca-AKG compound, as it can degrade.
      • Check Bioavailability: The route of administration may not be delivering sufficient concentrations to the target tissue. Consider switching routes or using a more bioavailable form like Ca-AKG [2] [4].
      • Review the Model Pathophysiology: Ensure your animal model appropriately recapitulates the human condition you are studying and that the hypothesized mechanism of Ca-AKG action (e.g., reducing oxidative stress, modulating inflammation) is relevant to your model [1] [3].

Experimental Workflow for Dosing Regimen Investigation

For researchers aiming to systematically optimize a Ca-AKG dosing regimen, the following workflow is recommended.

cluster_pilot Pilot Study Design Elements Start Start: Define Research Objective P1 Literature Review & Hypothesis Formulation Start->P1 P2 Select Animal Model & Disease Induction Method P1->P2 P3 Design Dose-Ranging Pilot Study P2->P3 P4 Define Administration Route & Vehicle P3->P4 C1 Dose Levels (e.g., Low, Med, High) C2 Dosing Frequency (e.g., Daily, Intermittent) C3 Treatment Duration P5 Conduct Pilot Study & Measure Biomarkers P4->P5 P6 Analyze Data & Select Candidate Doses P5->P6 P7 Proceed to Full-Scale Efficacy Study P6->P7

Key Limitations & Research Gaps

When planning your experiments, it is critical to be aware of the current limitations in the field:

  • Lack of Systematic Dosing Data: The existing literature provides proof-of-concept for efficacy but lacks comprehensive studies that directly compare different doses, routes, and schedules to identify an optimal regimen [3].
  • Limited Long-Term Data: While some lifespan studies exist, the long-term pharmacokinetics and safety of various Ca-AKG dosing regimens in different animal models are not fully characterized.
  • Translation to Humans: Dosing strategies that are effective in mice may not directly translate to humans. The human trial cited used a high oral dose (6g/day), underscoring the need for careful translational considerations [4].

References

addressing Calcium AKG stability in different pH conditions

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting for Ca-AKG Experiments

Here are answers to common questions researchers might have when working with Ca-AKG.

Q1: What is the primary stability advantage of using the calcium salt form of AKG? The calcium salt form (Ca-AKG) is generally preferred over other forms, such as plain alpha-ketoglutaric acid, due to its enhanced stability and bioavailability [1]. This improved stability makes it more suitable for storage and use in experimental settings, ensuring the integrity of the compound before it is introduced into a biological system or buffer.

Q2: How does pH and buffering capacity affect aggregation in systems relevant to AKG research? While direct studies on AKG are not available, research on similar systems highlights the critical importance of pH and buffering capacity. A study on α-synuclein aggregation showed that the presence or absence of buffering capacity in the solution drastically altered aggregation patterns [2].

  • With Adequate Buffering: When a citrate buffer with capacity in the studied pH range was used, protein aggregation followed an expected pattern, with a maximum near the protein's isoelectric point (pI).
  • Without Adequate Buffering: When tris-HCl, which had almost no buffering capacity in the relevant pH range, was used, a slow shift in the isoelectric point and the very early formation of large aggregates were observed [2].

Implication for your experiment: This underscores that your choice of buffer and its capacity at the target pH is crucial for reproducing results and preventing aberrant aggregation in your experimental systems.

Q3: Are there strategies to maintain a stable concentration of AKG in experimental systems? Yes, a key strategy is the use of sustained-release formulations. Standard, "immediate-release" Ca-AKG can cause a rapid spike in concentration, which may not be ideal for all experimental setups [3].

Research into sustained-release compositions has utilized controlled-release matrices, such as hydroxypropylmethylcellulose (HPMC), to modulate the release rate of Ca-AKG [3]. This approach can help maintain more consistent levels, better mimic physiological conditions, and reduce the frequency of dosing in in vivo studies. The molecular weight of HPMC can be selected to fine-tune the release profile [3].

Experimental Protocols & Data Summary

The following table summarizes key experimental details from recent studies that administered Ca-AKG to mouse models, providing a reference for your own experimental design.

Study Focus Model Used Ca-AKG Administration Key Findings Related to Intervention
Neurodegeneration [4] A53T α-synuclein transgenic mice; mice with AAV-loaded human α-synuclein Diet-based, provided as calcium salt (Ca-AKG). Ameliorated α-synuclein pathology, rescued dopaminergic neuron degeneration, modulated microglial function via C1q, and affected gut-brain axis.
Aging & Frailty [1] Aging mice Diet-based, specific form: Calcium AKG. Suppressed frailty and extended lifespan; mechanisms include anti-oxidative stress and regulation of mTOR signaling.

Experimental Workflow Visualization

For the neurodegenerative disease study summarized above, the experimental workflow can be visualized as follows. This diagram outlines the key steps from model preparation to mechanistic analysis.

Start Start Experiment ModelPrep Model Preparation (AAV-hα-syn or A53T transgenic mice) Start->ModelPrep Diet Dietary Intervention (Control vs. Ca-AKG diet) ModelPrep->Diet Sac Terminal Analysis (Tissue collection and analysis) Diet->Sac Histo Histological & Biochemical Analysis (Neuron count, α-syn pathology, etc.) Sac->Histo Mech Mechanistic Investigation (C1q phagocytosis, gut microbiota, DHA levels) Histo->Mech Result Result: Ameliorated neurodegeneration Mech->Result

Key Troubleshooting Guide

Here is a guide to help you anticipate and address potential issues in your Ca-AKG experiments.

Problem Potential Cause Suggested Solution
High variability in results Unstable pH due to insufficient buffering capacity in the solution [2]. Validate your buffer's capacity at the working pH. Use a buffer with adequate pKa and concentration.
Rapid clearance or short exposure Use of immediate-release Ca-AKG formulation leading to spikes [3]. For in vivo studies, consider a sustained-release formulation [3]. For cell studies, frequent re-dosing or continuous delivery systems may be needed.
Unexpected aggregation Solution conditions (pH, ionic strength) are near the isoelectric point of proteins in the system [2]. Characterize the pI of key biological components in your system and adjust pH accordingly. Ensure consistent buffering.
Low observed bioactivity The AKG may not be effectively reaching the cellular target. Confirm the use of a bioavailable form like Ca-AKG [1]. Verify concentration and exposure time in your assay.

References

Calcium alpha-ketoglutarate efficacy in different disease models

Author: Smolecule Technical Support Team. Date: February 2026

Ca-AKG at a Glance

The table below summarizes the core biological roles and potential therapeutic applications of Ca-AKG as identified in recent scientific literature.

Biological Process / Disease Model Potential Efficacy / Role of Ca-AKG Key Findings / Proposed Mechanism Relevant Study Models

| Aging & Healthspan | Reduces DNA methylation age, extends lifespan, compresses morbidity [1] [2]. | - 8-year reduction in biological age (DNAm age) after ~7 months in humans [2].

  • Lifespan extension (9.6-16.6%) and reduced frailty in mice [3] [2].
  • Acts as a caloric restriction mimetic, inhibits mTOR [4] [5]. | Humans, Mice, C. elegans | | Bone Health (Osteoporosis) | Increases bone mineral density, may protect against osteoporosis [1] [4]. | - 1.6% increase in lumbar spine bone density after 6 months in post-menopausal women [1] [4].
  • Substrate for collagen synthesis and regulator of osteoblast activity [5]. | Humans (Post-menopausal women) | | Muscle Function | Prevents muscle atrophy, supports protein synthesis [1] [4]. | - Preserved lean mass and improved strength in aged mice [4].
  • Precursor for glutamine, which stimulates muscle protein synthesis [5]. | Mice, In vitro models | | Metabolic & Cardiovascular Health | Improves glucose metabolism, protects against heart stress, may reduce uremia [1] [4] [6]. | - Reduces hyperglycemia by preventing hepatic gluconeogenesis [4].
  • Improves myocardial remodeling by promoting mitophagy [6].
  • Lowers plasma urea in hemodialysis patients [1]. | Humans (Diabetic, Hemodialysis), Mice | | Inflammation & Oxidative Stress | Reduces chronic inflammation ("inflammaging"), acts as an antioxidant [3] [4] [5]. | - Lowers pro-inflammatory cytokines (IL-6, TNF-α) [4].
  • Precursor for glutamate, a substrate for the master antioxidant glutathione [5]. | Mice, In vitro models | | Wound Healing & Detoxification | Stimulates wound healing, supports ammonia clearance and nitrogen metabolism [4] [5]. | - Supports collagen production and immune function [5].
  • Binds to nitrogen/ammonia, reducing metabolic stress [4]. | Humans (Burn patients), In vitro models | | Cancer & Cell Proliferation | Potential anticancer agent; role is complex and context-dependent [5]. | - Can inhibit hypoxia-inducible factor (HIF-1) and reactivate epigenetic enzymes, countering cancer progression [5].
  • Fuels cancer cell metabolism in the TCA cycle [5]. | In vitro models |

Detailed Experimental Data & Protocols

For a deeper dive, the following table outlines the experimental methodologies and specific quantitative outcomes from key studies.

Study Focus Experimental Protocol Summary Key Quantitative Results

| Human Aging (Epigenetic Clock) | Design: Retrospective analysis of 42 healthy adults taking a Ca-AKG formulation (Rejuvant) [2]. Duration: Average of 7 months (range 4-10 months) [2]. Methodology: DNA methylation (DNAm) biological age measured at baseline and end of treatment using the TruAge test [2]. | - Average 8-year decrease in biological age (p=6.538x10-12) [2].

  • Effect was more pronounced in older individuals [2]. | | Mouse Aging (Lifespan & Healthspan) | Design: Ca-AKG administered to 18-month-old C57BL/6 mice [3] [2]. Duration: Lifespan study [2]. Methodology: Survival analysis and frailty assessment [2]. | - Lifespan extension: +16.6% in females, +9.6% in males [4].
  • Significant reduction in frailty, indicating compressed morbidity [3] [2]. | | Human Bone Health | Design: Ca-AKG (6g/day) given to post-menopausal women for 6 months [1]. Duration: 6 months [1]. Methodology: Bone mineral density (BMD) measured via DXA scan; serum bone resorption marker CTX measured [1]. | - +1.6% increase in lumbar spine BMD from baseline [1] [4].
  • Beneficial changes in CTX, consistent with reduced bone loss [1]. | | Hemodialysis Patients | Design: Ca-AKG supplementation in patients undergoing hemodialysis [1]. Duration: Varied across studies. Methodology: Measurement of plasma arginine, urea, and ammonia levels [1]. | - Increased plasma arginine [1].
  • Decreased plasma urea levels [1].
  • Safe at doses up to 4.5 g/day [1]. |

Mechanisms of Action: A Signaling Pathway Overview

The pleiotropic effects of Ca-AKG are linked to its role as a key metabolic intermediate and a co-factor for several important enzymes. The diagram below synthesizes its primary molecular mechanisms as described in the literature [1] [5] [6].

Ca_AKG_Mechanisms cluster_metabolic Metabolic & Energy Pathways cluster_epigenetic Epigenetic Regulation cluster_signaling Cell Signaling & Growth Ca_AKG Ca-AKG Supplementation TCA_Cycle TCA Cycle Intermediate Ca_AKG->TCA_Cycle TET_Substrate Substrate for TET Enzymes Ca_AKG->TET_Substrate KDM_Substrate Substrate for KDM Enzymes Ca_AKG->KDM_Substrate mTOR_Inhibition Inhibits mTOR Pathway Ca_AKG->mTOR_Inhibition HIF1a_Regulation Regulates HIF-1α Stability Ca_AKG->HIF1a_Regulation Collagen_Synthesis Stimulates Collagen Synthesis Ca_AKG->Collagen_Synthesis Antioxidant_Defense Antioxidant Defense Ca_AKG->Antioxidant_Defense ATP_Production ↑ ATP Production TCA_Cycle->ATP_Production Mitochondrial_Health Supports Mitochondrial Health ATP_Production->Mitochondrial_Health DNA_Demethylation Promotes DNA Demethylation TET_Substrate->DNA_Demethylation Histone_Demethylation Promotes Histone Demethylation KDM_Substrate->Histone_Demethylation Reduced_Epigenetic_Age Reduced Epigenetic Age DNA_Demethylation->Reduced_Epigenetic_Age Potential Rejuvenation Altered_Gene_Expression Altered Gene Expression Histone_Demethylation->Altered_Gene_Expression Healthspan Extended Healthspan mTOR_Inhibition->Healthspan Promotes Autophagy Angiogenesis_Inhibition Potential Anti-tumor Effect HIF1a_Regulation->Angiogenesis_Inhibition In Normoxia Bone_Skin_Health Improved Bone & Skin Health Collagen_Synthesis->Bone_Skin_Health Via Proline subcluster_antioxidant subcluster_antioxidant Reduced_ROS Reduces Reactive Oxygen Species (ROS) Antioxidant_Defense->Reduced_ROS Reduced_Inflammation Reduced Chronic Inflammation Reduced_ROS->Reduced_Inflammation ↓ Inflammaging

Key Insights for Researchers

  • Context-Dependent Mechanisms in Cancer: Ca-AKG's role in oncology requires careful consideration. It can inhibit HIF-1α and reactivate tumor suppressor enzymes, but as a core TCA cycle metabolite, it may also fuel cancer cell growth in certain contexts [5]. Its net effect likely depends on the specific cancer type and metabolic microenvironment.
  • Importance of Formulation for Bioavailability: The bonding of AKG to calcium is noted to create a more stable and bioavailable compound, allowing it to survive the acidic stomach environment and be effectively absorbed in the intestines [7]. This is a critical factor for the design of effective interventions.
  • Need for Rigorous Human Trials: While animal and preliminary human data are promising, the highest quality evidence comes from a recent double-blind, placebo-controlled randomized trial (RCT) [1]. Future studies should prioritize this design to conclusively establish efficacy and optimal dosing in humans.

References

validating Ca-AKG purity through HPLC and other methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding HPLC Method Validation

For pharmaceutical analysis, regulatory authorities require analytical methods to be validated to ensure they are suitable for their intended purpose [1] [2]. The table below outlines the core parameters you must establish for a validation study.

Validation Parameter What It Demonstrates Typical Experimental Approach & Acceptance Criteria
Specificity / Selectivity [1] [3] [2] The method can distinguish the analyte from other components. Analyze blank, placebo, and sample. Check for baseline separation of the analyte peak from any impurities. Peak purity tools (PDA or MS) are often used [2].
Linearity & Range [1] [3] The test results are directly proportional to analyte concentration within a given range. Prepare and analyze analyte at 5+ concentration levels (e.g., 50-150% of target). The correlation coefficient (r) should be >0.999 [1] [3].
Accuracy [1] [3] [2] The closeness of results to the true value. Spike a placebo with the analyte at 3 levels (e.g., 80%, 100%, 120%). Report % recovery (often 98-102% for assay) [3] [2].

| Precision [1] [2] | The closeness of a series of measurements. | Repeatability: 6 injections of a standard, RSD < 1-2% [2]. Intermediate Precision: Same test on different days/analysts; RSD < 2-3% [1]. | | Limit of Detection (LOD) & Quantitation (LOQ) [1] [3] | The lowest amount of analyte that can be detected or quantified. | Based on signal-to-noise ratio: LOD ~ 3:1, LOQ ~ 10:1. LOQ should also be precise (RSD < 10%) [3]. | | Robustness [4] [2] | The method's reliability under deliberate, small changes in parameters. | Intentional variations in flow rate, mobile phase pH, column temperature, etc. System suitability must still be met [2]. |

A Protocol for HPLC Method Development and Validation

The following workflow diagrams the process from initial method development through to validation, which is critical for ensuring the generation of reliable data.

Start Start HPLC Method Development Step1 Step 1: Select HPLC Method and Initial Conditions Start->Step1 Step2 Step 2: Select Initial Conditions and Check Retention Step1->Step2 LitReview Try common columns first (C18 for reverse phase) Step1->LitReview  Consult Literature Step3 Step 3: Optimize Selectivity (Peak Separation) Step2->Step3 Step4 Step 4: Optimize System Parameters (Resolution vs. Time) Step3->Step4 Step5 Step 5: Method Validation Step4->Step5

Once a satisfactory separation is achieved, the formal validation process begins. This should be conducted according to a pre-approved protocol [2].

MV_Start Start Method Validation Protocol Create Validation Protocol with Predefined Acceptance Criteria MV_Start->Protocol Params Execute Validation Study for Core Parameters Protocol->Params Report Compile Validation Report Params->Report Specificity Inject blank, placebo, and forced degradation samples Params->Specificity  Specificity Linearity Analyze 5 concentration levels in triplicate Params->Linearity  Linearity Accuracy Spike placebo at 3 levels (9 determinations total) Params->Accuracy  Accuracy

Alternative and Orthogonal Methods

While HPLC-UV is the workhorse for purity analysis, other techniques can be used in conjunction for a more comprehensive profile.

  • Comparison of Methods: To establish the relative accuracy of a new (test) method, it should be compared against an existing validated (comparative) method using 40 or more patient (or real) samples covering the entire analytical range [5]. The data is analyzed statistically (e.g., linear regression) to estimate systematic error.
  • Orthogonal Techniques: For highly reliable identification and purity confirmation, a technique with a different separation mechanism or detection principle should be used [2]. For Ca-AKG, which is a calcium salt, a technique like ICP-OES (Inductively Coupled Plasma Optical Emission Spectrometry) could be developed and validated to accurately quantify the calcium content, serving as an orthogonal method to the organic impurity profile from HPLC.

A Path Forward for Ca-AKG Analysis

Since a direct method for Ca-AKG was not found, here is a practical approach to develop and validate one:

  • Method Development Starting Point: Given the anionic and polar nature of the alpha-ketoglutarate molecule, a reverse-phase HPLC method with ion-pairing is a promising starting point [4]. A method using a C8 column and a mobile phase containing tetrabutylammonium sulfate as an ion-pairing reagent, similar to one developed for another anionic compound [3], could be adapted.
  • Define the Scope and Protocol: Before starting, define the method's purpose (e.g., assay of Ca-AKG, or quantification of a specific impurity) and write a validation protocol detailing the experiments and acceptance criteria for each parameter in the table above [2].
  • Leverage Forced Degradation: To prove the method is "stability-indicating," perform forced degradation studies on Ca-AKG (using heat, light, acid, base, and oxidation) to ensure the method can separate the main analyte from its degradation products [2].
  • Plan for Orthogonal Testing: Consider developing a simple titration or ICP-based method to quantify calcium content as a complementary purity check.

References

Ca-AKG vs other geroprotective compounds in longevity research

Author: Smolecule Technical Support Team. Date: February 2026

Geroprotective Compounds at a Glance

Compound Primary Proposed Mechanism(s) Key Evidence Level Reported Longevity Outcomes

| Ca-AKG | - Intermediate in Krebs cycle, signaling molecule [1] [2]

  • Substrate for DNA demethylation (TET enzymes), potentially reducing DNA methylation age [1]
  • mTOR signaling modulation [2]
  • Anti-inflammatory: reduces pro-inflammatory cytokines [3] | Preclinical (mice) & Early Clinical Trials | - Extended lifespan in mice (16.6-19.7%) and improved healthspan (e.g., reduced frailty, better coat quality) [3]
  • Reduced DNA methylation age in middle-aged humans (6-month RCT) [1] | | Rapamycin | - Direct mTORC1 inhibition (master regulator of cell growth & aging) [2] | Extensive Preclinical (multiple species) | - Consistently extends lifespan in yeast, worms, flies, and mice [2] | | Metformin | - AMPK activation, improving metabolic health & reducing glucose production [4] | Extensive Clinical (diabetes) & Preclinical | - Human data shows reduced age-related disease incidence (e.g., cardiovascular disease) [4]
  • Extends healthspan in animal models [4] | | NAD+ Boosters (e.g., NMN, NR) | - Precursors to NAD+, a crucial coenzyme for energy metabolism & DNA repair [5] | Preclinical & Early Clinical Trials | - Restores NAD+ levels, improving mitochondrial function & healthspan in animal models [5] |

Mechanisms of Action and Signaling Pathways

Ca-AKG's geroprotective action is primarily linked to its role as a key metabolite. It demonstrates a multi-faceted mechanism, while other compounds target more specific pathways.

Ca-AKG's Core Mechanisms
  • Epigenetic Regulation: AKG is a required co-substrate for TET (Ten-Eleven Translocation) enzymes, which are involved in DNA demethylation. Age-related decline in AKG levels may contribute to increased epigenetic age. Supplementation aims to reverse this trend [1].
  • mTOR Signaling Modulation: AKG can have a complex, context-dependent relationship with mTOR signaling. It may inhibit ATP synthase, leading to reduced energy availability (ATP) and subsequent mTOR suppression, which is associated with lifespan extension. Conversely, by replenishing the TCA cycle, it might also support mTOR activation under certain conditions [2].
  • Reduction of Inflammation and Senescence: Ca-AKG supplementation in aged mice has been shown to reduce levels of pro-inflammatory cytokines secreted by senescent cells, creating a more youthful systemic environment [3].

The following diagram integrates these primary mechanisms into a cohesive signaling pathway.

ca_akg_mechanisms CaAKG Ca-AKG Supplementation TCA Replenishes TCA Cycle CaAKG->TCA TET TET Enzyme Activity CaAKG->TET Cytokines Pro-inflammatory Cytokines CaAKG->Cytokines Reduces ATP ATP Production TCA->ATP mTOR mTOR Signaling ATP->mTOR Can Activate Healthspan Improved Healthspan ATP->Healthspan DNAmethyl DNA Methylation Age DNAmethyl->Healthspan TET->DNAmethyl Reduces Inflammation Chronic Inflammation Inflammation->Healthspan Cytokines->Inflammation mTOR->Healthspan Context-Dependent

Contrasting Mechanisms of Other Compounds
  • Rapamycin acts as a direct and potent inhibitor of the mTORC1 complex, a well-established pathway for extending lifespan across species [2].
  • Metformin primarily activates AMPK, an energy-sensing enzyme. This improves metabolic health and is thought to mimic some aspects of caloric restriction [4].
  • NAD+ Boosters like NMN work by increasing levels of NAD+, a cofactor essential for sirtuin activity (proteins linked to longevity) and mitochondrial health [5].

Key Experimental Data and Protocols

Supporting evidence for geroprotectors comes from standardized experiments, from in vitro studies to human clinical trials.

Detailed Methodology: Ca-AKG Human RCT

The "ABLE" trial is a key source of clinical data for Ca-AKG [1].

  • Objective: To determine if sustained-release Ca-AKG (1 g/day) can decrease DNA methylation age in healthy 40-60-year-olds with an elevated epigenetic age.
  • Design: Double-blind, placebo-controlled, randomized trial.
  • Participants: 120 participants.
  • Intervention Duration: 6 months of active intervention, followed by 3 months of follow-up.
  • Primary Outcome: Change in DNA methylation age from baseline to 6 months.
  • Secondary Outcomes: Changes in inflammatory markers, metabolic parameters, handgrip strength, arterial stiffness, and aerobic capacity.
  • Key Feature: Specifically enrolled individuals whose DNA methylation age was older than their chronological age, targeting a population more likely to show a beneficial response [1].

The workflow for this clinical trial is summarized below.

rct_workflow Start Pre-screening (n > 120) Screening Screening Visit Start->Screening Consent Informed Consent Screening->Consent Blood Blood Draw & Analysis Consent->Blood Eligible Eligible Participants (DNAm Age > Chronological Age) Blood->Eligible Randomize Randomization (n=120) Eligible->Randomize Group1 Ca-AKG Group (1g/day sustained-release) Randomize->Group1 Group2 Placebo Group Randomize->Group2 V1 Baseline Visit (Comprehensive Assessment) Group1->V1 Group2->V1 V2 3-Month Visit V1->V2 V3 6-Month Visit (Primary Endpoint) V2->V3 V4 9-Month Visit (Follow-up) V3->V4

Considerations for Preclinical Research
  • Dose-Dependent Effects: Research on cumulus-oocyte complexes indicates that AKG can have dual, opposing effects depending on concentration. A lower dose (30 µM) improved outcomes, while a high dose (750 µM) was detrimental, highlighting that dose optimization is critical in study design [6].
  • Healthspan Metrics in Mice: The seminal mouse study on Ca-AKG did not just measure lifespan. It used a frailty index (assessing gait, coat condition, spine curvature) and inflammatory markers to quantify healthspan, providing a more comprehensive picture of its benefits [3].

Interpretation and Research Context

When evaluating these compounds, consider the following:

  • Stage of Evidence: Ca-AKG is in the early stages of human validation with promising but preliminary RCT data [1]. Rapamycin and Metformin have more extensive preclinical and (for Metformin) clinical data, though not exclusively for longevity-specific endpoints.
  • Mechanistic Specificity vs. Breadth: Rapamycin's action is highly specific to mTOR inhibition. In contrast, Ca-AKG appears to have broader, more pleiotropic effects across metabolism, epigenetics, and inflammation [1] [2].
  • Safety and Tolerability: The human RCT for Ca-AKG used a dose of 1g/day and reported it as safe, consistent with earlier studies in other patient populations using higher doses [1]. Rapamycin can have immunosuppressive side effects, while metformin is generally well-tolerated but can cause gastrointestinal issues.

References

comparison of Ca-AKG effects across different animal models

Author: Smolecule Technical Support Team. Date: February 2026

Ca-AKG Effects Across Animal Models

Animal Model Key Findings/Effects Dosage Experimental Duration Primary Mechanisms Investigated Reference
Aging Mice (general) ↑ Median lifespan (16.6-19.7%), ↓ frailty, improved hair quality, ↓ spine curvature [1]. Compressed morbidity [2]. 2% w/w in diet [2] Up to 18 months (from 18 months of age) [1] DNA methylation, reduction of pro-inflammatory cytokines (inflammaging) [2] [1]. Asadi Shahmirzadi et al., 2020 [2] [1]
APP/PS1 Mice (Alzheimer's Disease model) Rescued synaptic plasticity deficits (LTP), more effective in females. Facilitated synaptic tagging & capture [3]. Not specified in abstract Not specified in abstract L-type calcium channels & calcium-permeable AMPA receptors; enhanced autophagy (increased LC3-II) [3]. Aging Cell, 2025 [3]
OA Mouse Model (Osteoarthritis) Reduced cartilage degradation, improved histological scores, ↓ oxidative stress, ↓ chondrocyte apoptosis [4]. Intra-articular injection [4] Not specified in abstract Regulation of inflammation (NF-κB pathway), oxidative stress (Nrf2 pathway), mitochondrial function, autophagy, and ferroptosis [4]. He et al., 2025 [4]
C. elegans ↑ Lifespan by ~50%, delayed age-related loss of body movement [1]. Not specified Not specified Inhibition of ATP synthase and TOR pathway [1]. Chin et al., 2014 [1]

Experimental Protocols and Key Insights

For researchers, the methodological details and mechanistic insights are crucial. The following section outlines the experimental approaches and highlights the distinct pathways through which Ca-AKG exerts its effects.

  • Typical Administration Protocol: A common and effective method for chronic studies in mice, as detailed in the 2020 lifespan study, is dietary admixing. Ca-AKG is thoroughly mixed into a standard powdered rodent diet at a concentration of 2% by weight. Animals are given free access to this medicated diet and water. For tissue-specific disease models like osteoarthritis, intra-articular injection allows for direct local delivery to the affected joint [4].
  • Core Outcome Assessments: The choice of endpoints varies by model:
    • Lifespan & Healthspan Studies: Survival analysis is primary. Frailty indices, assessments of coat quality, kyphosis (spine curvature), and body composition are key health metrics [2] [1].
    • Neurodegenerative Disease Models: Electrophysiological measurements of Long-Term Potentiation (LTP) in hippocampal brain slices are a gold standard for assessing synaptic plasticity and memory function [3].
    • Osteoarthritis Models: The Osteoarthritis Research Society International (OARSI) scoring system is widely used for histological evaluation of cartilage damage, synovitis, and overall joint structure [4].

Mechanisms of Action in Different Disease Contexts

Ca-AKG's benefits are mediated through context-specific mechanisms, as illustrated in the following pathways for Alzheimer's Disease and Osteoarthritis models.

G CaAKG Ca-AKG Supplementation CP_AMPAR Activation of CP-AMPAR & LTCC CaAKG->CP_AMPAR Autophagy Enhanced Autophagy LTP_Rescue Rescued Synaptic Plasticity (LTP) Autophagy->LTP_Rescue Synaptic_Tagging Facilitated Synaptic Tagging & Capture LTP_Rescue->Synaptic_Tagging Neuroprotection Neuroprotective Effects (APP/PS1 Mice) LTP_Rescue->Neuroprotection CP_AMPAR->Autophagy NMDAR-Independent Synaptic_Tagging->Neuroprotection

Figure 1: Proposed neuroprotective pathway of Ca-AKG in an APP/PS1 Alzheimer's Disease mouse model. CP-AMPAR: Calcium-Permeable AMPA Receptor; LTCC: L-Type Calcium Channel; LTP: Long-Term Potentiation. Based on findings from Aging Cell, 2025 [3].

G CaAKG Ca-AKG Supplementation AntiInflamm Anti-Inflammation ↓ NF-κB pathway CaAKG->AntiInflamm Antioxidant Antioxidant Effects ↑ Nrf2 pathway CaAKG->Antioxidant Mitophagy Improved Mitochondrial Function & Mitophagy CaAKG->Mitophagy AntiFerroptosis Inhibition of Chondrocyte Ferroptosis CaAKG->AntiFerroptosis CartilageProtection Cartilage Protection Reduced ECM Degradation AntiInflamm->CartilageProtection Antioxidant->CartilageProtection Mitophagy->CartilageProtection AntiFerroptosis->CartilageProtection

Figure 2: Multi-target mechanisms of Ca-AKG alleviating Osteoarthritis in a mouse model. ECM: Extracellular Matrix. Based on findings from He et al., 2025 and a 2025 review [4].

Key Insights for Research and Development

  • Model Selection is Crucial: The choice of animal model directly influences the observed outcomes and mechanisms. Ca-AKG's effects range from systemic healthspan extension in aging models to disease-specific pathology amelioration.
  • Sex-Dependent Effects: The more pronounced effect in female APP/PS1 mice highlights the importance of considering sex as a biological variable in experimental design for neurodegenerative applications [3].
  • Multi-Mechanistic Action: Ca-AKG does not operate through a single "magic bullet" pathway. Its efficacy, especially in complex conditions like OA, appears to stem from its ability to positively influence multiple pathological processes simultaneously [4].

References

×

Dates

Last modified: 07-26-2023

Explore Compound Types